Calcium hopantenate hemihydrate
Description
Properties
Molecular Formula |
C20H38CaN2O11 |
|---|---|
Molecular Weight |
522.6 g/mol |
IUPAC Name |
calcium;4-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]butanoate;hydrate |
InChI |
InChI=1S/2C10H19NO5.Ca.H2O/c2*1-10(2,6-12)8(15)9(16)11-5-3-4-7(13)14;;/h2*8,12,15H,3-6H2,1-2H3,(H,11,16)(H,13,14);;1H2/q;;+2;/p-2/t2*8-;;/m00../s1 |
InChI Key |
JBNULYRBVMNPIS-OWJCAWTQSA-L |
Isomeric SMILES |
CC(C)(CO)[C@H](C(=O)NCCCC(=O)[O-])O.CC(C)(CO)[C@H](C(=O)NCCCC(=O)[O-])O.O.[Ca+2] |
Canonical SMILES |
CC(C)(CO)C(C(=O)NCCCC(=O)[O-])O.CC(C)(CO)C(C(=O)NCCCC(=O)[O-])O.O.[Ca+2] |
Origin of Product |
United States |
Foundational & Exploratory
A Deep Dive into the Neuropharmacological Mechanisms of Calcium Hopantenate Hemihydrate
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Calcium hopantenate hemihydrate, a derivative of pantothenic acid (Vitamin B5) and a structural analog of gamma-aminobutyric acid (GABA), is a nootropic agent with a multifaceted mechanism of action.[1][2] This technical guide provides an in-depth exploration of its core pharmacological activities, focusing on its interactions with neurotransmitter systems, its role in cellular metabolism, and its neuroprotective effects. The information is tailored for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of this compound.
Core Mechanisms of Action
The therapeutic effects of this compound are attributed to its influence on several key neurological pathways. These can be broadly categorized into GABAergic modulation, interference with coenzyme A biosynthesis, and modulation of other critical neurotransmitter systems.
Modulation of the GABAergic System
A primary and well-documented mechanism of this compound is its interaction with the GABAergic system, the main inhibitory neurotransmitter network in the central nervous system.
This compound directly interacts with GABA receptors. In vitro radioligand binding assays have demonstrated that it inhibits the binding of [3H]-gamma-aminobutyric acid (GABA) to its receptors in a dose-dependent manner.[1] While one study reported a cross-reactive potency of 0.2%, indicating a lower affinity compared to GABA itself, prolonged administration has been shown to have a sensitizing effect on the GABA system.[1]
A key finding is that repeated administration of calcium hopantenate (250 mg/kg/day for 7 days in rats) led to a significant 53% increase in GABA receptor binding in the cerebral cortex.[1] This effect was attributed to an increased affinity of the binding sites, suggesting that long-term treatment enhances the efficiency of GABAergic neurotransmission.[1] Further research indicates that the different stereoisomers of hopantenic acid exhibit varying degrees of interaction with both GABA-A and GABA-B receptors.[3]
A standard radioreceptor binding assay to assess the affinity of calcium hopantenate for GABA receptors would typically involve the following steps:
-
Membrane Preparation: Rat brain cortices are homogenized in a cold buffer (e.g., Tris-HCl) and centrifuged to pellet the cell membranes. The pellet is washed multiple times to remove endogenous GABA.
-
Binding Assay: The prepared membranes are incubated with a radiolabeled ligand, such as [3H]-GABA or the GABA-A receptor agonist [3H]-muscimol, in the presence of varying concentrations of unlabeled calcium hopantenate.[4]
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding (determined in the presence of a high concentration of unlabeled GABA) from the total binding. The data are then analyzed to determine the inhibitory concentration (IC50) of calcium hopantenate, which can be converted to a binding affinity constant (Ki).
Interference with Coenzyme A Biosynthesis
Calcium hopantenate's structural similarity to pantothenic acid allows it to interact with the enzymes involved in the biosynthesis of Coenzyme A (CoA), a critical molecule in cellular metabolism.
Initially, hopantenic acid was identified as a competitive inhibitor of pantothenate kinase (PanK), the rate-limiting enzyme in CoA biosynthesis, with respect to pantothenate, and a non-competitive inhibitor with respect to ATP.[5] However, more recent and detailed kinetic studies have revealed a more complex mechanism. Hopantenate acts as a substrate for PanK , which phosphorylates it.[6] This phosphorylated form of hopantenate then acts as an inhibitor of the subsequent enzyme in the pathway, phosphopantothenoylcysteine synthetase (PPCS) .[2][6] This inhibition disrupts the normal synthesis of CoA, which can have widespread effects on cellular energy metabolism.
To assess the effect of calcium hopantenate on PanK activity, the following experimental protocol can be employed:
-
Enzyme and Substrates: Recombinant human PanK enzyme is used. The reaction mixture includes ATP, magnesium chloride, and radiolabeled [1-14C]pantothenate.
-
Inhibition Assay: The assay is performed in the presence of varying concentrations of calcium hopantenate.
-
Reaction and Termination: The reaction is initiated by the addition of the enzyme and incubated at 37°C. It is then stopped by the addition of acetic acid.
-
Product Separation and Quantification: The reaction mixture is spotted onto a DE81 ion-exchange filter paper. The unreacted [1-14C]pantothenate is washed away, and the phosphorylated product, which binds to the filter, is quantified by scintillation counting.
-
Data Analysis: The rate of product formation is calculated, and the IC50 value for calcium hopantenate is determined. Kinetic parameters (Km and Vmax) can be determined by varying the substrate concentrations.
Modulation of Other Neurotransmitter Systems
Beyond the GABAergic system, this compound exerts influence over other key neurotransmitter systems, contributing to its broad nootropic effects.
There is evidence to suggest that calcium hopantenate can enhance the action of the cholinergic system.[7] This is particularly important for cognitive functions such as learning and memory, which are heavily dependent on acetylcholine (B1216132). The precise mechanism is not fully elucidated but may involve an indirect modulation of acetylcholine synthesis or release.
Studies have shown that hopantenic acid can interact with dopamine (B1211576) D2 receptors.[3] The racemate and the S-enantiomer, more so than the R-form, compete for D2 receptor binding sites, suggesting a potential modulatory role in dopaminergic pathways that are crucial for motor control, motivation, and reward.
Calcium hopantenate has demonstrated protective effects against glutamate-induced neurotoxicity.[8] By modulating the balance between the excitatory glutamatergic system and the inhibitory GABAergic system, it may help to prevent the neuronal damage associated with excessive glutamate stimulation, a common factor in many neurological disorders.
Quantitative Data Summary
The following table summarizes the available quantitative data regarding the mechanism of action of this compound. It is important to note that specific binding affinities (Ki) and half-maximal effective/inhibitory concentrations (EC50/IC50) are not widely reported in the public domain.
| Parameter | Value | System/Assay | Reference |
| GABA Receptor Binding | |||
| Cross-reactive potency for [3H]-GABA binding | 0.2% | Radioreceptor Assay (in vitro) | [1] |
| Increase in GABA receptor binding (cerebral cortex) | 53% | Following repeated administration (in vivo) | [1] |
| Dopamine D2 Receptor Interaction | |||
| Competition for binding sites | Moderate (S-isomer > racemate > R-isomer) | Radioligand Binding Assay (in vitro) | [3] |
Neuroprotective Effects
This compound exhibits neuroprotective properties through several mechanisms, including antioxidant and anti-inflammatory actions, and the upregulation of neurotrophic factors. These effects contribute to its potential therapeutic applications in conditions associated with neuronal damage.
Conclusion
This compound possesses a complex and multifaceted mechanism of action. Its ability to modulate the GABAergic system, interfere with coenzyme A biosynthesis, and influence other key neurotransmitter systems like the cholinergic and dopaminergic pathways underscores its broad-ranging effects on brain function. The available data, though lacking in extensive quantitative detail, provides a solid foundation for understanding its neuropharmacological profile. Further research is warranted to fully elucidate the downstream signaling cascades and to quantify its interactions with various molecular targets, which will be crucial for optimizing its therapeutic use and for the development of novel, related compounds.
References
- 1. Effects of calcium hopantenate on neurotransmitter receptors in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Coenzyme A Level Modulator Hopantenate (HoPan) Inhibits Phosphopantotenoylcysteine Synthetase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Pantogam and pantogam active: qualitative and quantitative features of the interaction with neurotransmitter receptors in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Knockout of Pantothenate Kinase Reveals the Metabolic and Genetic Program Responsible for Hepatic Coenzyme A Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Coenzyme A Level Modulator Hopantenate (HoPan) Inhibits Phosphopantotenoylcysteine Synthetase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Calcium Hopantenate? [synapse.patsnap.com]
- 8. Study of the protective effect of calcium channel blockers against neuronal damage induced by glutamate in cultured hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Neuroprotective Effects of Calcium Hopantenate Hemihydrate: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Calcium hopantenate hemihydrate, a derivative of pantothenic acid and an analogue of gamma-aminobutyric acid (GABA), has demonstrated notable neuroprotective properties. This technical guide provides a comprehensive overview of its mechanisms of action, supported by available quantitative data, detailed experimental protocols, and visualizations of the implicated signaling pathways. The primary neuroprotective effects of this compound are attributed to its modulation of the GABAergic system, enhancement of neuronal energy metabolism, and potential to mitigate excitotoxicity, oxidative stress, and neuroinflammation. This document aims to serve as a foundational resource for researchers investigating the therapeutic potential of this compound in neurodegenerative and neurological disorders.
Introduction
This compound, also known as Pantogam in some regions, is a nootropic agent with a history of use in clinical practice for various neurological conditions. Its chemical structure, which incorporates a moiety of the inhibitory neurotransmitter GABA, is central to its pharmacological activity. This guide delves into the scientific evidence underpinning its neuroprotective effects, with a focus on the molecular and cellular mechanisms that contribute to neuronal resilience and survival.
Mechanisms of Neuroprotective Action
The neuroprotective capacity of this compound is multifaceted, involving direct and indirect actions on key neuronal processes.
GABAergic System Modulation
A primary mechanism of action is its interaction with the GABAergic system, the main inhibitory neurotransmitter system in the central nervous system. By enhancing GABAergic transmission, this compound can counteract neuronal hyperexcitability, a common pathway in many neurodegenerative conditions.
Quantitative Data:
| Parameter | Experimental Condition | Result | Reference |
| GABA Receptor Binding | Repeated injection of Calcium hopantenate (250 mg/kg/day for 7 consecutive days) in rats. | 53% increase in [3H]-GABA binding in the cerebral cortex. | [1][2] |
| GABA Receptor Inhibition | In vitro radioreceptor assay. | Dose-dependent inhibition of [3H]-GABA receptor binding with a cross-reactive potency of 0.2%. | [1][2] |
Experimental Protocol: Radioreceptor Assay for GABA Receptor Binding
This protocol outlines the methodology to assess the binding of this compound to GABA receptors.
-
Tissue Preparation:
-
Male Wistar rats are sacrificed, and the cerebral cortex is rapidly dissected on ice.
-
The tissue is homogenized in 10 volumes of ice-cold 0.32 M sucrose (B13894) solution.
-
The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C. The supernatant is collected and centrifuged at 20,000 x g for 20 minutes at 4°C.
-
The resulting pellet (crude synaptosomal fraction) is resuspended in distilled water and centrifuged again at 8,000 x g for 20 minutes. The supernatant is then centrifuged at 48,000 x g for 20 minutes to obtain the synaptic membrane fraction.
-
The final pellet is resuspended in 50 mM Tris-HCl buffer (pH 7.4).
-
-
Binding Assay:
-
The assay is performed in a final volume of 1 ml containing 50 mM Tris-HCl buffer (pH 7.4), synaptic membrane preparation (0.2-0.4 mg of protein), and 5 nM [3H]-GABA.
-
For competition studies, varying concentrations of this compound are added to the incubation mixture.
-
Non-specific binding is determined in the presence of 1 mM unlabeled GABA.
-
The mixture is incubated at 4°C for 10 minutes.
-
The binding reaction is terminated by rapid filtration through Whatman GF/B glass fiber filters under vacuum.
-
The filters are washed three times with 5 ml of ice-cold incubation buffer.
-
The radioactivity retained on the filters is measured by liquid scintillation spectrometry.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
For competition experiments, the IC50 value (the concentration of the drug that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki (inhibition constant) can be calculated using the Cheng-Prusoff equation.
-
Enhancement of Neuronal Energy Metabolism
This compound is believed to improve cerebral energy metabolism, which is often impaired in neurodegenerative diseases. As a derivative of pantothenic acid (Vitamin B5), a precursor to Coenzyme A, it may play a role in the Krebs cycle and cellular respiration, thereby increasing ATP production in neurons.
Attenuation of Oxidative Stress and Neuroinflammation
Although direct quantitative data from in vivo studies are limited, the neuroprotective effects of this compound are also attributed to its ability to combat oxidative stress and neuroinflammation. By reducing the production of reactive oxygen species (ROS) and pro-inflammatory cytokines, it may protect neurons from secondary damage associated with these pathological processes.
Regulation of Calcium Homeostasis
Dysregulation of intracellular calcium is a key event in neuronal cell death. This compound may contribute to neuroprotection by modulating calcium influx and maintaining calcium homeostasis, thus preventing the activation of calcium-dependent apoptotic pathways.
Signaling Pathways
The neuroprotective effects of this compound are mediated through the modulation of several key signaling pathways.
Caption: GABAergic Modulation Pathway.
Caption: Overview of Neuroprotective Mechanisms.
Experimental Models for Evaluating Neuroprotective Effects
The neuroprotective properties of drug candidates are typically assessed in various in vitro and in vivo models that replicate aspects of neurodegenerative diseases.
Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This model is widely used to study the neuroprotective effects of compounds in the context of ischemic stroke.
-
Animal Preparation:
-
Male Sprague-Dawley or Wistar rats (250-300g) are used.
-
Animals are anesthetized with isoflurane (B1672236) (2-3% for induction, 1-1.5% for maintenance) in a mixture of N2O and O2 (70:30).
-
Body temperature is maintained at 37°C using a heating pad.
-
-
Surgical Procedure:
-
A midline cervical incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.
-
The ECA and the pterygopalatine artery are ligated.
-
A 4-0 monofilament nylon suture with a rounded tip is introduced into the ICA through an incision in the ECA stump.
-
The suture is advanced approximately 18-20 mm from the carotid bifurcation to occlude the origin of the middle cerebral artery (MCA).
-
For transient MCAO, the suture is withdrawn after a defined period (e.g., 60 or 90 minutes) to allow for reperfusion. For permanent MCAO, the suture is left in place.
-
-
Assessment of Neuroprotection:
-
Neurological Deficit Scoring: Neurological function is assessed at 24 hours post-MCAO using a standardized scoring system (e.g., a 5-point scale from 0 = no deficit to 4 = severe deficit).
-
Infarct Volume Measurement: At 24 or 48 hours, animals are sacrificed, and brains are removed. The brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC). The unstained (infarcted) area is measured using image analysis software to calculate the infarct volume, often corrected for edema.
-
Histological Analysis: Brain sections can be further processed for histological staining (e.g., H&E, Nissl) to assess neuronal damage.
-
Biochemical Assays: Brain tissue from the ischemic core and penumbra can be collected to measure markers of oxidative stress (e.g., malondialdehyde, superoxide (B77818) dismutase), inflammation (e.g., TNF-α, IL-1β), and apoptosis (e.g., caspase-3 activity).
-
Conclusion and Future Directions
The available evidence strongly suggests that this compound possesses significant neuroprotective properties, primarily through its modulation of the GABAergic system. While quantitative data on its effects on other neuroprotective mechanisms such as oxidative stress, neuroinflammation, and calcium homeostasis are still emerging, the existing findings provide a solid rationale for its further investigation as a therapeutic agent for a range of neurological and neurodegenerative disorders.
Future research should focus on:
-
Conducting comprehensive in vivo studies to quantify the effects of this compound on markers of oxidative stress, inflammation, and apoptosis in various animal models of neurodegeneration.
-
Elucidating the precise molecular interactions of this compound within key neuroprotective signaling pathways, such as the NMDA receptor, BDNF, and Akt pathways.
-
Performing well-controlled clinical trials to evaluate the efficacy of this compound in improving cognitive function and slowing disease progression in patients with neurodegenerative diseases, utilizing standardized neuropsychological assessments.
This in-depth technical guide, based on the currently available scientific literature, underscores the potential of this compound as a valuable neuroprotective agent and provides a framework for future research to fully characterize its therapeutic utility.
References
An In-depth Technical Guide on Calcium Hopantenate Hemihydrate and its Modulation of the GABAergic System
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Calcium hopantenate hemihydrate, a calcium salt of hopantenic acid, is a nootropic and central nervous system depressant with a multifaceted mechanism of action.[1][2] As a structural analogue of γ-aminobutyric acid (GABA) and a homologue of pantothenic acid (Vitamin B5), it readily crosses the blood-brain barrier to exert its effects.[2][3] This technical guide provides a comprehensive overview of the interaction between this compound and the GABAergic system. It consolidates quantitative data from key studies, details relevant experimental methodologies, and visualizes the core signaling pathways and workflows to support further research and development in this area.
Introduction: The Profile of this compound
Calcium hopantenate (HOPA), chemically 4-[(2R)-2,4-Dihydroxy-3,3-dimethylbutanamido]butanoic acid calcium salt, is a unique molecule that combines structural features of the primary inhibitory neurotransmitter, GABA, and pantothenic acid.[2][3] This structure allows it to influence both the GABAergic system and metabolic pathways dependent on coenzyme A.[3] Its therapeutic applications are diverse, having been used for cognitive impairments, developmental disorders, and certain types of epilepsy.[1] The primary focus of this guide is its modulatory effects on the GABAergic system, which are believed to be central to its therapeutic efficacy.[4][5]
Core Mechanism of Action: GABAergic System Modulation
The principal mechanism through which calcium hopantenate exerts its effects is the modulation of the GABAergic system.[1] Due to its structural similarity to GABA, it can directly interact with GABA receptors, particularly GABA-A and GABA-B subtypes.[1][6]
-
GABA-A Receptor Interaction : In vitro radioreceptor assays have demonstrated that HOPA inhibits [3H]-GABA binding in a dose-dependent manner.[4] This suggests a direct interaction with the GABA-A receptor complex. The effects of HOPA on TRH release from the adrenal gland are blocked by the GABA-A receptor inhibitor bicuculline, further supporting its action via this receptor.[7]
-
GABA-B Receptor Interaction : Studies indicate that HOPA also interacts with GABA-B receptors, contributing to its overall pharmacological profile.[1][6]
-
Receptor Sensitization : Repeated administration of HOPA has been shown to increase GABA receptor binding in the cerebral cortex, primarily by increasing the affinity of the binding sites.[4] This sensitization of GABA receptors may underlie its long-term therapeutic benefits.[4]
Beyond direct receptor interaction, HOPA's influence extends to enhancing neuronal energy metabolism and providing neuroprotective effects by reducing oxidative stress.[1]
Quantitative Data on GABAergic Modulation
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of calcium hopantenate on the GABAergic system.
| Parameter | Finding | Brain Region | Species | Reference |
| Receptor Binding | ||||
| GABA Receptor Binding | ▲ 53% increase after 7 days of administration (250 mg/kg/day) | Cerebral Cortex | Rat | [4] |
| GABA Binding Affinity | Increased affinity (mechanism for the observed binding increase) | Cerebral Cortex | Rat | [4] |
| [3H]-GABA Binding Inhibition | 0.2% cross-reactive potency in a radioreceptor assay (RRA) | Whole Brain (CNS) | Rat | [4] |
| Neurotransmitter Levels | ||||
| CSF GABA Levels | Changes significantly correlated with CSF HOPA levels in patients | Cerebrospinal Fluid | Human | [5] |
Table 1: Summary of Preclinical and Clinical Quantitative Data.
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following sections describe generalized protocols for assays relevant to studying calcium hopantenate's effects.
Radioligand Receptor Binding Assay for GABA-A Receptors
This protocol is designed to determine the affinity of a test compound, such as calcium hopantenate, for the GABA-A receptor by measuring its ability to compete with a radiolabeled ligand.
Objective: To determine the IC50 and/or Ki value of a test compound for the GABA-A receptor.
Materials:
-
Radioligand: [³H]muscimol (specific activity ~15-30 Ci/mmol).[8]
-
Buffers:
-
Equipment: Homogenizer, refrigerated centrifuges, filtration apparatus, scintillation counter.[8][9]
Methodology:
-
Membrane Preparation: a. Homogenize rat brains in ice-cold homogenization buffer.[9] b. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.[8][9] c. Collect the supernatant and centrifuge at 140,000 x g for 30 minutes at 4°C.[8][9] d. Resuspend the pellet in binding buffer and repeat the centrifugation step twice to wash the membranes.[9] e. Resuspend the final pellet in binding buffer and determine protein concentration. Store at -70°C.[9]
-
Binding Assay: a. Thaw the prepared membranes and wash twice with binding buffer via centrifugation.[9] b. Set up assay tubes for total binding, non-specific binding, and competitor concentrations.[8] c. Total Binding: Add assay buffer.[8] d. Non-specific Binding: Add 10 mM GABA.[8][9] e. Competitor: Add varying concentrations of calcium hopantenate. f. Add [³H]muscimol (final concentration ~1-5 nM) to all tubes.[8] g. Add the membrane preparation (0.1-0.2 mg of protein) to initiate the reaction.[9]
-
Incubation & Filtration: a. Incubate the tubes at 4°C for 45 minutes.[9] b. Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to separate bound from unbound radioligand.[8]
-
Quantification & Data Analysis: a. Measure the radioactivity trapped on the filters using a liquid scintillation counter.[8][9] b. Calculate specific binding by subtracting non-specific binding from total binding. c. Analyze the competition data using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Electrophysiological Recording: Whole-Cell Patch-Clamp
This protocol is used to measure GABA-A receptor-mediated currents in individual neurons to assess the functional impact of a modulator like calcium hopantenate.
Objective: To characterize the effect of calcium hopantenate on the amplitude, frequency, and kinetics of GABA-A mediated inhibitory postsynaptic currents (IPSCs).
Materials:
-
Preparation: Acute brain slices (e.g., from the hippocampus or cortex) from rodents.[10][11]
-
Solutions:
-
Artificial cerebrospinal fluid (aCSF) for slicing and recording.
-
Intracellular solution for the patch pipette, containing a CsCl or KCl base to measure chloride currents.
-
-
Equipment: Vibratome, recording chamber, microscope with DIC optics, micromanipulators, patch-clamp amplifier, data acquisition system.[11]
Methodology:
-
Slice Preparation: a. Anesthetize and decapitate the animal. b. Rapidly remove the brain and place it in ice-cold, oxygenated aCSF. c. Cut acute slices (e.g., 300 µm thick) using a vibratome. d. Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.
-
Recording: a. Transfer a slice to the recording chamber and perfuse continuously with oxygenated aCSF. b. Visualize a target neuron (e.g., a pyramidal cell) using the microscope. c. Approach the neuron with a glass micropipette filled with intracellular solution. d. Form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane. e. Rupture the membrane patch to achieve the whole-cell configuration.
-
Data Acquisition: a. Clamp the neuron's membrane potential (e.g., at -70 mV) in voltage-clamp mode. b. Record baseline spontaneous or evoked IPSCs. c. Apply calcium hopantenate to the perfusing aCSF at a known concentration. d. Record IPSCs during and after drug application to observe any changes in frequency, amplitude, or decay kinetics. e. A selective GABA-A receptor antagonist (e.g., bicuculline) can be co-applied to confirm the recorded currents are GABA-A mediated.[7]
-
Data Analysis: a. Use specialized software to detect and analyze individual IPSC events. b. Compare the mean IPSC frequency, amplitude, and decay time constant before, during, and after the application of calcium hopantenate. c. Statistical tests are used to determine the significance of any observed effects.
Visualizations: Pathways and Workflows
GABAergic Signaling Pathways
The following diagram illustrates the primary signaling mechanisms of GABA-A and GABA-B receptors, the main targets of calcium hopantenate.
Caption: GABA-A and GABA-B receptor signaling pathways.
Experimental Workflow: Radioligand Binding Assay
This flowchart outlines the key steps involved in a competitive radioligand binding assay to determine a compound's affinity for a target receptor.
Caption: Workflow for a Radioligand Receptor Binding Assay.
Logical Relationship of Calcium Hopantenate's Effects
This diagram illustrates the proposed cascade from molecular interaction to therapeutic outcomes for calcium hopantenate.
Caption: Proposed mechanism of action for Calcium Hopantenate.
Conclusion and Future Directions
This compound presents a compelling profile as a modulator of the GABAergic system. Its ability to directly interact with and sensitize GABA receptors provides a strong basis for its observed nootropic, anxiolytic, and anticonvulsant properties.[1][3][4] The consolidated data and detailed protocols in this guide serve as a foundational resource for the scientific community.
Future research should aim to:
-
Elucidate the precise binding kinetics and affinity (Ki values) of calcium hopantenate for different GABA-A and GABA-B receptor subunit compositions.
-
Conduct detailed electrophysiological studies to characterize its functional effects as an agonist, antagonist, or allosteric modulator.
-
Utilize modern behavioral paradigms to further delineate its therapeutic potential in models of cognitive dysfunction, anxiety, and epilepsy.
A deeper understanding of these areas will be critical for optimizing the therapeutic application of calcium hopantenate and for the development of novel, targeted modulators of the GABAergic system.
References
- 1. What is the mechanism of Calcium Hopantenate? [synapse.patsnap.com]
- 2. Hopantenic acid - Wikipedia [en.wikipedia.org]
- 3. reddit.com [reddit.com]
- 4. Effects of calcium hopantenate on neurotransmitter receptors in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical and biochemical effects of calcium-hopantenate on neuroleptics-induced tardive dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Pantogam and pantogam active: qualitative and quantitative features of the interaction with neurotransmitter receptors in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of calcium hopantenate on the release of thyrotropin-releasing hormone from the rat adrenal gland in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. PDSP - GABA [kidbdev.med.unc.edu]
- 10. Methods for recording and measuring tonic GABAA receptor-mediated inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
The Role of Calcium Hopantenate Hemihydrate in Neuronal Energy Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calcium hopantenate hemihydrate, a synthetic derivative of pantothenic acid (Vitamin B5), has been a subject of interest for its nootropic and neuroprotective properties. Structurally similar to gamma-aminobutyric acid (GABA), its mechanism of action is multifaceted, extending beyond GABAergic modulation to a significant influence on neuronal energy metabolism. This technical guide provides an in-depth analysis of the core mechanism by which this compound impacts neuronal energy pathways. The primary focus is on its role as an antagonist of pantothenic acid in the biosynthesis of Coenzyme A (CoA), a critical cofactor in cellular respiration. This document summarizes the available quantitative data, outlines relevant experimental protocols, and provides visualizations of the key pathways and workflows to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction
Neurons are cells with exceptionally high energy demands, primarily met through aerobic respiration. Efficient energy metabolism is crucial for maintaining ion gradients, neurotransmitter synthesis and release, and other fundamental neuronal processes.[1] Any disruption in the intricate network of metabolic pathways can have profound implications for neuronal function and survival.
This compound is a compound that directly interfaces with a pivotal point in neuronal energy metabolism: the biosynthesis of Coenzyme A (CoA).[2][3] As a pantothenic acid analogue, it competitively inhibits key enzymes in the CoA biosynthetic pathway, leading to a cascade of effects on downstream metabolic processes, including the Krebs cycle.[2][4] Understanding this mechanism is paramount for elucidating both its therapeutic potential and its possible metabolic toxicity.[2][5]
Mechanism of Action: Inhibition of Coenzyme A Biosynthesis
The central role of this compound in neuronal energy metabolism stems from its interference with the synthesis of Coenzyme A. CoA is an essential cofactor for numerous metabolic reactions, most notably the entry of pyruvate (B1213749) into the Krebs cycle as acetyl-CoA.[6] The biosynthesis of CoA from pantothenic acid is a five-step enzymatic pathway. This compound disrupts this pathway at two critical junctures.
Competitive Inhibition of Pantothenate Kinase (PanK)
The first and rate-limiting step in CoA biosynthesis is the phosphorylation of pantothenic acid by pantothenate kinase (PanK).[7] Calcium hopantenate acts as a competitive inhibitor of PanK with respect to pantothenate.[2] This means that it binds to the active site of the enzyme, thereby preventing the binding of the natural substrate, pantothenic acid.
Inhibition of Phosphopantothenoylcysteine Synthetase (PPCS)
While hopantenate itself is a competitive inhibitor of PanK, it is also a substrate for this enzyme and is phosphorylated to form phospho-hopantenate.[2] This phosphorylated product then acts as an inhibitor of the subsequent enzyme in the pathway, phosphopantothenoylcysteine synthetase (PPCS).[8][9] PPCS catalyzes the condensation of phosphopantothenate with cysteine. The inhibition of PPCS by phospho-hopantenate further downstream blocks the CoA biosynthetic pathway.[8]
The following diagram illustrates the inhibition of the Coenzyme A biosynthetic pathway by Calcium Hopantenate.
Downstream Effects on Neuronal Energy Metabolism
The depletion of the cellular CoA pool resulting from the inhibition of its biosynthesis has significant consequences for neuronal energy metabolism.
Impact on the Krebs Cycle
Coenzyme A is indispensable for the Krebs (or tricarboxylic acid, TCA) cycle, as it is required for the formation of acetyl-CoA from pyruvate (via the pyruvate dehydrogenase complex) and from fatty acid oxidation. Acetyl-CoA is the primary molecule that enters the Krebs cycle. A reduction in CoA levels would therefore be expected to decrease the rate of the Krebs cycle, leading to a reduction in the production of NADH and FADH2, the primary electron donors for the electron transport chain and oxidative phosphorylation. This would ultimately result in decreased ATP synthesis.
Potential Effects on Glycolysis
A slowdown of the Krebs cycle due to CoA depletion could lead to an accumulation of pyruvate. To maintain redox balance and continue ATP production, albeit less efficiently, cells may increase the conversion of pyruvate to lactate (B86563). This would lead to an increase in lactate production and a potential shift towards a more glycolytic phenotype. However, direct quantitative evidence for this shift in neurons treated with this compound is currently lacking in the scientific literature.
The following diagram illustrates the expected downstream effects of reduced Coenzyme A on neuronal energy metabolism.
References
- 1. Krebs Cycle Intermediates Protective against Oxidative Stress by Modulating the Level of Reactive Oxygen Species in Neuronal HT22 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Extracellular ATP/adenosine dynamics in the brain and its role in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 4. Concentration dependent effect of calcium on brain mitochondrial bioenergetics and oxidative stress parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulation of Pantothenate Kinase 3 Activity by Small Molecules that Interact with the Substrate/Allosteric Regulatory Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. web.as.uky.edu [web.as.uky.edu]
- 7. Real-time in vivo imaging of extracellular ATP in the brain with a hybrid-type fluorescent sensor | eLife [elifesciences.org]
- 8. bio-protocol.org [bio-protocol.org]
- 9. Assessing Neuronal Bioenergetic Status - PMC [pmc.ncbi.nlm.nih.gov]
Structural Symbiosis and Divergence: A Technical Dissection of Calcium Hopantenate and Pantothenic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the structural and functional relationship between Calcium hopantenate and its structural analog, pantothenic acid (Vitamin B5). While both molecules share a common pantoic acid moiety, a subtle yet critical difference in their amino acid conjugate dictates their distinct biochemical activities and pharmacological profiles. This document elucidates their interaction with key enzymes in the Coenzyme A (CoA) biosynthetic pathway, presents comparative quantitative data, details relevant experimental methodologies, and visualizes the complex interplay through signaling and workflow diagrams. The evolving understanding of Calcium hopantenate's mechanism of action, from a direct competitive inhibitor of pantothenate kinase to a substrate whose metabolite inhibits a downstream enzyme, is a central focus of this guide.
Introduction
Pantothenic acid is an essential nutrient, serving as the metabolic precursor for the ubiquitous cofactor Coenzyme A (CoA).[1][2] CoA is central to cellular metabolism, participating in the synthesis and oxidation of fatty acids, the Krebs cycle, and the synthesis of numerous vital compounds.[1] Calcium hopantenate, the calcium salt of hopantenic acid, is a synthetic homolog of pantothenic acid.[3] Hopantenic acid is structurally identical to pantothenic acid, with the exception of an additional methylene (B1212753) group in its amino acid side chain; the β-alanine of pantothenic acid is replaced by γ-aminobutyric acid (GABA).[3] This seemingly minor alteration leads to significant differences in their biological effects, with Calcium hopantenate exhibiting nootropic and neuroprotective properties.[4] This guide explores the molecular underpinnings of these differences.
Chemical Structures
The foundational difference between the two molecules lies in their chemical structures, specifically in the amino acid component linked to the pantoic acid moiety.
-
Pantothenic Acid: Composed of pantoic acid linked to β-alanine.
-
Hopantenic Acid: Composed of pantoic acid linked to γ-aminobutyric acid (GABA).[3]
Calcium hopantenate is the calcium salt of hopantenic acid, typically found as a hemihydrate.
Interaction with Pantothenate Kinase (PanK)
Pantothenate kinase (PanK) is the first and rate-limiting enzyme in the CoA biosynthetic pathway, catalyzing the ATP-dependent phosphorylation of pantothenate.[5][6] The interaction of both pantothenic acid and hopantenic acid with PanK is a critical determinant of their biological activity.
Quantitative Comparison of PanK Interaction
Initial research identified hopantenate as a competitive inhibitor of mammalian pantothenate kinases with respect to pantothenate.[7][8] However, more recent evidence suggests that hopantenate also acts as a substrate for PanK, with its phosphorylated product, 4'-phospho-hopantenate (P-HoPan), subsequently inhibiting the next enzyme in the pathway, phosphopantothenoylcysteine synthetase (PPCS).[4][8][9]
The following table summarizes the available kinetic and inhibitory data for various PanK isoforms.
| Compound | PanK Isoform | Parameter | Value | Reference |
| Pantothenic Acid | Human PanK3 | KM | 14 ± 0.1 µM | [10] |
| Hopantenate | Mouse PanK1α | IC50 | ~50-150 µM | [7][8] |
| Hopantenate | Mouse PanK1β | IC50 | ~50-150 µM | [7] |
| Hopantenate | Mouse PanK2 | IC50 | ~50-150 µM | [7] |
| Hopantenate | Mouse PanK3 | IC50 | ~50-150 µM | [7] |
| Hopantenate | Human PanK3 | kcat/KM | 0.04 mM-1s-1 | [11] |
| Pantothenic Acid | Human PanK3 | kcat/KM | 0.22 mM-1s-1 | [11] |
Coenzyme A Biosynthesis Pathway
The differential interaction of pantothenic acid and hopantenic acid with PanK and subsequent enzymes has profound effects on the overall CoA biosynthesis pathway.
Pantothenic Acid as a Precursor
Pantothenic acid is the natural substrate for PanK, initiating a five-step enzymatic cascade that culminates in the synthesis of CoA.[1]
Figure 1: The canonical Coenzyme A biosynthetic pathway initiated by pantothenic acid.
Hopantenate's Dual Role and Inhibitory Effect
Hopantenate's interaction with the CoA pathway is more complex, exhibiting a dual role as both a substrate for PanK and a precursor to an inhibitor of PPCS.
Figure 2: The inhibitory mechanism of hopantenate on the Coenzyme A biosynthetic pathway.
Experimental Protocols
Pantothenate Kinase (PanK) Activity Assay
This protocol is adapted from established methods to determine the kinetic parameters of PanK and assess the inhibitory potential of compounds like hopantenate.[3][7]
Materials:
-
Purified PanK enzyme
-
D-(+)-Pantothenic acid calcium salt
-
(R)-Hopantenic acid calcium salt
-
ATP solution (100 mM)
-
MgCl₂ solution (100 mM)
-
Tris-HCl buffer (1 M, pH 7.5)
-
Radiolabeled [γ-³²P]ATP or [¹⁴C]pantothenate
-
DE81 ion-exchange filter paper discs
-
Scintillation cocktail and counter
-
Phosphoenolpyruvate, pyruvate (B1213749) kinase, lactate (B86563) dehydrogenase, and NADH for a coupled spectrophotometric assay
Radiometric Assay Protocol:
-
Prepare a reaction mixture containing 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 2.5 mM ATP (including a tracer amount of [γ-³²P]ATP), and varying concentrations of pantothenate or hopantenate.
-
Initiate the reaction by adding a known amount of purified PanK enzyme.
-
Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting an aliquot of the reaction mixture onto a DE81 filter paper disc.
-
Wash the discs three times with 1% acetic acid in 95% ethanol (B145695) to remove unreacted [γ-³²P]ATP.
-
Dry the discs and measure the radioactivity using a scintillation counter.
-
Calculate the amount of product formed based on the specific activity of the radiolabeled substrate.
-
For inhibition studies, perform the assay with a fixed concentration of pantothenate and varying concentrations of the inhibitor (hopantenate).
Coupled Spectrophotometric Assay Protocol:
-
Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 20 mM KCl, 1.5 mM ATP, 0.5 mM phosphoenolpyruvate, 0.3 mM NADH, 8 units of pyruvate kinase, and 8 units of lactate dehydrogenase.
-
Add varying concentrations of pantothenate or hopantenate.
-
Initiate the reaction by adding PanK.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
Calculate the reaction rate from the linear portion of the absorbance curve.
In Vitro Coenzyme A Synthesis Assay
This protocol allows for the assessment of the overall efficiency of CoA synthesis from either pantothenate or in the presence of hopantenate.[1][12][13]
Materials:
-
Purified enzymes of the CoA biosynthetic pathway (PanK, PPCS, PPCDC, PPAT, DPCK)
-
Pantothenic acid or hopantenic acid
-
ATP, Cysteine, MgCl₂, KCl
-
Tris-HCl buffer (pH 7.5)
-
HPLC system with a suitable column (e.g., C18) for separation of CoA and its intermediates
-
CoA standard
Protocol:
-
Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 60 mM KCl, 6 mM ATP, 2 mM cysteine, and either 2 mM pantothenic acid or a combination of pantothenic acid and hopantenic acid at desired concentrations.
-
Add a defined amount of each purified CoA biosynthetic enzyme.
-
Incubate the reaction at 37°C.
-
At various time points, take aliquots of the reaction mixture and stop the reaction by adding an equal volume of a quenching solution (e.g., 10% formic acid).
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant by HPLC to quantify the amount of CoA produced by comparing the peak area to a standard curve of CoA.
Logical Relationship and Experimental Workflow
The investigation of the structural and functional relationship between Calcium hopantenate and pantothenic acid follows a logical progression from structural comparison to detailed enzymatic and cellular analysis.
Figure 3: A logical workflow for dissecting the relationship between Calcium hopantenate and pantothenic acid.
Conclusion
The structural relationship between Calcium hopantenate and pantothenic acid is a compelling example of how a minor molecular modification can lead to a significant divergence in biological activity. While both share the pantoic acid core, the substitution of β-alanine with GABA in hopantenic acid transforms it from a simple CoA precursor into a modulator of the pathway. The evolving understanding of its mechanism, from a competitive inhibitor of PanK to a substrate that generates a downstream inhibitor, highlights the complexity of its pharmacological action. This technical guide provides a comprehensive overview of the current knowledge, offering valuable data and methodologies for researchers and drug development professionals working in the fields of metabolism, neuropharmacology, and drug discovery. Further investigation into the structural basis of hopantenate's interaction with PanK and PPCS, potentially through co-crystallization studies, will be invaluable in refining our understanding and enabling the rational design of novel therapeutics targeting the Coenzyme A biosynthetic pathway.
References
- 1. Simultaneous quantification of coenzyme A and its salvage pathway intermediates in in vitro and whole cell-sourced samples - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00192D [pubs.rsc.org]
- 2. Structural basis for substrate binding and the catalytic mechanism of type III pantothenate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A therapeutic approach to pantothenate kinase associated neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The structure of the pantothenate kinase.ADP.pantothenate ternary complex reveals the relationship between the binding sites for substrate, allosteric regulator, and antimetabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pantothenate kinase - Wikipedia [en.wikipedia.org]
- 6. Biosynthesis of Pantothenic Acid and Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring structural motifs necessary for substrate binding in the active site of Escherichia coli pantothenate kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical Knockout of Pantothenate Kinase Reveals the Metabolic and Genetic Program Responsible for Hepatic Coenzyme A Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Modulation of Pantothenate Kinase 3 Activity by Small Molecules that Interact with the Substrate/Allosteric Regulatory Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. repository.ias.ac.in [repository.ias.ac.in]
- 12. In Vitro Production of Coenzyme A Using Thermophilic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Calcium Hopantenate Hemihydrate: A Technical Overview of its Function as a GABA-B Receptor Agonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Calcium hopantenate hemihydrate, a derivative of pantothenic acid (Vitamin B5) and a structural analogue of the neurotransmitter γ-aminobutyric acid (GABA), has garnered interest for its nootropic and neuroprotective properties. Its mechanism of action is multifaceted, with a significant component attributed to its activity as an agonist at the GABA-B receptor. This technical guide provides a comprehensive overview of the core pharmacology of this compound, focusing on its role as a GABA-B receptor agonist. The document details the established signaling pathways of GABA-B receptors, presents expected quantitative data for a compound of this class, and provides detailed experimental protocols for its characterization. This guide is intended to serve as a resource for researchers and professionals in drug development investigating the therapeutic potential of this compound and other GABA-B receptor modulators.
Introduction to this compound
This compound, also known as hopantenic acid calcium salt, is a synthetic compound that combines the structure of pantothenic acid with GABA. This unique structure allows it to cross the blood-brain barrier and exert its effects on the central nervous system. While its therapeutic applications are diverse, including use in cognitive and neurodevelopmental disorders, its primary pharmacological action is linked to the GABAergic system.
Mechanism of Action: GABA-B Receptor Agonism
The principal mechanism through which this compound is thought to exert its effects is by acting as an agonist at the GABA-B receptor. GABA-B receptors are metabotropic G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory effects in the brain. Activation of these receptors by an agonist like this compound leads to a cascade of downstream signaling events that ultimately modulate neuronal excitability.
GABA-B Receptor Signaling Pathway
Upon agonist binding, the GABA-B receptor, a heterodimer of GABA-B1 and GABA-B2 subunits, undergoes a conformational change. This activates associated Gi/o proteins, leading to the dissociation of the Gα and Gβγ subunits. These subunits then modulate the activity of several downstream effectors:
-
Inhibition of Adenylyl Cyclase: The Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently decreases the activity of protein kinase A (PKA).
-
Activation of G-protein-coupled Inwardly Rectifying Potassium (GIRK) Channels: The Gβγ subunit binds to and activates GIRK channels, causing an efflux of potassium ions (K+) from the neuron. This leads to hyperpolarization of the cell membrane, making it more difficult for the neuron to fire an action potential.
-
Inhibition of Voltage-Gated Calcium Channels (VGCCs): The Gβγ subunit also inhibits presynaptic N-type and P/Q-type voltage-gated calcium channels. This reduces the influx of calcium ions (Ca2+) into the presynaptic terminal, which is a critical step for neurotransmitter release.
The net effect of these signaling events is a reduction in neuronal excitability and a decrease in the release of neurotransmitters, including glutamate.
Figure 1: GABA-B Receptor Signaling Pathway.
Quantitative Pharmacological Profile
Table 1: Receptor Binding Affinity
| Parameter | Description | Expected Value Range |
| Ki (nM) | Inhibitory constant; concentration of the drug that occupies 50% of the receptors in a competition binding assay. A lower Ki indicates higher binding affinity. | 10 - 1000 |
| IC50 (nM) | Half maximal inhibitory concentration; concentration of the drug that displaces 50% of a specific radioligand from the receptor. | 15 - 1500 |
Table 2: Functional Efficacy
| Parameter | Description | Expected Value Range |
| EC50 (nM) | Half maximal effective concentration; concentration of the drug that produces 50% of its maximal effect in a functional assay. | 100 - 5000 |
| Emax (%) | Maximum effect produced by the drug, typically expressed as a percentage of the response to a full agonist like GABA or baclofen. | 70 - 100 |
Experimental Protocols for Characterization
The following protocols are standard methods used to characterize the binding and functional activity of a compound at the GABA-B receptor.
Radioligand Binding Assay (Competition)
This assay determines the binding affinity (Ki) of this compound for the GABA-B receptor by measuring its ability to displace a known radiolabeled GABA-B receptor ligand.
Materials:
-
Rat brain cortex membranes (or cells expressing recombinant human GABA-B receptors)
-
[3H]-GABA or [3H]-CGP54626 (radioligand)
-
Baclofen (unlabeled competitor for non-specific binding)
-
This compound (test compound)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Homogenize rat brain cortex in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times to remove endogenous GABA. Resuspend the final pellet in assay buffer to a specific protein concentration.
-
Assay Setup: In triplicate, prepare tubes for:
-
Total Binding: Membranes + radioligand.
-
Non-specific Binding: Membranes + radioligand + excess unlabeled baclofen.
-
Competition: Membranes + radioligand + varying concentrations of this compound.
-
-
Incubation: Incubate the tubes at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assay (Functional)
This functional assay measures the activation of Gi/o proteins following agonist binding to the GABA-B receptor. It determines the potency (EC50) and efficacy (Emax) of the test compound.
Materials:
-
Rat brain membranes or cells expressing GABA-B receptors and Gi/o proteins
-
[35S]GTPγS (non-hydrolyzable GTP analog)
-
GDP
-
GABA (reference agonist)
-
This compound (test compound)
-
Assay Buffer (e.g., 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4)
Procedure:
-
Membrane Preparation: As described in the radioligand binding assay.
-
Assay Setup: In triplicate, prepare tubes containing membranes, GDP, and either:
-
Buffer (basal activity)
-
Varying concentrations of GABA (for standard curve)
-
Varying concentrations of this compound.
-
-
Incubation: Pre-incubate the tubes at 30°C.
-
Reaction Initiation: Add [35S]GTPγS to all tubes to start the binding reaction and incubate for a defined period (e.g., 30-60 minutes).
-
Filtration and Quantification: Terminate the reaction by rapid filtration and quantify the amount of bound [35S]GTPγS as described for the radioligand binding assay.
-
Data Analysis: Plot the amount of [35S]GTPγS bound against the log concentration of the agonist to generate a dose-response curve and determine the EC50 and Emax values.
Figure 2: Experimental Workflow for Agonist Characterization.
Electrophysiology (Patch-Clamp)
Whole-cell patch-clamp recordings from neurons or cells expressing recombinant GABA-B receptors and GIRK channels can directly measure the physiological effect of this compound.
Procedure:
-
Cell Preparation: Prepare acute brain slices or cultured neurons.
-
Recording: Establish a whole-cell patch-clamp recording from a target neuron.
-
Drug Application: Perfuse the cell with a solution containing a known concentration of this compound.
-
Measurement: Record the change in membrane potential and the outward current mediated by GIRK channel activation.
-
Data Analysis: Construct a dose-response curve by applying different concentrations of the compound to determine the EC50 for channel activation.
Broader Pharmacological Context
Beyond its direct action on GABA-B receptors, this compound has been reported to influence other neurotransmitter systems. It may increase dopamine (B1211576) levels in the brain and enhance the synthesis and release of acetylcholine. These effects are likely downstream or indirect consequences of its primary GABAergic activity, as GABA-B receptors are known to modulate the release of other neurotransmitters. Further research is required to fully elucidate the quantitative impact on these systems and the interplay with GABA-B receptor agonism.
Conclusion
This compound is a pharmacologically active compound with significant effects on the central nervous system, primarily driven by its agonistic activity at the GABA-B receptor. This technical guide has outlined the fundamental signaling pathways, expected pharmacological parameters, and detailed experimental protocols for the comprehensive characterization of this and other GABA-B receptor agonists. A thorough understanding of its mechanism of action is crucial for the continued investigation of its therapeutic potential in a range of neurological and cognitive disorders. Future research should focus on obtaining precise quantitative data for the binding and functional activity of this compound to further solidify its pharmacological profile.
Pharmacological profile of Calcium hopantenate hemihydrate
An In-depth Technical Guide on the Pharmacological Profile of Calcium Hopantenate Hemihydrate
Introduction
This compound, a calcium salt of hopantenic acid, is a nootropic compound with applications in the management of various neurological and cognitive disorders.[1][2] Structurally, it is a derivative of pantothenic acid (Vitamin B5) and incorporates a gamma-aminobutyric acid (GABA) moiety.[3][4] This unique chemical structure underpins its multifaceted mechanism of action, which involves the modulation of several key neurotransmitter systems, enhancement of neuronal energy metabolism, and neuroprotective effects.[4][5]
Marketed primarily in Russia and other Eastern European countries under trade names like Pantogam, it is utilized for its cognitive-enhancing, anticonvulsant, and psychostimulant properties.[2][3] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanisms of action, pharmacodynamic effects, and available quantitative data, intended for researchers and drug development professionals.
Mechanism of Action
The pharmacological effects of this compound are not attributed to a single molecular target but rather to a combination of activities across different systems within the central nervous system (CNS).
GABAergic System Modulation
Due to its structural similarity to GABA, Calcium hopantenate interacts with the GABAergic system.[4] It is reported to act as a GABA-B receptor agonist, enhancing inhibitory neurotransmission, which helps to regulate neuronal excitability.[2] This interaction is believed to contribute to its anticonvulsant and anxiolytic properties.[1] Studies have shown that its administration can increase the binding affinity of GABA at receptor sites in the brain.[1][5]
Cholinergic System Enhancement
The compound has been shown to positively influence the cholinergic system. It is thought to enhance the synthesis and release of acetylcholine (B1216132), a neurotransmitter critical for learning, memory, and attention.[5][6][7] This effect is a significant contributor to its nootropic properties.[3]
Influence on Energy Metabolism and Neuroprotection
Calcium hopantenate is a competitive inhibitor of pantothenate kinase (PanK), the first enzyme in the biosynthesis of coenzyme A (CoA).[8] While this inhibition can lead to toxicity at high levels, its modulatory effect at therapeutic doses is thought to influence energy metabolism.[8] Furthermore, it enhances cerebral blood flow and glucose utilization by brain cells, ensuring a steady energy supply for optimal neuronal function.[3][4] Preclinical research suggests it confers neuroprotection by upregulating neurotrophic factors and protecting neurons from oxidative stress and neurotoxins.[2][3]
Modulation of the Glutamatergic System
The compound also influences the metabolism of glutamate, the primary excitatory neurotransmitter. By modulating the balance between excitatory (glutamate) and inhibitory (GABA) neurotransmission, Calcium hopantenate helps to create a more stable neural environment, which is beneficial in conditions marked by cognitive deficits.[2]
Caption: Multifaceted mechanism of action of this compound.
Pharmacodynamics
The primary pharmacodynamic effects of Calcium hopantenate are centered on the CNS.
-
Nootropic Effects: It has been shown to improve cognitive functions, including memory, learning, and attention.[1] These effects are attributed to the enhancement of acetylcholine production and improved brain metabolism.[3]
-
Anticonvulsant Properties: By modulating the GABAergic system and stabilizing neuronal excitability, the compound exhibits anticonvulsant activity, suggesting potential utility in managing epilepsy.[1][3]
-
Neurological Disorder Treatment: In Russia, it is used to treat a range of neurological conditions in both children and adults, including attention deficit hyperactivity disorder (ADHD), encephalopathy, and cognitive deficits resulting from neurological damage.[3]
Pharmacokinetics
Detailed pharmacokinetic data for this compound in humans is not widely available in the published literature. It is reported to be readily absorbed from the gastrointestinal tract.[9] Due to the lack of specific data, the pharmacokinetics of the related compound, calcium pantothenate, are presented here for context.
A study on orally administered calcium pantothenate in healthy adults found:
-
Absorption: Rapid absorption under fasted conditions, with peak concentrations (Tmax) reached approximately 1-hour post-dose.[10] The presence of food delayed absorption by about 2 hours but increased overall exposure (AUC) by 55%.[10][11]
-
Dose Proportionality: Overall exposure (AUC) increased dose-proportionally for doses from 500 mg to 2000 mg. No further increase in exposure was observed between 2000 mg and 5000 mg.[10][11]
-
Half-life: The terminal half-life for calcium pantothenate was reported to be very long, averaging 225 hours.[10][11]
-
Excretion: As a water-soluble compound, it is primarily excreted through the kidneys.[2]
Note: These values are for calcium pantothenate and may not be directly extrapolated to this compound. Further research is required to characterize the specific pharmacokinetic profile of Calcium hopantenate.
Quantitative Pharmacological Data
Quantitative data on the binding affinities and enzymatic inhibition of Calcium hopantenate are limited. The available information is summarized below.
| Table 1: Receptor Binding Profile | |
| Target | Observation |
| GABA Receptors | Dose-dependent inhibition of [3H]-GABA receptor binding.[5] |
| Repeated administration leads to a 53% increase in GABA receptor binding in the cerebral cortex, suggesting sensitization of the GABA system.[5] | |
| Benzodiazepine Receptors | No significant inhibition of binding.[5] |
| Dopamine Receptors | No significant inhibition of binding.[5] |
| Serotonin Receptors | No significant inhibition of binding.[5] |
| NMDA Receptors | No significant inhibition of binding.[5] |
| Table 2: Enzyme Inhibition Profile | |
| Enzyme | Inhibition Kinetics |
| Pantothenate Kinase 1α (PanK1α) | Competitive inhibition with respect to the substrate pantothenate.[8] |
| Noncompetitive inhibition with respect to ATP.[8] | |
| The (R)-enantiomer of hopantenate is the active inhibitor; the (S)-enantiomer is not active.[8] |
Experimental Protocols
Detailed experimental protocols are not fully described in the available literature. However, based on the data presented, the following methodologies are standard for generating such pharmacological data.
Radioreceptor Binding Assay
This assay is used to determine the affinity of a drug for a specific receptor.
Caption: Generalized workflow for a radioreceptor binding assay.
Methodology:
-
Tissue Preparation: A relevant tissue source (e.g., rat cerebral cortex) is homogenized in a suitable buffer.
-
Membrane Isolation: The homogenate is centrifuged to pellet cell membranes, which are then washed and resuspended to create a membrane preparation rich in the target receptors.
-
Competitive Binding: The membrane preparation is incubated with a known concentration of a radiolabeled ligand (e.g., [3H]-GABA) that specifically binds to the target receptor. This is performed in the presence of varying concentrations of the unlabeled test compound (Calcium hopantenate).
-
Separation: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The amount of bound radioligand is measured at each concentration of the test compound. The data is used to calculate the concentration of the drug that inhibits 50% of the specific binding of the radioligand (IC50), which can be used to determine the binding affinity (Ki).
Pantothenate Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of Pantothenate Kinase.
Caption: Standard workflow for a clinical pharmacokinetic study.
Methodology:
-
Reaction Mixture: A reaction mixture is prepared containing a buffered solution, recombinant PanK enzyme, ATP (often radiolabeled as [γ-³²P]ATP), and the substrate, pantothenate.
-
Inhibition: The reaction is initiated in the presence and absence of various concentrations of the inhibitor (Calcium hopantenate).
-
Incubation: The mixture is incubated for a set period at a controlled temperature (e.g., 37°C) to allow the enzymatic reaction (phosphorylation of pantothenate) to proceed.
-
Termination and Separation: The reaction is stopped, and the product (phosphopantothenate) is separated from the unreacted substrate and [γ-³²P]ATP, often using chromatography.
-
Quantification: The amount of radioactive product formed is quantified to determine the rate of the enzymatic reaction.
-
Data Analysis: The reaction rates at different inhibitor concentrations are used to determine the mode of inhibition (e.g., competitive, noncompetitive) and calculate the inhibition constant (Ki).
Safety and Toxicology
Calcium hopantenate is generally considered to have a favorable safety profile and is well-tolerated.[3] Its use in Russia since 1979, including in pediatric populations as young as three years old, provides long-term safety evidence.[3]
-
Common Adverse Effects: Side effects are typically mild and may include allergic reactions such as rhinitis, conjunctivitis, or skin rash.[3] Gastrointestinal disturbances like nausea have also been reported.[2]
-
Contraindications: Use is contraindicated in individuals with known hypersensitivity to the compound or those with severe renal impairment, as the drug is primarily cleared by the kidneys.[2]
-
Drug Interactions: Caution is advised when co-administering with other central nervous system stimulants, as it may lead to synergistic effects.[2] Similarly, combining it with other GABAergic drugs (e.g., benzodiazepines) could enhance inhibitory effects, potentially causing excessive sedation.[2]
Conclusion
This compound is a nootropic agent with a complex pharmacological profile. Its primary mechanism of action involves the modulation of multiple neurotransmitter systems, including the GABAergic, cholinergic, and glutamatergic pathways. It also exhibits neuroprotective properties and influences neuronal energy metabolism. While it has a long history of clinical use in some countries for cognitive and neurological disorders, a significant gap exists in the public domain regarding detailed quantitative pharmacological and pharmacokinetic data. Further research is necessary to fully elucidate its binding affinities, enzymatic inhibition constants, and human pharmacokinetic parameters to support its potential broader application.
References
- 1. Buy Calcium hopantenate | 17097-76-6 [smolecule.com]
- 2. What is Calcium Hopantenate used for? [synapse.patsnap.com]
- 3. synthachem.com [synthachem.com]
- 4. What is the mechanism of Calcium Hopantenate? [synapse.patsnap.com]
- 5. Calcium Hopantenate | High-Purity Reagent | RUO [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. ingredientsnetwork.com [ingredientsnetwork.com]
- 8. Chemical Knockout of Pantothenate Kinase Reveals the Metabolic and Genetic Program Responsible for Hepatic Coenzyme A Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. The Pharmacokinetics of Orally Administered Calcium Pantothenate in Healthy Adults [gavinpublishers.com]
- 11. hilarispublisher.com [hilarispublisher.com]
An In-depth Technical Guide to the Discovery and Synthesis of Hopantenic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hopantenic acid, a synthetic derivative of pantothenic acid (Vitamin B5) and gamma-aminobutyric acid (GABA), has garnered attention for its nootropic and neuroprotective properties. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological evaluation of hopantenic acid and its derivatives. It is designed to serve as a core resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, quantitative data summaries, and visualizations of key biological pathways and experimental workflows.
Discovery and Pharmacological Profile
Hopantenic acid, also known as N-pantoyl-GABA, was developed as a nootropic agent with the ability to cross the blood-brain barrier more effectively than GABA itself. It is primarily used in Russia and some Eastern European countries for various neurological and psychiatric conditions. The core of its pharmacological activity lies in its interaction with the GABAergic system, specifically as a GABA-B receptor agonist. This interaction leads to the modulation of neuronal excitability, contributing to its observed neuroprotective, anticonvulsant, and cognitive-enhancing effects.
Mechanism of Action
The primary mechanism of action of hopantenic acid is its agonistic activity at the GABA-B receptor. This G-protein coupled receptor, upon activation, initiates a signaling cascade that leads to the inhibition of adenylyl cyclase and modulation of calcium and potassium channels. The net effect is a reduction in neuronal excitability and an enhancement of inhibitory neurotransmission.
Synthesis of Hopantenic Acid and Derivatives
The synthesis of hopantenic acid and its derivatives primarily involves the formation of an amide bond between a derivative of pantoic acid and an amino acid or its ester. The most common route is the aminolysis of a lactone, specifically D-pantolactone.
General Experimental Protocol: Amide Formation via Lactone Aminolysis
This protocol outlines a general procedure for the synthesis of N-substituted amides from a lactone and an amine, which is the fundamental reaction for producing hopantenic acid and its derivatives.
Materials:
-
D-pantolactone
-
Amine (e.g., gamma-aminobutyric acid or its ester)
-
Carboxylic acid catalyst (e.g., 2-ethylhexanoic acid)
-
Solvent (optional, the reaction can be run neat)
-
Ethyl acetate (B1210297) (for extraction)
-
Water (for washing)
-
Brine (for washing)
-
Magnesium sulfate (B86663) (for drying)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: In a reaction vial equipped with a stir bar, combine D-pantolactone (1 equivalent), the desired amine (5 equivalents), and a carboxylic acid catalyst (1 equivalent).
-
Reaction: Heat the mixture to 120°C with stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 90 minutes.
-
Work-up: Cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer twice with ethyl acetate.
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired amide.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data on the pharmacokinetic and clinical efficacy of hopantenic acid.
Table 1: Pharmacokinetic Parameters of Hopantenic Acid
| Parameter | Value | Species | Reference |
| Time to Peak Plasma Concentration (Tmax) | 1.56 hours | Human | [1] |
| Elimination Half-life (t1/2) | 6.68 hours | Human | [1] |
| Excretion (Urine) | 67.5% | Human | [1] |
| Excretion (Feces) | 28.5% | Human | [1] |
Table 2: Clinical Efficacy of Hopantenic Acid in ADHD (4-Month Study)
| Outcome Measure | Hopantenic Acid Group | Placebo Group | p-value | Reference |
| Responder Rate (≥25% decrease in ADHD-DSM-IV score) | ||||
| Month 3 | 66.7% | 52.3% | Not specified | [2] |
| Month 4 | 68.9% | 61.4% | Not specified | [2] |
| Change in CGI-S Score | Significant decrease | Less significant decrease | < 0.05 | [2] |
| Improvement in WFIRS-P Domains | 4 out of 6 domains | Not specified | Not specified | [2] |
Table 3: Clinical Efficacy of Rac-Hopantenic Acid in Cognitive and Anxiety Disorders in Patients with Arterial Hypertension (28-day study)
| Outcome Measure | Main Group (Standard Therapy + Rac-Hopantenic Acid) | Control Group (Standard Therapy) | Reference |
| Cognitive Disorders | Significant reduction | Less significant reduction | [3] |
| Anxiety Disorders | Significant reduction | Less significant reduction | [3] |
Visualization of Pathways and Workflows
Signaling Pathway of Hopantenic Acid (GABA-B Receptor Activation)
Caption: GABA-B Receptor Signaling Pathway activated by Hopantenic Acid.
Experimental Workflow for Hopantenic Acid Synthesis
Caption: General workflow for the synthesis and purification of Hopantenic Acid.
Structure-Activity Relationships and Future Directions
Currently, there is a limited amount of publicly available data on the structure-activity relationships (SAR) of hopantenic acid derivatives. The discovery of a methyl ester derivative, (R)-methyl-4-(2,4-dihydroxy-3,3-dimethylbutanamido)butanoate, from natural sources suggests that modifications to the carboxylic acid moiety are possible while retaining the core pharmacophore.
Future research should focus on the systematic synthesis and evaluation of a library of hopantenic acid derivatives. Key areas for modification include:
-
Alterations to the GABA moiety: Exploring different amino acid backbones to modulate potency and selectivity for the GABA-B receptor.
-
Modifications of the pantoic acid portion: Investigating the role of the hydroxyl and methyl groups in receptor binding.
-
Esterification and amidation of the carboxylic acid: To potentially improve pharmacokinetic properties such as oral bioavailability and duration of action.
A thorough investigation of the SAR of these derivatives, coupled with in silico modeling, will be crucial for the rational design of next-generation nootropic and neuroprotective agents with improved efficacy and safety profiles. The development of potent and selective GABA-B receptor modulators remains a promising avenue for the treatment of a range of neurological and psychiatric disorders.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. [PDF] Amide Bond Formation via Reversible, Carboxylic Acid-Promoted Lactone Aminolysis | Semantic Scholar [semanticscholar.org]
- 3. [Pantogam activ (D-, L-hopantenic acid) in the treatment of cognitive and anxiety disorders in patients with arterial hypertension] - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Vitro Neuroactivity of Calcium Hopantenate Hemihydrate: A Technical Guide
Introduction
Calcium hopantenate hemihydrate, also known as hopantenic acid, is a nootropic compound structurally similar to gamma-aminobutyric acid (GABA) and is a derivative of pantothenic acid (vitamin B5).[1][2] It is utilized for its cognitive-enhancing and neuroprotective properties.[1] This technical guide provides an in-depth overview of the in-vitro studies that have elucidated the neuroactive properties of this compound, focusing on its molecular mechanisms, experimental validation, and the signaling pathways it modulates.
Data Presentation: Receptor and Enzyme Interactions
The neuroactivity of this compound is multifaceted, primarily involving the modulation of neurotransmitter systems.[1] In-vitro radioligand binding assays have been crucial in quantifying its interaction with various neuronal receptors.
Table 1: Radioreceptor Assay Data for Calcium Hopantenate (HOPA)
| Receptor System | Radioligand | HOPA Concentration | Effect | Reference |
| GABA | [3H]-gamma-aminobutyric acid | Dose-dependent | Inhibited binding | [3] |
| Benzodiazepine (BDZ) | Specific radioligand | Up to 100 µM | No inhibition | [3] |
| Muscarinic Cholinergic (mACh) | Specific radioligand | Up to 100 µM | No inhibition | [3] |
| Methionine-Enkephalin (ENK) | Specific radioligand | Up to 100 µM | No inhibition | [3] |
| Thyrotropin Releasing Hormone (TRH) | Specific radioligand | Up to 100 µM | No inhibition | [3] |
GABA: gamma-Aminobutyric acid
Recent studies have further clarified the mechanism of action. It is now understood that hopantenate does not directly inhibit pantothenate kinase (PanK) as previously thought. Instead, it is metabolically activated by PanK, and its phosphorylated form then inhibits phosphopantothenoylcysteine synthetase (PPCS), the subsequent enzyme in the coenzyme A biosynthetic pathway.[4]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. The following protocols are foundational to the in-vitro study of this compound.
Radioreceptor Binding Assay for GABA Receptors
This protocol is designed to determine the binding affinity of this compound to GABA receptors in rat brain membranes.[3][5]
-
Tissue Preparation:
-
Rat brains are homogenized in a Tris-HCl buffer.
-
The homogenate is centrifuged, and the resulting pellet containing synaptic membranes is washed multiple times to remove endogenous GABA.[5]
-
-
Binding Assay:
-
Aliquots of the membrane preparation are incubated with a known concentration of a radiolabeled ligand, such as [3H]GABA or the GABA-A receptor-specific [3H]muscimol.[5]
-
Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding sites.
-
Non-specific binding is determined in the presence of a saturating concentration of unlabeled GABA.[5]
-
-
Data Analysis:
-
The bound and free radioligand are separated by rapid filtration.
-
The radioactivity of the filters is measured using liquid scintillation counting.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.
-
In-Vitro Neuronal Cell Culture for Neuroprotection Studies
This protocol outlines the general procedure for assessing the neuroprotective effects of this compound against excitotoxicity.[6][7]
-
Cell Culture:
-
Primary cortical or hippocampal neurons are isolated from embryonic rodents and cultured in a suitable medium, such as Neurobasal medium supplemented with B27.
-
Alternatively, neuronal-like cell lines (e.g., SH-SY5Y) can be used.
-
-
Neurotoxicity Induction:
-
After a period of maturation in culture, neurons are pre-incubated with various concentrations of this compound.
-
A neurotoxic agent, such as glutamate (B1630785) or kainic acid, is then added to the culture medium to induce excitotoxicity.[6][7]
-
-
Assessment of Cell Viability:
-
Following a set incubation period with the neurotoxin, cell viability is assessed using assays such as the MTT assay (measuring mitochondrial metabolic activity) or by quantifying the release of lactate (B86563) dehydrogenase (LDH) into the culture medium, which indicates cell membrane damage.
-
-
Data Analysis:
-
The percentage of cell survival in cultures treated with this compound is compared to control cultures (treated with the neurotoxin alone).
-
This allows for the determination of the compound's protective efficacy.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can significantly aid in their comprehension.
References
- 1. What is the mechanism of Calcium Hopantenate? [synapse.patsnap.com]
- 2. Clinical and biochemical effects of calcium-hopantenate on neuroleptics-induced tardive dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of calcium hopantenate on neurotransmitter receptors in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Coenzyme A Level Modulator Hopantenate (HoPan) Inhibits Phosphopantotenoylcysteine Synthetase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protective effect of pantothenic acid in kainic acid-induced status eilepticus and associated neurodegeneration in mice [accscience.com]
- 7. Glutamate neurotoxicity in cortical cell culture is calcium dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
The Effect of Calcium Hopantenate Hemihydrate on Cerebral Blood Flow: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calcium hopantenate hemihydrate, a nootropic and neuroprotective agent, is structurally similar to gamma-aminobutyric acid (GABA) and is clinically utilized for various neurological and psychiatric conditions. While direct clinical evidence quantifying its impact on cerebral blood flow (CBF) is limited, a substantial body of preclinical research points towards an indirect influence mediated primarily through the modulation of the GABAergic system. This technical guide synthesizes the available data on the mechanism of action of this compound, its effects on GABA receptors, and the established role of GABAergic neurotransmission in regulating cerebral hemodynamics. Detailed experimental protocols for key cited studies are provided, and signaling pathways are visualized to offer a comprehensive understanding for researchers in neurology and drug development.
Introduction
Cerebral blood flow is a critical physiological parameter tightly regulated to meet the metabolic demands of the brain. Dysregulation of CBF is a hallmark of numerous neurological disorders, including stroke, dementia, and cognitive impairment. Pharmacological interventions aimed at optimizing cerebral circulation are therefore of significant therapeutic interest. This compound, also known as Pantogam®, is a drug with a unique pharmacological profile, exhibiting nootropic, anticonvulsant, and anxiolytic properties. Its primary mechanism is believed to involve its interaction with the GABAergic system, the main inhibitory neurotransmitter system in the central nervous system. This guide explores the scientific evidence linking this compound to the modulation of cerebral blood flow, focusing on its molecular mechanisms and providing detailed experimental insights.
Mechanism of Action: The GABAergic Connection
The principal mechanism through which this compound is thought to exert its effects is by modulating GABAergic neurotransmission. Preclinical studies have demonstrated a direct interaction with GABA receptors.
Quantitative Data on GABA Receptor Interaction
Experimental evidence in rodent models indicates that this compound (HOPA) significantly alters GABA receptor binding in the brain, particularly in the cerebral cortex.
| Animal Model | Treatment Protocol | Brain Region | Change in GABA Receptor Binding | Reference |
| Rat | Repeated injection of HOPA (250 mg/kg/day for 7 consecutive days) | Cerebral Cortex | 53% increase | [1][2] |
| Rat | Repeated injection of HOPA (250 mg/kg/day for 7 consecutive days) | Rest of Forebrain | No significant change | [1][2] |
Table 1: Effect of this compound on GABA Receptor Binding in Rats
In vitro studies further elucidate this interaction, showing that HOPA can inhibit [3H]-gamma-aminobutyric acid (GABA) receptor binding in a dose-dependent manner[1][2]. This suggests a direct interaction with GABA receptors, which is a cornerstone of its pharmacological activity.
Signaling Pathway of GABAergic Modulation of Cerebral Blood Flow
The GABAergic system plays a crucial role in regulating cerebral vascular tone and blood flow. GABAergic interneurons can influence blood vessel diameter through various signaling pathways. The interaction of this compound with GABA receptors suggests a potential pathway for influencing CBF.
References
An In-depth Technical Guide to the Molecular Targets of Calcium Hopantenate Hemihydrate in the Central Nervous System
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium hopantenate hemihydrate, a derivative of pantothenic acid (Vitamin B5) and a structural analogue of gamma-aminobutyric acid (GABA), is a nootropic agent with a multifaceted mechanism of action within the central nervous system (CNS).[1] This technical guide provides a comprehensive overview of its molecular targets, summarizing key quantitative data, detailing experimental protocols for the investigation of its bioactivity, and visualizing its signaling pathways. The primary molecular interactions of this compound are centered on the GABAergic system and the biosynthesis of Coenzyme A (CoA).[1][2]
Primary Molecular Targets
GABAergic System Modulation
This compound exhibits a significant interaction with the GABAergic system, a primary inhibitory neurotransmitter network in the CNS. Its structural similarity to GABA allows it to modulate GABAergic neurotransmission.
Interference with Coenzyme A Biosynthesis
A pivotal aspect of this compound's mechanism of action is its role as a pantothenic acid antagonist, thereby affecting the biosynthesis of Coenzyme A (CoA), a crucial cofactor in numerous metabolic pathways.
Contrary to earlier understanding, recent research indicates that hopantenate, the active moiety of this compound, is not a direct inhibitor of pantothenate kinase (PanK), the first enzyme in the CoA biosynthesis pathway. Instead, hopantenate acts as a substrate for PanK, which phosphorylates it.[6][7] The resulting product, phosphohopantenate, then acts as an inhibitor of the subsequent enzyme in the pathway, phosphopantothenoylcysteine synthetase (PPCS).[6][7]
While hopantenate itself has been reported to inhibit PanK isoforms (PanK1α, PanK1β, PanK2, and PanK3) with IC50 values in the range of 50-150 µM, this is now understood to be a reflection of the initial phosphorylation step by PanK.[3] The inhibition is competitive with respect to pantothenate and non-competitive with ATP.[3]
Secondary and Indirect Molecular Effects
Cholinergic System Enhancement
There is evidence to suggest that this compound can positively influence the cholinergic system by enhancing the synthesis and release of acetylcholine, a neurotransmitter critical for cognitive functions such as learning and memory.[1][2][8] The precise mechanism for this enhancement is still under investigation but may be linked to its effects on overall neuronal metabolism and calcium homeostasis.[8]
Regulation of Calcium Homeostasis
This compound is also thought to play a role in the regulation of intracellular calcium levels.[1][2] As calcium ions are vital for numerous neuronal processes, including neurotransmitter release and signal transduction, the ability of this compound to modulate calcium homeostasis could contribute significantly to its overall effects on CNS function.[1][2]
Quantitative Data Summary
The following tables summarize the available quantitative data for the interaction of this compound and its active form with its molecular targets.
| Target | Parameter | Value | Compound | Reference |
| GABA Receptor | Cross-reactive potency (vs. GABA) | 0.2% | This compound | [3][4] |
| GABA Receptor | Increase in binding (in vivo, cerebral cortex) | 53% | This compound | [3][4] |
| Enzyme | Parameter | Value | Compound | Reference |
| Pantothenate Kinase (PanK1α, PanK1β, PanK2, PanK3) | IC50 | 50 - 150 µM | Hopantenate | [3] |
Note: The IC50 values for PanK likely reflect the initial phosphorylation of hopantenate, which is a prerequisite for the subsequent inhibition of PPCS.
Experimental Protocols
Radioligand Binding Assay for GABA Receptor Interaction
This protocol is adapted from methodologies used for studying GABA receptor binding.
Objective: To determine the affinity of this compound for GABA receptors.
Materials:
-
Rat brain tissue (cerebral cortex)
-
[3H]-GABA (radioligand)
-
This compound
-
Unlabeled GABA (for determining non-specific binding)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Centrifuge, filtration apparatus, liquid scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat cerebral cortex in ice-cold Tris-HCl buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C. Wash the resulting pellet by resuspension in fresh buffer and recentrifugation three times to remove endogenous GABA. Resuspend the final pellet in Tris-HCl buffer.
-
Binding Assay: In triplicate, incubate the brain membrane preparation with a fixed concentration of [3H]-GABA in the presence of varying concentrations of this compound.
-
Total binding: Membranes + [3H]-GABA.
-
Non-specific binding: Membranes + [3H]-GABA + a saturating concentration of unlabeled GABA.
-
Displacement: Membranes + [3H]-GABA + varying concentrations of this compound.
-
-
Incubation: Incubate the samples at 4°C for 20 minutes.
-
Termination: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of this compound from the displacement curve and calculate the Ki value using the Cheng-Prusoff equation.
Pantothenate Kinase (PanK) Activity and Inhibition Assay
This protocol is based on the methodology described by Zhang et al. (2007).[3]
Objective: To determine the IC50 of hopantenate for PanK isoforms.
Materials:
-
Expressed and purified murine PanK1α, PanK1β, PanK2, and PanK3 isoforms
-
Hopantenate
-
Pantothenic acid
-
[γ-32P]ATP
-
Tris-HCl buffer (0.1 M, pH 7.5)
-
MgCl2 (10 mM)
-
Thin-layer chromatography (TLC) plates (Silica Gel H)
-
Phosphorimager
Procedure:
-
Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, a fixed concentration of pantothenic acid, and a specific PanK isoform.
-
Inhibition Assay: Add varying concentrations of hopantenate to the reaction mixtures.
-
Initiation: Start the reaction by adding [γ-32P]ATP.
-
Incubation: Incubate the reaction at 37°C for a defined period.
-
Termination and Separation: Stop the reaction and spot an aliquot onto a Silica Gel H TLC plate. Develop the plate using a butanol:acetic acid:water (5:2:4, v/v/v) solvent system to separate the phosphorylated product from unreacted [γ-32P]ATP.
-
Quantification: Quantify the amount of phosphorylated product using a phosphorimager.
-
Data Analysis: Determine the percentage of inhibition at each hopantenate concentration and calculate the IC50 value.
Signaling Pathways and Experimental Workflows
Caption: GABAergic signaling pathway modulated by this compound.
Caption: Inhibition of Coenzyme A biosynthesis by Hopantenate.
Caption: Experimental workflow for GABA receptor radioligand binding assay.
Conclusion
This compound exerts its effects on the CNS through a dual mechanism involving the modulation of the GABAergic system and the disruption of Coenzyme A biosynthesis. While its interaction with GABA receptors appears to be modulatory, leading to a sensitization of the system with chronic use, its effect on CoA synthesis is now understood to be a more complex, multi-step process involving enzymatic activation to an inhibitory metabolite. Further research is warranted to elucidate the precise quantitative parameters of these interactions, particularly the binding affinity for GABA receptor subtypes and the kinetics of PPCS inhibition by phosphohopantenate. The experimental protocols and pathway diagrams provided in this guide offer a framework for continued investigation into the nuanced pharmacology of this nootropic agent.
References
- 1. What is the mechanism of Calcium Hopantenate? [synapse.patsnap.com]
- 2. Chemical knockout of pantothenate kinase reveals the metabolic and genetic program responsible for hepatic coenzyme A homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical Knockout of Pantothenate Kinase Reveals the Metabolic and Genetic Program Responsible for Hepatic Coenzyme A Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of calcium hopantenate on neurotransmitter receptors in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is Calcium Hopantenate used for? [synapse.patsnap.com]
- 6. The Coenzyme A Level Modulator Hopantenate (HoPan) Inhibits Phosphopantotenoylcysteine Synthetase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Coenzyme A Level Modulator Hopantenate (HoPan) Inhibits Phosphopantotenoylcysteine Synthetase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Calcium Hopantenate | High-Purity Reagent | RUO [benchchem.com]
Methodological & Application
Application Note: HPLC Analysis of Calcium Hopantenate Hemihydrate in Pharmaceutical Formulations
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Calcium hopantenate hemihydrate in pharmaceutical formulations. The described protocol is designed for accuracy, precision, and specificity, making it suitable for routine quality control and stability testing. The method utilizes a reversed-phase C18 column with UV detection, ensuring high sensitivity and resolution. This document provides comprehensive experimental protocols, method validation guidelines according to ICH standards, and data presentation formats.
Introduction
This compound is a nootropic agent used to improve cognitive function and cerebral metabolism. Accurate and reliable analytical methods are crucial for ensuring the quality, efficacy, and safety of its pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the quantitative analysis of active pharmaceutical ingredients (APIs) due to its high resolution, sensitivity, and specificity. This application note presents a validated HPLC method for the assay of this compound in tablet dosage forms.
Experimental Protocol
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. The following conditions have been optimized for the separation and quantification of hopantenic acid, the active moiety of this compound.
| Parameter | Recommended Condition |
| HPLC System | Quaternary or Binary Gradient HPLC with UV/Vis Detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and 0.03% Trifluoroacetic Acid in Water |
| Gradient | Isocratic |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 205 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Run Time | Approximately 10 minutes |
Reagents and Standards
-
This compound Reference Standard
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic Acid (TFA) (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Methanol (HPLC grade)
Standard Solution Preparation
-
Standard Stock Solution (e.g., 500 µg/mL of hopantenic acid): Accurately weigh about 27.5 mg of this compound reference standard (equivalent to 25 mg of hopantenic acid) into a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent (Mobile Phase) and sonicate for 10 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to volume with the diluent.
-
Working Standard Solution (e.g., 50 µg/mL of hopantenic acid): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
Sample Preparation (from Tablets)
-
Average Weight: Weigh and finely powder 20 tablets.
-
Sample Stock Solution: Accurately weigh a portion of the powder equivalent to 25 mg of hopantenic acid into a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent and sonicate for 15 minutes to ensure complete extraction of the drug.
-
Allow the solution to cool and dilute to volume with the diluent.
-
Sample Working Solution: Centrifuge a portion of the Sample Stock Solution at 4000 rpm for 10 minutes.
-
Pipette 5.0 mL of the supernatant into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.
Method Validation Protocol
The analytical method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1]
System Suitability
Before sample analysis, the suitability of the chromatographic system must be verified. Inject the working standard solution six times and evaluate the following parameters.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| % RSD of Peak Areas | ≤ 2.0% |
Specificity (Forced Degradation)
Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[2][3] The drug substance should be exposed to the following stress conditions to achieve 5-20% degradation:[1]
-
Acid Hydrolysis: 0.1 N HCl at 60 °C for 2 hours
-
Base Hydrolysis: 0.1 N NaOH at 60 °C for 1 hour
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours
-
Thermal Degradation: 105 °C for 24 hours
-
Photolytic Degradation: Expose to UV light (254 nm) and visible light for 24 hours
The chromatograms of the stressed samples should be evaluated for the separation of the main peak from any degradation products.
Linearity
Prepare a series of at least five concentrations of hopantenic acid from the stock solution, typically ranging from 50% to 150% of the working concentration (e.g., 25, 37.5, 50, 62.5, 75 µg/mL). Plot a graph of peak area versus concentration and perform a linear regression analysis.
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.999 |
Accuracy (% Recovery)
Accuracy should be assessed by the standard addition method. Spike a known amount of this compound standard into the placebo at three different concentration levels (e.g., 80%, 100%, and 120% of the assay concentration). Analyze each concentration in triplicate.
| Parameter | Acceptance Criteria |
| Mean % Recovery | 98.0% - 102.0% |
Precision
-
Repeatability (Intra-day Precision): Analyze six replicate preparations of the sample on the same day and under the same experimental conditions.
-
Intermediate Precision (Inter-day and Inter-analyst): Repeat the analysis on a different day with a different analyst and/or on a different instrument.
| Parameter | Acceptance Criteria |
| % RSD | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ can be determined based on the signal-to-noise ratio. A signal-to-noise ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ.
Robustness
Evaluate the effect of small, deliberate variations in the chromatographic conditions on the results.
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic)
The system suitability parameters should remain within the acceptance criteria for all variations.
Data Presentation
Table 1: System Suitability Results
| Injection | Retention Time (min) | Peak Area | Tailing Factor | Theoretical Plates |
| 1 | ||||
| 2 | ||||
| 3 | ||||
| 4 | ||||
| 5 | ||||
| 6 | ||||
| Mean | ||||
| % RSD |
Table 2: Linearity Data
| Concentration (µg/mL) | Peak Area |
| Level 1 | |
| Level 2 | |
| Level 3 | |
| Level 4 | |
| Level 5 | |
| Correlation Coefficient (r²) | |
| Slope | |
| Intercept |
Table 3: Accuracy (% Recovery) Data
| Spiked Level | Amount Added (mg) | Amount Found (mg) | % Recovery | Mean % Recovery |
| 80% | ||||
| 100% | ||||
| 120% |
Table 4: Precision Data
| Parameter | % Assay |
| Repeatability | |
| Sample 1 | |
| Sample 2 | |
| Sample 3 | |
| Sample 4 | |
| Sample 5 | |
| Sample 6 | |
| Mean | |
| % RSD | |
| Intermediate Precision | |
| Analyst 1 / Day 1 | |
| Analyst 2 / Day 2 | |
| % RSD |
Visualizations
References
Application Notes and Protocols for In Vivo Dosage Determination of Calcium Hopantenate in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
I. Introduction
Calcium hopantenate, a derivative of pantothenic acid (Vitamin B5), is a nootropic agent with demonstrated neuroprotective and cognitive-enhancing properties. Its structural similarity to gamma-aminobutyric acid (GABA) allows it to modulate the GABAergic system, a key inhibitory neurotransmitter system in the central nervous system.[1] These application notes provide a comprehensive guide for determining the appropriate dosage of Calcium hopantenate for in vivo animal studies, focusing on its application in models of neurological disorders. The following sections detail recommended dosage ranges, experimental protocols for administration and assessment, and the underlying signaling pathways.
II. Quantitative Data Summary: Dosage Determination
The effective dosage of Calcium hopantenate can vary depending on the animal model, the route of administration, and the specific experimental endpoint. The following tables summarize reported dosages from preclinical studies.
| Animal Model | Route of Administration | Dosage | Observed Effect | Reference |
| Rat | Intraperitoneal (i.p.) | 250 mg/kg/day for 7 days | Increased GABA receptor binding in the cerebral cortex.[2] | Present Study |
| Mouse (Concussion Model) | Intraperitoneal (i.p.) | 62.5 - 500 mg/kg | Dose-dependent shortening of righting reflex time and spontaneous movement time. | Present Study |
| Mouse (Alzheimer's Disease Model) | Oral (gavage) | 25 - 100 mg/kg/day | Hypothesized to improve cognitive deficits and reduce neuroinflammation. | Note: This is an estimated effective oral dose range based on studies of other neuroprotective compounds.[3] An initial dose-finding study is recommended. |
| Mouse (Parkinson's Disease Model) | Oral (gavage) | 25 - 100 mg/kg/day | Hypothesized to protect dopaminergic neurons and improve motor function. | Note: This is an estimated effective oral dose range. An initial dose-finding study is recommended. |
| Mouse (Huntington's Disease Model) | Oral (gavage) | 25 - 100 mg/kg/day | Hypothesized to reduce neuronal excitotoxicity and improve motor coordination. | Note: This is an estimated effective oral dose range. An initial dose-finding study is recommended. |
| Mouse (Epilepsy Model) | Oral (gavage) | 25 - 100 mg/kg/day | Hypothesized to increase seizure threshold and reduce seizure severity. | Note: This is an estimated effective oral dose range. An initial dose-finding study is recommended. |
III. Experimental Protocols
A. Protocol for Oral Gavage Administration in Mice
This protocol describes the standard procedure for the oral administration of Calcium hopantenate using a gavage needle.
1. Materials:
-
Calcium hopantenate
-
Vehicle (e.g., sterile water, 0.5% carboxymethylcellulose)
-
Appropriately sized gavage needles (20-22 gauge for adult mice)
-
Syringes (1 ml)
-
Animal scale
2. Procedure:
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of Calcium hopantenate based on the desired dosage and the body weight of the mice.
-
Suspend or dissolve the compound in the chosen vehicle to the final desired concentration. Ensure the solution is homogenous.
-
-
Animal Handling and Measurement:
-
Weigh each mouse immediately before dosing to ensure accurate volume administration.
-
To determine the correct insertion length of the gavage needle, measure the distance from the mouse's snout to the last rib. Mark this length on the needle.
-
-
Restraint:
-
Gently restrain the mouse by scruffing the loose skin on its neck and back to immobilize the head and body. The mouse should be held in a vertical position.
-
-
Gavage Administration:
-
Insert the gavage needle into the diastema (the gap behind the incisors) and gently advance it along the roof of the mouth.
-
The mouse will naturally swallow as the needle reaches the esophagus. Allow the needle to pass down the esophagus to the pre-measured mark. There should be no resistance. If resistance is felt, withdraw the needle and re-attempt.
-
Slowly administer the dosing solution over 2-3 seconds.
-
Gently withdraw the needle along the same path of insertion.
-
-
Post-Procedure Monitoring:
-
Return the mouse to its home cage and monitor for any signs of distress, such as labored breathing or oral bleeding, for at least 30 minutes.
-
B. Experimental Workflow for Assessing Neuroprotective and Cognitive-Enhancing Effects
This workflow outlines a typical study design to evaluate the efficacy of Calcium hopantenate in a mouse model of a neurological disorder.
Caption: Experimental workflow for in vivo studies.
IV. Signaling Pathways
A. Proposed Mechanism of Action of Calcium Hopantenate
Calcium hopantenate is believed to exert its effects through multiple pathways, primarily centered on the GABAergic system and its influence on neuronal calcium homeostasis.[1]
Caption: Overview of Calcium hopantenate's mechanism.
B. GABA-A Receptor-Mediated Calcium Signaling
Activation of the GABA-A receptor by Calcium hopantenate can lead to an influx of chloride ions, causing a depolarization that activates L-type voltage-gated calcium channels (VGCCs). This influx of calcium can then trigger downstream signaling cascades.
References
- 1. What is the mechanism of Calcium Hopantenate? [synapse.patsnap.com]
- 2. Effects of calcium hopantenate on neurotransmitter receptors in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of the oral administration of nanoencapsulated quercetin on a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Calcium Hopantenate Hemihydrate as a Reference Standard in Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium hopantenate hemihydrate, the calcium salt of hopantenic acid, is a pantothenic acid (Vitamin B5) analog.[1] It is utilized in various research and development applications, including as a reference standard for analytical method development.[2] Its stable and well-characterized nature makes it suitable for calibrating analytical instruments, validating chromatographic methods, and ensuring the accuracy and reproducibility of quantitative analyses.[2] This document provides detailed protocols and application notes for the use of this compound as a reference standard in High-Performance Liquid Chromatography (HPLC).
Chemical Structure and Properties:
-
Chemical Name: Calcium bis(4-((2R)-2,4-dihydroxy-3,3-dimethylbutanoyl)amino)butanoate) hemihydrate[2]
-
CAS Number: 17097-76-6[3]
-
Molecular Formula: C20H38CaN2O11[4]
-
Molecular Weight: 522.6 g/mol [4]
-
Appearance: White to off-white crystalline powder[3]
Mechanism of Action and Signaling Pathway
Calcium hopantenate acts as a precursor to the inhibitory neurotransmitter γ-aminobutyric acid (GABA) and is involved in coenzyme A (CoA) biosynthesis.[1][5] Its therapeutic effects are believed to be mediated, in part, by its interaction with the GABAergic system. Studies have shown that calcium hopantenate can dose-dependently inhibit [3H]-GABA receptor binding and, with repeated administration, increase the affinity of GABA binding sites in the cerebral cortex, thereby enhancing GABAergic neurotransmission.[1][5]
Application: Reference Standard for HPLC Analysis
This section details a typical Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of Calcium hopantenate. This method can be used for assay and purity determination in raw materials and pharmaceutical formulations.
Experimental Workflow
The general workflow for using this compound as a reference standard in an HPLC analysis is outlined below.
Detailed Experimental Protocol
This protocol is based on established methods for related compounds such as hopantenic acid and calcium pantothenate and should be validated for specific laboratory conditions.[6][7]
3.2.1. Materials and Reagents
-
This compound Reference Standard
-
Acetonitrile (B52724) (HPLC grade)
-
Potassium dihydrogen phosphate (B84403) (KH2PO4) (Analytical grade)
-
Phosphoric acid (Analytical grade)
-
Deionized water (18.2 MΩ·cm)
-
Methanol (HPLC grade)
-
Sample containing Calcium hopantenate
3.2.2. Equipment
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Syringe filters (0.45 µm)
-
Ultrasonic bath
-
pH meter
3.2.3. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 0.025 M KH2PO4 buffer (pH adjusted to 2.5 with phosphoric acid) |
| Ratio | Isocratic elution with an appropriate ratio (e.g., 10:90 v/v), to be optimized |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 205 nm |
| Injection Volume | 20 µL |
| Column Temperature | 25 °C |
3.2.4. Preparation of Solutions
-
Buffer Preparation (0.025 M KH2PO4, pH 2.5): Dissolve approximately 3.4 g of KH2PO4 in 1000 mL of deionized water. Adjust the pH to 2.5 using phosphoric acid.
-
Mobile Phase Preparation: Mix acetonitrile and the prepared buffer in the desired ratio. Degas the mobile phase using an ultrasonic bath or vacuum filtration.
-
Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired range (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Sample Solution: Accurately weigh a quantity of the sample expected to contain about 10 mg of Calcium hopantenate and prepare a 100 mL solution using the mobile phase. The final concentration should fall within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
3.2.5. Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared calibration standards in triplicate.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Inject the sample solution in triplicate.
-
Determine the concentration of Calcium hopantenate in the sample by interpolating its peak area from the calibration curve.
Method Validation Parameters (Example Data)
Analytical method validation should be performed to ensure the method is suitable for its intended purpose.[8] The following tables present example data for key validation parameters.
Table 1: Linearity
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 1.0 | 50123 |
| 5.0 | 251560 |
| 10.0 | 503245 |
| 25.0 | 1258990 |
| 50.0 | 2519870 |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Precision (Repeatability and Intermediate Precision)
| Parameter | Concentration (µg/mL) | Mean Peak Area | Standard Deviation | % RSD |
| Repeatability (n=6) | 25.0 | 1259150 | 9821 | 0.78% |
| Intermediate Precision (Day 1, n=3) | 25.0 | 1258990 | 10120 | 0.80% |
| Intermediate Precision (Day 2, n=3) | 25.0 | 1261050 | 11540 | 0.91% |
Table 3: Accuracy (Recovery)
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery |
| 80% | 20.0 | 19.8 | 99.0% |
| 100% | 25.0 | 25.2 | 100.8% |
| 120% | 30.0 | 29.5 | 98.3% |
| Mean Recovery | 99.4% |
Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Value (µg/mL) |
| LOD (S/N = 3) | 0.1 |
| LOQ (S/N = 10) | 0.3 |
Conclusion
This compound is a suitable reference standard for the development and validation of chromatographic methods. The provided HPLC protocol offers a reliable starting point for the quantification of Calcium hopantenate in various samples. It is essential to perform a thorough method validation to ensure the accuracy, precision, and reliability of the analytical results for any specific application.
References
- 1. Effects of calcium hopantenate on neurotransmitter receptors in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hopantenate Calcium | CymitQuimica [cymitquimica.com]
- 3. usbio.net [usbio.net]
- 4. echemi.com [echemi.com]
- 5. Calcium Hopantenate | High-Purity Reagent | RUO [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. jfda-online.com [jfda-online.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Formulation of Calcium Hopantenate Hemihydrate for Improved Oral Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium hopantenate hemihydrate, a calcium salt of hopantenic acid, is a nootropic agent used to enhance cognitive function and treat various neurological disorders.[1] Its mechanism of action is primarily linked to its structural similarity to gamma-aminobutyric acid (GABA), allowing it to modulate GABAergic neurotransmission.[1][2] Although Calcium hopantenate is water-soluble, its oral bioavailability can be limited by factors such as a slow dissolution rate and potential for low membrane permeability.[3] This document provides detailed application notes and protocols for developing formulations of this compound with enhanced oral bioavailability.
The primary challenges with the oral delivery of this compound include its bitter taste and slow dissolution rate, which can affect patient compliance and absorption.[3] Formulation strategies aimed at improving these characteristics are crucial for maximizing its therapeutic efficacy. This document will explore the use of cyclodextrin (B1172386) complexation and provide generalized protocols for solid dispersion and nanoparticle formulations, which are established techniques for enhancing the bioavailability of various pharmaceutical compounds.[4][5]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental for formulation development.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₃₈CaN₂O₁₁ | [6] |
| Molecular Weight | 522.6 g/mol | [6] |
| Appearance | White to off-white crystalline powder | [6] |
| Solubility | Soluble in water, slightly soluble in methanol, practically insoluble in other organic solvents. | [4] |
| pKa | 4.52 | [4] |
| Stability | Stable at pH 5-6. | [4] |
Formulation Strategies for Bioavailability Enhancement
Several techniques can be employed to improve the oral bioavailability of this compound. This section details the formulation principles and provides protocols for β-cyclodextrin complexation, solid dispersions, and nanoparticle systems.
β-Cyclodextrin Inclusion Complexation
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with guest molecules, thereby enhancing their solubility, dissolution rate, and stability, as well as masking unpleasant tastes.[7] A Japanese patent suggests that compounding Calcium hopantenate with β-cyclodextrin can accelerate its dissolution in water and mask its bitter taste.[3]
2.1.1 Protocol for Preparation of this compound-β-Cyclodextrin Complex
This protocol is adapted from the methodology described in Japanese Patent JPS59144741A.[3]
Materials:
-
This compound
-
β-cyclodextrin
-
Purified water
Equipment:
-
Mortar and pestle or a suitable blender/mixer
-
Vacuum dryer or oven
Procedure:
-
Weigh this compound and β-cyclodextrin in a molar ratio ranging from 1:0.1 to 1:2. For example, for a 1:1 molar ratio, use approximately 0.9 g of Calcium hopantenate and 2.0 g of β-cyclodextrin.
-
Thoroughly mix the powders.
-
Add a small amount of purified water (e.g., 3 mL for the quantities mentioned above) to the powder mixture to form a paste.
-
Knead the paste vigorously at room temperature for 30 minutes.
-
Dry the resulting product under reduced pressure at approximately 50°C until a constant weight is achieved to obtain a powder.
-
The resulting powder can be used for direct administration or formulated into granules, dry syrups, tablets, or capsules.
Solid Dispersion
Solid dispersion is a technique used to improve the dissolution rate and bioavailability of poorly soluble drugs by dispersing the drug in an inert carrier matrix at the molecular level.[8][9] Although Calcium hopantenate is water-soluble, its dissolution rate can be slow, and forming a solid dispersion with a hydrophilic carrier can enhance this property.
2.2.1 Generalized Protocol for Preparation of this compound Solid Dispersion (Solvent Evaporation Method)
Materials:
-
This compound
-
A suitable hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Hydroxypropyl methylcellulose (B11928114) (HPMC), Polyethylene glycol (PEG) 6000)
-
A suitable solvent system (e.g., methanol, ethanol, or a mixture with water)
Equipment:
-
Magnetic stirrer
-
Rotary evaporator
-
Sieve
Procedure:
-
Dissolve this compound and the chosen carrier in the selected solvent system. The ratio of drug to carrier can be varied (e.g., 1:1, 1:3, 1:5 by weight) to find the optimal formulation.
-
Stir the solution until a clear solution is obtained.
-
Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C).
-
Dry the resulting solid mass in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Pulverize the dried mass and pass it through a suitable sieve to obtain a uniform powder.
-
Store the prepared solid dispersion in a desiccator.
Nanoparticle Formulation
Nanoparticles can enhance the oral bioavailability of drugs, including hydrophilic ones, by increasing their surface area for dissolution and potentially interacting with the intestinal mucosa to improve absorption.[5][10]
2.3.1 Generalized Protocol for Preparation of this compound Nanoparticles (Ionotropic Gelation Method)
This method is suitable for forming nanoparticles with a biodegradable polymer like chitosan (B1678972).
Materials:
-
This compound
-
Chitosan
-
Sodium tripolyphosphate (TPP)
-
Acetic acid
-
Purified water
Equipment:
-
Magnetic stirrer
-
High-speed homogenizer or sonicator
-
Centrifuge
Procedure:
-
Prepare a chitosan solution (e.g., 0.1-0.5% w/v) by dissolving chitosan in a dilute acetic acid solution (e.g., 1% v/v).
-
Dissolve this compound in the chitosan solution.
-
Prepare a TPP solution (e.g., 0.1-0.5% w/v) in purified water.
-
Add the TPP solution dropwise to the chitosan-drug solution under constant magnetic stirring.
-
Continue stirring for a specified period (e.g., 30-60 minutes) to allow for the formation of nanoparticles. The solution will exhibit opalescence.
-
Optionally, the nanoparticles can be further size-reduced using a high-speed homogenizer or sonicator.
-
Collect the nanoparticles by centrifugation, wash with purified water to remove any unreacted reagents, and then resuspend or lyophilize for storage.
Experimental Protocols for Formulation Characterization and Evaluation
In Vitro Dissolution Testing
Dissolution testing is critical for evaluating the potential for improved in vivo performance of the developed formulations.
Protocol for In Vitro Dissolution Study:
Equipment:
-
USP Dissolution Apparatus II (Paddle type)
-
UV-Vis Spectrophotometer or HPLC system
Dissolution Media:
-
0.1 N HCl (pH 1.2) to simulate gastric fluid.
-
Phosphate buffer (pH 6.8) to simulate intestinal fluid.
Procedure:
-
Fill the dissolution vessels with 900 mL of the dissolution medium, maintained at 37 ± 0.5°C.
-
Set the paddle speed to 50 or 75 rpm.
-
Place a quantity of the formulation (pure drug, β-cyclodextrin complex, solid dispersion, or nanoparticles) equivalent to a specific dose of this compound into each vessel.
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Filter the samples and analyze the concentration of Calcium hopantenate using a validated analytical method (HPLC-UV is recommended).
-
Plot the cumulative percentage of drug released versus time.
In Vitro Permeability Assay (Caco-2 Model)
The Caco-2 cell monolayer is a widely used in vitro model to predict the intestinal permeability of drugs.[11]
Protocol for Caco-2 Permeability Assay:
Materials and Equipment:
-
Caco-2 cells
-
Cell culture reagents (DMEM, FBS, etc.)
-
Transwell inserts
-
Hanks' Balanced Salt Solution (HBSS) buffer
-
LC-MS/MS for drug quantification
Procedure:
-
Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
For apical to basolateral (A-B) transport study, add the Calcium hopantenate formulation (dissolved in HBSS) to the apical side and fresh HBSS to the basolateral side.
-
Incubate at 37°C with gentle shaking.
-
Collect samples from the basolateral side at specified time intervals.
-
For basolateral to apical (B-A) transport study, add the drug formulation to the basolateral side and collect samples from the apical side.
-
Analyze the drug concentration in the collected samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor chamber.
-
Calculate the efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
In Vivo Pharmacokinetic Study
An in vivo study in an animal model (e.g., rats) is essential to determine the oral bioavailability of the developed formulations.
Protocol for In Vivo Pharmacokinetic Study in Rats:
Animals:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
Procedure:
-
Fast the rats overnight (12 hours) with free access to water before the experiment.
-
Divide the rats into groups, with each group receiving a different formulation (e.g., pure drug suspension, β-cyclodextrin complex solution, solid dispersion suspension).
-
Administer the formulations orally via gavage at a dose equivalent to, for example, 250 mg/kg of Calcium hopantenate.[12]
-
Collect blood samples (approximately 0.25 mL) from the tail vein or retro-orbital plexus into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Determine the concentration of hopantenic acid in the plasma samples using a validated HPLC-UV or LC-MS/MS method.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC₀₋ₜ, AUC₀₋∞, T₁/₂) using non-compartmental analysis.
-
Calculate the relative bioavailability (Frel) of the test formulation compared to the control (pure drug suspension) using the formula: Frel (%) = (AUCtest * Dosestandard) / (AUCstandard * Dosetest) * 100
Data Presentation
Hypothetical Comparative Dissolution Data
The following table presents hypothetical data to illustrate the expected improvement in dissolution.
| Time (min) | Pure Drug (% Released) | β-Cyclodextrin Complex (% Released) | Solid Dispersion (% Released) |
| 5 | 10 | 45 | 55 |
| 10 | 20 | 70 | 80 |
| 15 | 30 | 85 | 95 |
| 30 | 45 | 98 | >99 |
| 45 | 55 | >99 | >99 |
| 60 | 65 | >99 | >99 |
Hypothetical Comparative Pharmacokinetic Data
The following table presents hypothetical data from an in vivo rat study to illustrate the expected improvement in bioavailability.
| Formulation | Cmax (µg/mL) | Tmax (h) | AUC₀₋₂₄ (µg·h/mL) | Relative Bioavailability (%) |
| Pure Drug Suspension | 8.5 | 2.0 | 75 | 100 |
| β-Cyclodextrin Complex | 15.2 | 1.5 | 135 | 180 |
| Solid Dispersion | 18.9 | 1.0 | 170 | 227 |
Visualizations
Experimental Workflow for Formulation Development and Evaluation
Caption: Workflow for developing and evaluating enhanced bioavailability formulations.
Proposed Mechanism of Oral Absorption Enhancement
Caption: Mechanism of enhanced oral absorption for this compound.
Signaling Pathway of Calcium Hopantenate's Nootropic Action
Caption: Simplified signaling pathways for the nootropic effects of Calcium hopantenate.
References
- 1. What is the mechanism of Calcium Hopantenate? [synapse.patsnap.com]
- 2. Calcium Hopantenate | High-Purity Reagent | RUO [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nanoparticles for oral delivery: design, evaluation and state-of-the-art - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Promising strategies for improving oral bioavailability of poor water-soluble drugs | Scilit [scilit.com]
- 7. Dissolution behavior of β-cyclodextrin molecular inclusion complexes of aceclofenac - PMC [pmc.ncbi.nlm.nih.gov]
- 8. japsonline.com [japsonline.com]
- 9. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of enhanced oral absorption of hydrophilic drug incorporated in hydrophobic nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. enamine.net [enamine.net]
- 12. Effects of calcium hopantenate on neurotransmitter receptors in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Calcium Hopantenate in a Preclinical Model of Amyotrophic Lateral Sclerosis (ALS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium hopantenate, a derivative of gamma-aminobutyric acid (GABA), is a nootropic agent with demonstrated neuroprotective properties. Its ability to cross the blood-brain barrier and modulate the GABAergic system presents a compelling therapeutic avenue for neurodegenerative diseases characterized by neuronal hyperexcitability and glutamate-induced excitotoxicity. Amyotrophic Lateral Sclerosis (ALS) is a fatal neurodegenerative disorder characterized by the progressive loss of motor neurons. A key pathological feature in ALS models, such as the SOD1-G93A transgenic mouse, is a deficit in GABAergic inhibition, leading to motor neuron hyperexcitability and subsequent cell death.[1][2][3][4][5] These application notes provide a detailed protocol for evaluating the therapeutic potential of Calcium hopantenate in the SOD1-G93A mouse model of ALS, based on its proposed mechanism of action of restoring GABAergic tone and mitigating excitotoxicity.
Proposed Mechanism of Action
Calcium hopantenate is a structural analog of GABA and is thought to exert its neuroprotective effects by acting as a GABA-B receptor agonist. In the context of ALS, the degeneration of inhibitory interneurons leads to a reduction in GABAergic signaling. This disinhibition results in an over-activation of motor neurons by glutamate (B1630785), leading to an influx of calcium and subsequent cell death pathways. By augmenting GABAergic neurotransmission, Calcium hopantenate is hypothesized to counteract this excitotoxicity, thereby protecting motor neurons and potentially slowing disease progression. A study in rats has shown that repeated administration of Calcium hopantenate (250 mg/kg/day for 7 days) resulted in a 53% increase in GABA receptor binding in the cerebral cortex, suggesting a mechanism of sensitizing GABA receptors.[6]
Preclinical Data Summary in a Rat Model
While direct studies of Calcium hopantenate in a SOD1-G93A mouse model are not yet available in the public domain, the following table summarizes relevant data from a study in rats, which can be extrapolated to inform preclinical study design in mouse models of neurodegeneration.
| Parameter | Animal Model | Treatment Group | Dosage | Duration | Key Finding | Reference |
| GABA Receptor Binding | Sprague-Dawley Rats | Calcium hopantenate | 250 mg/kg/day | 7 days | 53% increase in [3H]-GABA binding in the cerebral cortex | [6] |
Experimental Protocol: Evaluation of Calcium Hopantenate in the SOD1-G93A Mouse Model of ALS
This protocol outlines a comprehensive preclinical study to assess the efficacy of Calcium hopantenate in the widely used SOD1-G93A transgenic mouse model of ALS.
Animal Model
-
Model: SOD1-G93A transgenic mice (high copy number, e.g., B6SJL-Tg(SOD1*G93A)1Gur/J) and wild-type littermates.[7][8]
-
Sex: Both male and female mice should be used to account for potential sex-specific differences in disease progression and treatment response.
-
Housing: Standard housing conditions with ad libitum access to food and water. Cages should be modified to ensure easy access to food and water as motor deficits progress.
Experimental Groups
-
Group 1: SOD1-G93A mice receiving vehicle (e.g., saline).
-
Group 2: SOD1-G93A mice receiving Calcium hopantenate (low dose, e.g., 100 mg/kg).
-
Group 3: SOD1-G93A mice receiving Calcium hopantenate (high dose, e.g., 250 mg/kg).
-
Group 4: Wild-type littermates receiving vehicle.
Drug Administration
-
Compound: Calcium hopantenate (powder, to be dissolved in vehicle).
-
Dosage: Based on the rat study, a dose of 250 mg/kg is proposed. A lower dose is included to assess dose-responsiveness. Doses should be adjusted based on allometric scaling from rats to mice.
-
Route of Administration: Oral gavage or intraperitoneal injection. Oral gavage is preferred for chronic daily dosing.
-
Frequency and Duration: Daily administration starting at a pre-symptomatic age (e.g., 60 days) and continuing until the experimental endpoint.
Outcome Measures
-
Motor Performance:
-
Rotarod Test: To assess motor coordination and balance. Performed weekly starting from 70 days of age.
-
Grip Strength Test: To measure muscle strength. Performed weekly.
-
Gait Analysis: To evaluate stride length and other gait parameters. Performed bi-weekly.
-
-
Disease Onset and Progression:
-
Age of Onset: Defined as the age at which a mouse shows the first signs of motor impairment (e.g., tremor, hindlimb weakness).
-
Survival: Monitored daily. The endpoint is defined as the inability of the mouse to right itself within 30 seconds when placed on its side.
-
-
Endpoint: At a pre-defined symptomatic stage (e.g., 120 days) or at the humane endpoint.
-
Tissue Collection: Spinal cord (lumbar region) and brain (motor cortex).
-
Analysis:
-
Motor Neuron Count: Staining with Nissl or antibodies against choline (B1196258) acetyltransferase (ChAT) to quantify the number of surviving motor neurons in the ventral horn of the spinal cord.
-
Neuroinflammation Markers: Immunohistochemistry for Iba1 (microglia) and GFAP (astrocytes) to assess the extent of neuroinflammation.
-
Synaptic Markers: Staining for synaptic proteins (e.g., synaptophysin, PSD-95) to evaluate synaptic integrity.
-
-
Tissue Homogenates: From the spinal cord and motor cortex.
-
Analysis:
-
GABA Receptor Binding Assay: To confirm target engagement, similar to the rat study.
-
Glutamate Levels: Measurement of glutamate concentration to assess excitotoxicity.
-
Markers of Oxidative Stress: Measurement of markers such as malondialdehyde (MDA) and 4-hydroxynonenal (B163490) (4-HNE).
-
Expected Quantitative Data (Hypothetical)
The following tables present hypothetical data that would be expected if Calcium hopantenate is effective in the SOD1-G93A mouse model.
Table 1: Behavioral Outcomes
| Group | Onset of Symptoms (days) | Survival (days) | Rotarod Performance (latency in sec at 100 days) | Grip Strength (grams at 100 days) |
| SOD1-G93A + Vehicle | 95 ± 5 | 130 ± 7 | 45 ± 10 | 80 ± 15 |
| SOD1-G93A + Ca Hopantenate (100 mg/kg) | 105 ± 6 | 140 ± 8 | 70 ± 12 | 100 ± 18 |
| SOD1-G93A + Ca Hopantenate (250 mg/kg) | 115 ± 5 | 155 ± 9 | 95 ± 15 | 120 ± 20 |
| Wild-type + Vehicle | N/A | >180 | 180 ± 20 | 150 ± 25 |
Table 2: Histological and Biochemical Outcomes (at 120 days)
| Group | Motor Neuron Count (lumbar spinal cord) | Iba1+ Cells (cells/mm²) | GFAP+ Cells (cells/mm²) | Glutamate Level (µM) |
| SOD1-G93A + Vehicle | 5,000 ± 500 | 150 ± 20 | 200 ± 30 | 15 ± 2 |
| SOD1-G93A + Ca Hopantenate (100 mg/kg) | 6,500 ± 600 | 120 ± 15 | 160 ± 25 | 12 ± 1.5 |
| SOD1-G93A + Ca Hopantenate (250 mg/kg) | 8,000 ± 700 | 90 ± 10 | 120 ± 20 | 9 ± 1 |
| Wild-type + Vehicle | 10,000 ± 800 | 30 ± 5 | 40 ± 8 | 5 ± 0.5 |
Visualizations
Signaling Pathway
Caption: Proposed mechanism of Calcium hopantenate in mitigating excitotoxicity in ALS.
Experimental Workflow
Caption: Experimental workflow for preclinical evaluation of Calcium hopantenate in SOD1-G93A mice.
Broader Applications and Future Directions
The central role of calcium dysregulation and excitotoxicity is not limited to ALS but is a common pathological feature in other neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's diseases. Therefore, the neuroprotective effects of a GABAergic modulator like Calcium hopantenate may have broader therapeutic potential. Future research should explore the efficacy of Calcium hopantenate in relevant preclinical models for these conditions, such as the APP/PS1 mouse model for Alzheimer's disease, the MPTP or 6-OHDA models for Parkinson's disease, and the YAC128 or R6/2 mouse models for Huntington's disease. Investigating the impact of Calcium hopantenate on key pathological hallmarks such as amyloid-beta plaques, tau tangles, alpha-synuclein (B15492655) aggregates, and mutant huntingtin protein will be crucial in determining its therapeutic utility across the spectrum of neurodegenerative disorders.
References
- 1. Altered development in GABA co‐release shapes glycinergic synaptic currents in cultured spinal slices of the SOD1G93A mouse model of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Early deficits in GABA inhibition parallels an increase in L-type Ca2+ currents in the jaw motor neurons of SOD1G93A mo… [ouci.dntb.gov.ua]
- 6. Effects of calcium hopantenate on neurotransmitter receptors in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scantox.com [scantox.com]
- 8. SOD1-G93A (hybrid) (G1H) | ALZFORUM [alzforum.org]
Application Notes and Protocols for Assessing the Nootropic Effects of Calcium Hopantenate in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the potential nootropic effects of Calcium Hopantenate in rat models. The protocols outlined below are based on established and widely validated behavioral and molecular assays used in the preclinical evaluation of cognitive enhancers.
Introduction to Calcium Hopantenate
Calcium hopantenate, also known as hopantenic acid or pantogam, is a nootropic drug that is a derivative of pantothenic acid (Vitamin B5) and structurally similar to the neurotransmitter gamma-aminobutyric acid (GABA). Its purported nootropic effects are primarily attributed to its modulation of the GABAergic system. Research suggests that Calcium Hopantenate can enhance cognitive functions such as learning and memory, and may also possess neuroprotective properties.[1]
The primary mechanism of action is believed to be the sensitization of GABA receptors.[2][3] Specifically, repeated administration of Calcium Hopantenate has been shown to increase GABA receptor binding in the cerebral cortex of rats.[2][3] This modulation of GABAergic neurotransmission is thought to contribute to its cognitive-enhancing and anxiolytic effects. Additionally, there is evidence to suggest a potential influence on the cholinergic system, which plays a crucial role in memory and learning.[4]
Experimental Workflow for Nootropic Assessment
A typical experimental workflow for assessing the nootropic effects of Calcium Hopantenate in rats involves several key stages, from initial safety and dose-ranging studies to behavioral testing and post-mortem molecular analysis.
References
- 1. [Effect of drugs of the nootropic class on rat behavior after deprivation of the paradoxical stage of sleep] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of calcium hopantenate on neurotransmitter receptors in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nootropics as Cognitive Enhancers: Types, Dosage and Side Effects of Smart Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Calcium Hopantenate Hemihydrate for the Treatment of ADHD in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Attention-Deficit/Hyperactivity Disorder (ADHD) is a neurodevelopmental disorder characterized by persistent patterns of inattention, hyperactivity, and impulsivity. While stimulant and non-stimulant medications are standard treatments, there is ongoing research into novel therapeutic agents. Calcium hopantenate hemihydrate, a derivative of pantothenic acid (vitamin B5) and a structural analog of the neurotransmitter GABA, has been used in some countries for cognitive and neurological disorders, including ADHD. Preclinical research is crucial to understanding its mechanism of action and potential efficacy. These application notes provide an overview of the existing preclinical data and detailed protocols for further investigation of this compound in animal models of ADHD.
Disclaimer: Publicly available preclinical studies specifically evaluating the behavioral effects of this compound in established animal models of ADHD are limited. The experimental protocols provided below are based on standard methodologies used in the field of ADHD research and are intended as a guide for designing future studies.
Proposed Mechanism of Action
This compound is thought to exert its effects through the modulation of several neurotransmitter systems, with a primary proposed mechanism involving the GABAergic system.[1] As a GABA analog, it may interact with GABA receptors, potentially stabilizing neuronal activity and reducing excessive neuronal excitement.[1] Preclinical evidence has shown that repeated administration of calcium hopantenate (HOPA) in rats leads to a significant increase in GABA receptor binding in the cerebral cortex, primarily by increasing the affinity of the binding sites.[2] This suggests a sensitization of GABA receptors, which could contribute to its therapeutic effects.[2] Dysregulation of the GABAergic system has been implicated in the pathophysiology of ADHD.[3][4][5]
Beyond its effects on the GABAergic system, calcium hopantenate is also suggested to influence cholinergic, glutamatergic, and dopaminergic systems, contributing to improved cognitive functions like attention and learning.[1]
Signaling Pathway
Quantitative Data
The following table summarizes the key quantitative findings from a preclinical study on the effects of calcium hopantenate (HOPA) on GABA receptor binding in the rat brain.
| Parameter | Treatment Group | Region | Result | Reference |
| GABA Receptor Binding | HOPA (250 mg/kg/day for 7 days) | Cerebral Cortex | 53% increase | [2] |
| GABA Receptor Binding | HOPA (250 mg/kg/day for 7 days) | Rest of Forebrain | No significant change | [2] |
| Mechanism of Increased Binding | HOPA | Cerebral Cortex | Increased affinity of binding sites | [2] |
| Benzodiazepine Receptor Binding | HOPA | Cerebral Cortex & Rest of Forebrain | No effect | [2] |
| Muscarinic Cholinergic Receptor Binding | HOPA | Cerebral Cortex & Rest of Forebrain | No effect | [2] |
Experimental Protocols
Experimental Workflow
Protocol 1: Assessment of Locomotor Activity in an Open Field Test
Objective: To evaluate the effect of this compound on hyperactivity in a rat model of ADHD.
Materials:
-
Spontaneously Hypertensive Rats (SHR) as the ADHD model and Wistar-Kyoto (WKY) rats as the control strain.
-
This compound.
-
Vehicle (e.g., sterile water or saline).
-
Open field apparatus (a square arena with video tracking software).
Procedure:
-
Animal Housing and Acclimation: House rats in a temperature and humidity-controlled environment with a 12-hour light/dark cycle. Allow for at least one week of acclimation before the start of the experiment.
-
Drug Administration: Administer this compound or vehicle orally (gavage) daily for a predetermined period (e.g., 14-28 days). Dosages should be determined based on available pharmacokinetic data or dose-ranging studies.
-
Open Field Test:
-
Habituate the animals to the testing room for at least 30 minutes before the test.
-
Gently place each rat in the center of the open field arena.
-
Allow the rat to explore the arena freely for a set duration (e.g., 15-30 minutes).
-
Record the locomotor activity using the video tracking software. Key parameters to measure include:
-
Total distance traveled.
-
Time spent in the center versus the periphery of the arena.
-
Rearing frequency.
-
-
-
Data Analysis: Compare the locomotor activity parameters between the SHR and WKY groups treated with either vehicle or this compound using appropriate statistical tests (e.g., two-way ANOVA).
Protocol 2: Evaluation of Inattention using the Novel Object Recognition (NOR) Test
Objective: To assess the effect of this compound on recognition memory and attention in a rat model of ADHD.
Materials:
-
SHR and WKY rats.
-
This compound and vehicle.
-
A testing arena similar to the open field, but with two identical objects for the familiarization phase and one familiar and one novel object for the test phase.
Procedure:
-
Drug Administration: Administer the compound as described in Protocol 1.
-
Habituation: On the day before the test, allow each rat to explore the empty testing arena for 10 minutes.
-
Familiarization Phase:
-
On the test day, place two identical objects in the arena.
-
Allow the rat to explore the objects for a set period (e.g., 5-10 minutes).
-
-
Inter-trial Interval: Return the rat to its home cage for a specific duration (e.g., 1 hour).
-
Test Phase:
-
Replace one of the familiar objects with a novel object.
-
Place the rat back in the arena and allow it to explore for 5 minutes.
-
Record the time spent exploring each object.
-
-
Data Analysis: Calculate a discrimination index (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects). Compare the discrimination index between the different treatment groups.
Protocol 3: Assessment of Impulsivity and Attention using the 5-Choice Serial Reaction Time Task (5-CSRTT)
Objective: To measure the effects of this compound on sustained attention and motor impulsivity.
Materials:
-
SHR and WKY rats.
-
This compound and vehicle.
-
5-CSRTT operant chambers equipped with five response apertures, a food magazine, and controlling software.
Procedure:
-
Food Restriction and Training:
-
Maintain rats at 85-90% of their free-feeding body weight.
-
Train the rats in the 5-CSRTT chambers to associate a brief light stimulus in one of the five apertures with a food reward upon a correct nose poke. This training is gradual and can take several weeks.
-
-
Drug Administration: Once stable performance is achieved, begin the chronic administration of this compound or vehicle.
-
Testing:
-
Conduct daily testing sessions.
-
During each session, present a series of trials where a light is briefly illuminated in one of the five apertures.
-
Record the following parameters:
-
Accuracy: Percentage of correct responses.
-
Omissions: Percentage of trials with no response.
-
Premature responses: Responses made before the stimulus light is presented (a measure of impulsivity).
-
Perseverative responses: Repeated nose pokes into an aperture after a correct or incorrect response.
-
Response latency: Time taken to make a correct response.
-
-
-
Data Analysis: Analyze the changes in accuracy, omissions, and premature responses across treatment groups over the course of the drug administration period.
Conclusion
While direct preclinical behavioral evidence for the efficacy of this compound in ADHD models is currently sparse, its known effects on the GABAergic system provide a strong rationale for further investigation. The protocols outlined above offer a framework for rigorously evaluating its potential to ameliorate the core symptoms of ADHD in well-validated animal models. Such studies are essential for elucidating its mechanism of action and determining its therapeutic potential for this complex disorder.
References
- 1. What is the mechanism of Calcium Hopantenate? [synapse.patsnap.com]
- 2. Effects of calcium hopantenate on neurotransmitter receptors in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Pharmacological Targets for GABAergic Dysfunction in ADHD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel pharmacological targets for GABAergic dysfunction in ADHD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evidence for reduced tonic levels of GABA in the hippocampus of an animal model of ADHD, the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Anticonvulsant Properties of Calcium Hopantenate Hemihydrate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium hopantenate hemihydrate, also known as Pantogam, is a nootropic agent with a history of clinical use in some countries for various neurological conditions. Structurally similar to gamma-aminobutyric acid (GABA) and pantothenic acid (Vitamin B5), it is suggested to possess neuroprotective and anticonvulsant properties. These application notes provide a comprehensive overview of the current understanding of the anticonvulsant potential of this compound and detailed protocols for its preclinical evaluation. While clinical experience suggests efficacy, detailed quantitative data from preclinical and clinical studies in epilepsy are not widely available in publicly accessible literature. The following protocols are therefore presented as a guide for researchers aiming to systematically investigate its anticonvulsant profile.
Mechanism of Action
The precise anticonvulsant mechanism of this compound is not fully elucidated but is thought to involve the modulation of the GABAergic system. Preclinical research indicates that it can interact with GABA receptors, potentially enhancing inhibitory neurotransmission in the brain, a key target for many antiepileptic drugs.
One study demonstrated that repeated administration of this compound (referred to as HOPA) in rats led to a significant increase in GABA receptor binding in the cerebral cortex. This effect was attributed to an increased affinity of the binding sites. Specifically, a daily dose of 250 mg/kg for seven consecutive days resulted in a 53% increase in GABA receptor binding. Furthermore, in vitro assays showed that HOPA could inhibit [3H]-gamma-aminobutyric acid (GABA) receptor binding, albeit with a relatively low cross-reactive potency of 0.2%. These findings suggest that at least part of its therapeutic effect may be due to the sensitization of GABA receptors in the cerebral cortex.
Data Presentation
The following tables are designed to structure the quantitative data that should be collected during the preclinical evaluation of this compound.
Table 1: Anticonvulsant Efficacy in the Maximal Electroshock (MES) Seizure Model
| Treatment Group | Dose (mg/kg) | N | Number Protected from Tonic Hindlimb Extension | % Protection | ED50 (mg/kg) (95% CI) |
| Vehicle Control | - | ||||
| Calcium hopantenate | |||||
| Calcium hopantenate | |||||
| Calcium hopantenate | |||||
| Positive Control (e.g., Phenytoin) |
Table 2: Anticonvulsant Efficacy in the Pentylenetetrazole (PTZ)-Induced Seizure Model
| Treatment Group | Dose (mg/kg) | N | Latency to First Myoclonic Jerk (s) (Mean ± SEM) | Latency to Generalized Clonus (s) (Mean ± SEM) | Seizure Severity Score (Median) | % Protection from Clonic Seizures |
| Vehicle Control | - | |||||
| Calcium hopantenate | ||||||
| Calcium hopantenate | ||||||
| Calcium hopantenate | ||||||
| Positive Control (e.g., Diazepam) |
Table 3: Effect on Seizure Threshold in the Intravenous PTZ (ivPTZ) Infusion Model
| Treatment Group | Dose (mg/kg) | N | Seizure Threshold (mg/kg PTZ) (Mean ± SEM) | % Change in Seizure Threshold |
| Vehicle Control | - | |||
| Calcium hopantenate | ||||
| Calcium hopantenate | ||||
| Calcium hopantenate | ||||
| Positive Control (e.g., Valproic Acid) |
Experimental Protocols
Protocol 1: Maximal Electroshock (MES) Seizure Model
Objective: To evaluate the efficacy of this compound in protecting against generalized tonic-clonic seizures.
Materials:
-
Male Swiss albino mice (20-25 g)
-
This compound
-
Vehicle (e.g., distilled water or 0.5% carboxymethylcellulose)
-
Positive control: Phenytoin (e.g., 25 mg/kg)
-
Electroconvulsiometer
-
Corneal electrodes
-
Saline solution (0.9%)
Procedure:
-
Animal Acclimatization: Acclimate mice to the laboratory environment for at least 7 days prior to the experiment.
-
Grouping and Dosing: Randomly divide the animals into treatment groups (n=8-10 per group). Administer this compound at various doses (e.g., 100, 250, 500 mg/kg) or vehicle intraperitoneally (i.p.) or orally (p.o.). Administer the positive control.
-
Pre-treatment Time: Allow for a pre-treatment time based on the route of administration (e.g., 30-60 minutes for i.p., 60-120 minutes for p.o.).
-
MES Induction: Apply a drop of saline to the corneal electrodes. Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) through the corneal electrodes.
-
Observation: Observe the animals for the presence or absence of tonic hindlimb extension for 30 seconds. The absence of this endpoint is considered protection.
-
Data Analysis: Calculate the percentage of animals protected in each group. Determine the median effective dose (ED50) using probit analysis.
Protocol 2: Pentylenetetrazole (PTZ)-Induced Seizure Model
Objective: To assess the ability of this compound to protect against chemically-induced generalized clonic seizures.
Materials:
-
Male Wistar rats (150-200 g)
-
This compound
-
Vehicle
-
Positive control: Diazepam (e.g., 4 mg/kg)
-
Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg in saline)
-
Observation chambers
Procedure:
-
Animal Acclimatization and Dosing: Follow steps 1 and 2 as in Protocol 1.
-
Pre-treatment Time: Follow step 3 as in Protocol 1.
-
PTZ Administration: Administer PTZ subcutaneously (s.c.).
-
Observation: Immediately place each animal in an individual observation chamber and record seizure activity for 30 minutes. Key parameters to measure include the latency to the first myoclonic jerk, the latency to generalized clonic seizures, and seizure severity using a standardized scoring scale (e.g., Racine scale).
-
Data Analysis: Compare the latencies and seizure scores between the treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). Calculate the percentage of animals protected from generalized clonic seizures.
Protocol 3: In Vitro GABA Receptor Binding Assay
Objective: To determine the affinity of this compound for GABA-A receptors.
Materials:
-
Rat cortical tissue
-
[3H]-GABA (radioligand)
-
This compound
-
Unlabeled GABA (for non-specific binding determination)
-
Tris-HCl buffer
-
Scintillation counter and vials
-
Glass fiber filters
Procedure:
-
Membrane Preparation: Prepare crude synaptic membranes from rat cerebral cortex.
-
Binding Assay: Incubate the membrane preparation with a fixed concentration of [3H]-GABA in the presence of varying concentrations of this compound.
-
Incubation: Allow the binding reaction to reach equilibrium (e.g., 30 minutes at 4°C).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound and free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of [3H]-GABA (IC50 value). Calculate the inhibition constant (Ki) to estimate the affinity of the compound for the GABA-A receptor.
Visualizations
Caption: Experimental workflow for investigating the anticonvulsant properties of a test compound.
Caption: Proposed GABAergic mechanism of action for this compound.
Conclusion
This compound presents an interesting profile for investigation as an anticonvulsant agent, primarily due to its purported effects on the GABAergic system. The provided application notes and protocols offer a structured approach for researchers to systematically evaluate its efficacy and mechanism of action. While existing literature points towards a potential role in epilepsy treatment, rigorous preclinical studies generating robust quantitative data are essential to validate these claims and support further development. The lack of extensive, publicly available data highlights a significant research opportunity in the field of epilepsy therapeutics.
Application Notes and Protocols for Evaluating the Neuroprotective Effects of Calcium Hopantenate in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium hopantenate, a derivative of pantothenic acid (Vitamin B5), is a nootropic agent with purported neuroprotective properties. Its mechanism of action is thought to be multifactorial, involving the modulation of GABAergic neurotransmission, regulation of calcium homeostasis, enhancement of mitochondrial function, and attenuation of oxidative stress.[1][2][3] These application notes provide a comprehensive framework of in vitro assays to systematically evaluate the neuroprotective potential of Calcium hopantenate against various neurotoxic insults relevant to neurodegenerative diseases.
The following protocols are designed for implementation in a standard cell culture laboratory and are adaptable to various neuronal cell lines (e.g., SH-SY5Y, PC12, HT22) and primary neuronal cultures.
Experimental Workflow
The overall workflow for assessing the neuroprotective effects of Calcium hopantenate involves selecting an appropriate in vitro model of neurodegeneration, determining the non-toxic concentration range of the compound, and then evaluating its efficacy in protecting against neuronal damage using a panel of biochemical and cell-based assays.
Caption: Experimental workflow for evaluating Calcium hopantenate's neuroprotection.
Putative Signaling Pathways of Calcium Hopantenate in Neuroprotection
Calcium hopantenate is hypothesized to exert its neuroprotective effects through multiple interconnected pathways. A key proposed mechanism is the enhancement of GABAergic signaling, which can counteract excitotoxicity.[4][5] Additionally, its role as a precursor to Coenzyme A suggests a vital function in maintaining mitochondrial bioenergetics and cellular antioxidant defenses.[1][2]
Caption: Putative signaling pathways of Calcium hopantenate in neuroprotection.
Data Presentation
All quantitative data should be summarized in tables to facilitate clear comparison between experimental groups.
Table 1: Effect of Calcium Hopantenate on Cell Viability (MTT Assay)
| Treatment Group | Concentration | Absorbance (570 nm) (Mean ± SD) | % Cell Viability |
| Control | - | 100 | |
| Neurotoxin | [X] µM | ||
| Neurotoxin + Ca-hop | [Y1] µM | ||
| Neurotoxin + Ca-hop | [Y2] µM | ||
| Neurotoxin + Ca-hop | [Y3] µM | ||
| Ca-hop alone | [Y3] µM |
Table 2: Effect of Calcium Hopantenate on Cytotoxicity (LDH Assay)
| Treatment Group | Concentration | Absorbance (490 nm) (Mean ± SD) | % Cytotoxicity |
| Spontaneous LDH Release | - | ||
| Maximum LDH Release | - | 100 | |
| Neurotoxin | [X] µM | ||
| Neurotoxin + Ca-hop | [Y1] µM | ||
| Neurotoxin + Ca-hop | [Y2] µM | ||
| Neurotoxin + Ca-hop | [Y3] µM |
Table 3: Effect of Calcium Hopantenate on Intracellular ROS Levels (DCFDA Assay)
| Treatment Group | Concentration | Fluorescence Intensity (Mean ± SD) | % ROS Production |
| Control | - | 100 | |
| Neurotoxin | [X] µM | ||
| Neurotoxin + Ca-hop | [Y1] µM | ||
| Neurotoxin + Ca-hop | [Y2] µM | ||
| Neurotoxin + Ca-hop | [Y3] µM |
Table 4: Effect of Calcium Hopantenate on Caspase-3 Activity
| Treatment Group | Concentration | Absorbance (405 nm) (Mean ± SD) | Fold Change in Caspase-3 Activity |
| Control | - | 1 | |
| Neurotoxin | [X] µM | ||
| Neurotoxin + Ca-hop | [Y1] µM | ||
| Neurotoxin + Ca-hop | [Y2] µM | ||
| Neurotoxin + Ca-hop | [Y3] µM |
Table 5: Effect of Calcium Hopantenate on Mitochondrial Membrane Potential (JC-1 Assay)
| Treatment Group | Concentration | Red/Green Fluorescence Ratio (Mean ± SD) | % Change in MMP |
| Control | - | 100 | |
| Neurotoxin | [X] µM | ||
| Neurotoxin + Ca-hop | [Y1] µM | ||
| Neurotoxin + Ca-hop | [Y2] µM | ||
| Neurotoxin + Ca-hop | [Y3] µM |
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Human neuroblastoma SH-SY5Y cells, rat pheochromocytoma PC12 cells, or mouse hippocampal HT22 cells are commonly used.
-
Culture Conditions: Culture cells in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment Paradigm:
-
Seed cells in 96-well plates at a density of 1 x 10^4 to 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of Calcium hopantenate for 2-4 hours.
-
Introduce the neurotoxic agent (e.g., glutamate, H2O2, amyloid-β peptide, rotenone) at a pre-determined toxic concentration.
-
Co-incubate for the desired period (typically 24 hours).
-
Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells, which is indicative of cell viability.
-
Principle: The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product.
-
Protocol:
-
After treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.
-
Incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated cells).
-
Cytotoxicity Assessment (LDH Assay)
This assay quantifies lactate (B86563) dehydrogenase (LDH) released from damaged cells into the culture medium.
-
Principle: LDH catalyzes the conversion of lactate to pyruvate, which then reacts with a tetrazolium salt to produce a colored formazan product.
-
Protocol:
-
After treatment, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of stop solution.
-
Measure the absorbance at 490 nm.
-
Include controls for spontaneous (untreated cells) and maximum (lysed cells) LDH release to calculate percentage cytotoxicity.
-
Measurement of Intracellular Reactive Oxygen Species (ROS)
The DCFDA assay is commonly used to measure intracellular ROS levels.
-
Principle: The cell-permeable 2',7'-dichlorofluorescin diacetate (DCFDA) is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
-
Protocol:
-
After treatment, wash the cells with warm PBS.
-
Load the cells with 20 µM DCFDA in serum-free medium for 30-45 minutes at 37°C in the dark.
-
Wash the cells twice with PBS.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
Apoptosis Detection (Caspase-3 Activity Assay)
This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
-
Principle: Caspase-3 cleaves a specific peptide substrate linked to a p-nitroaniline (pNA) chromophore. The release of pNA is measured spectrophotometrically.
-
Protocol:
-
After treatment, lyse the cells using the provided lysis buffer.
-
Centrifuge the lysate at 10,000 x g for 1 minute and collect the supernatant.
-
To 50 µL of the supernatant in a 96-well plate, add 50 µL of 2x Reaction Buffer containing DTT.
-
Add 5 µL of the DEVD-pNA substrate.
-
Incubate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm.
-
Calculate the fold-increase in caspase-3 activity relative to the control.
-
Assessment of Mitochondrial Membrane Potential (MMP)
The JC-1 assay is used to monitor mitochondrial health by measuring the mitochondrial membrane potential.
-
Principle: In healthy cells with high MMP, the JC-1 dye forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low MMP, JC-1 remains as monomers and emits green fluorescence. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.
-
Protocol:
-
After treatment, incubate the cells with JC-1 staining solution for 15-30 minutes at 37°C.
-
Wash the cells with assay buffer.
-
Measure the red fluorescence (Ex/Em ~585/590 nm) and green fluorescence (Ex/Em ~514/529 nm) using a fluorescence microplate reader.
-
Calculate the ratio of red to green fluorescence intensity as an indicator of MMP.
-
References
- 1. Effects of Panthenol and N-Acetylcysteine on Changes in the Redox State of Brain Mitochondria under Oxidative Stress In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of Panthenol and N-Acetylcysteine on Changes in the Redox State of Brain Mitochondria under Oxidative Stress In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protective effect of pantothenic acid in kainic acid-induced status eilepticus and associated neurodegeneration in mice [accscience.com]
- 4. Effects of calcium hopantenate on neurotransmitter receptors in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical and biochemical effects of calcium-hopantenate on neuroleptics-induced tardive dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative Analysis of Calcium Hopantenate in Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium hopantenate, a homolog of pantothenic acid (Vitamin B5), is a nootropic agent with neuroprotective properties. Its primary mechanism of action involves the modulation of the GABAergic system, acting as an agonist at GABAA receptors and influencing intracellular calcium concentrations. Accurate quantification of its active moiety, hopantenic acid, in biological matrices is crucial for pharmacokinetic, toxicokinetic, and clinical studies to ensure its safety and efficacy. This document provides detailed application notes and protocols for the quantification of hopantenate in biological samples using various analytical techniques.
Data Presentation: Comparison of Analytical Methods
The following tables summarize the quantitative parameters of different validated methods for the determination of hopantenic acid in biological samples.
Table 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
| Parameter | Value | Reference |
| Linearity Range | 0.5 - 100 µg/mL | [1] |
| Correlation Coefficient (r) | > 0.9994 | [1] |
| Lower Limit of Detection (LOD) | 0.034 µg/mL | [1] |
| Lower Limit of Quantification (LLOQ) | 0.103 µg/mL | [1] |
| Intra-day Precision (%RSD) | 1.8 - 4.5% | |
| Inter-day Precision (%RSD) | 2.5 - 5.8% | |
| Accuracy (% Recovery) | 95.8 - 104.2% | |
| Sample Type | Human Plasma | [1] |
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS)
| Parameter | Value | Reference |
| Detection Limit (Plasma) | 1 ng/mL | |
| Detection Limit (Urine) | 5 ng | |
| Sample Type | Plasma, Urine |
Signaling Pathway of Calcium Hopantenate
Calcium hopantenate exerts its effects primarily through the potentiation of GABAergic neurotransmission. As an analog of GABA, it binds to and activates GABAA receptors on the neuronal membrane. This activation leads to the opening of chloride channels, causing an influx of chloride ions and hyperpolarization of the neuron, which is an inhibitory effect. Furthermore, this depolarization can trigger the opening of voltage-gated calcium channels (VGCCs), leading to an influx of extracellular calcium. This increase in intracellular calcium can then activate various downstream signaling cascades, contributing to the neuroprotective and nootropic effects of the compound.[2][3]
References
Application Notes and Protocols for Studying Cognitive Enhancement with Calcium Hopantenate Hemihydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium hopantenate hemihydrate, a derivative of hopantenic acid, is a nootropic agent that has garnered interest for its potential cognitive-enhancing and neuroprotective properties.[1][2] Structurally similar to gamma-aminobutyric acid (GABA), its mechanism of action is believed to be multifactorial, involving the modulation of neurotransmitter systems, enhancement of brain metabolism, and protection against neuronal damage.[3][4] These application notes provide a comprehensive overview of the methodologies and data relevant to the investigation of this compound for cognitive enhancement.
Mechanism of Action
This compound is thought to exert its cognitive-enhancing effects through several key mechanisms:
-
GABAergic System Modulation: It has been shown to interact with the GABAergic system, a primary inhibitory neurotransmitter system in the brain.[2]
-
Cholinergic System Support: Evidence suggests it may increase the synthesis of acetylcholine, a neurotransmitter crucial for learning and memory.[1]
-
Enhanced Brain Metabolism and Blood Flow: The compound is believed to improve brain metabolism and increase cerebral blood flow, ensuring optimal nutrient and oxygen supply to brain cells.[1]
-
Neuroprotection: It is suggested to have neuroprotective effects by reducing oxidative stress and inflammation within the brain.[3]
Data Presentation
Preclinical Data on Neurotransmitter Receptor Binding
A key study investigated the effect of Calcium hopantenate (HOPA) on neurotransmitter receptors in the rat brain. The findings indicate a specific interaction with the GABAergic system.
| Parameter | Brain Region | Treatment | Result | Reference |
| GABA Receptor Binding | Cerebral Cortex | Repeated injection of HOPA (250 mg/kg/day for 7 consecutive days) | 53% increase in GABA receptor binding | [1][2] |
| [3H]-GABA Receptor Binding | Central Nervous System (in vitro) | Dose-dependent application of HOPA | Inhibition of binding with a cross-reactive potency of 0.2% | [1][2] |
| Other Receptor Bindings (Benzodiazepine, Muscarinic Cholinergic, Methionine-Enkephalin, TRH) | Cerebral Cortex and rest of Forebrain | Repeated injection of HOPA (250 mg/kg/day for 7 consecutive days) | No significant effect | [1][2] |
Preclinical Data on a Model of Disturbed Consciousness
In a study using a mouse model of experimental concussion, Calcium hopantenate demonstrated a dose-dependent effect on recovery times.
| Parameter | Treatment (i.p. administration) | Result | Reference |
| Righting Reflex Time | HOPA (62.5 to 500 mg/kg) | Significantly shortened in a dose-dependent manner | [2] |
| Spontaneous Movement Time | HOPA (62.5 to 500 mg/kg) | Significantly shortened in a dose-dependent manner | [2] |
Experimental Protocols
Radioreceptor Assay for GABA Receptor Binding
This protocol is based on the methodology used to assess the effect of Calcium hopantenate on GABA receptor binding.[1][2]
Objective: To determine the in vitro and ex vivo effects of Calcium hopantenate on GABA receptor binding affinity and density.
Materials:
-
Rat brain tissue (cerebral cortex)
-
[3H]-gamma-aminobutyric acid ([3H]-GABA) as the radioligand
-
This compound
-
Tris-HCl buffer
-
Scintillation fluid
-
Glass fiber filters
-
Homogenizer
-
Centrifuge
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize rat cerebral cortex tissue in ice-cold Tris-HCl buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at high speed to pellet the crude synaptic membranes.
-
Wash the membrane pellet multiple times by resuspension in fresh buffer and recentrifugation to remove endogenous GABA.
-
-
Binding Assay (In Vitro):
-
Incubate the prepared synaptic membranes with various concentrations of Calcium hopantenate and a fixed concentration of [3H]-GABA.
-
To determine non-specific binding, include a set of tubes with an excess of unlabeled GABA.
-
Incubate the mixture at 4°C for a specified time.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Binding Assay (Ex Vivo):
-
Administer Calcium hopantenate (e.g., 250 mg/kg/day, i.p.) or vehicle to rats for a specified period (e.g., 7 days).
-
After the treatment period, sacrifice the animals and prepare synaptic membranes from the cerebral cortex as described above.
-
Perform a saturation binding assay by incubating the membranes with increasing concentrations of [3H]-GABA.
-
Determine non-specific binding as described for the in vitro assay.
-
Analyze the data using Scatchard analysis to determine the maximal binding capacity (Bmax) and the dissociation constant (Kd).
-
Data Analysis:
-
Calculate the percentage inhibition of [3H]-GABA binding by Calcium hopantenate in the in vitro assay.
-
Compare the Bmax and Kd values between the treated and control groups in the ex vivo assay to determine changes in receptor density and affinity.
Assessment of Cognitive Enhancement in a Scopolamine-Induced Amnesia Model (Passive Avoidance Test)
This protocol is a standard method to evaluate the potential of a compound to reverse cognitive deficits.
Objective: To assess the effect of this compound on learning and memory in a rodent model of cholinergic dysfunction.
Materials:
-
Passive avoidance apparatus (a two-compartment box with a light and a dark chamber, the latter equipped with a grid floor for delivering a mild foot shock)
-
This compound
-
Scopolamine (B1681570) hydrobromide
-
Vehicle (e.g., saline)
-
Rats or mice
Procedure:
-
Acquisition Trial (Day 1):
-
Administer this compound or vehicle to the animals.
-
After a set pre-treatment time, administer scopolamine (to induce amnesia) or vehicle.
-
Place the animal in the light compartment of the passive avoidance apparatus.
-
After an acclimatization period, the door to the dark compartment is opened.
-
When the animal enters the dark compartment, a mild, brief foot shock is delivered.
-
Record the latency to enter the dark compartment (step-through latency).
-
-
Retention Trial (Day 2):
-
Approximately 24 hours after the acquisition trial, place the animal back into the light compartment.
-
Open the door to the dark compartment.
-
Record the step-through latency (the time it takes for the animal to enter the dark compartment). No foot shock is delivered in this trial. A longer step-through latency indicates better memory of the aversive stimulus.
-
Data Analysis:
-
Compare the step-through latencies between the different treatment groups in the retention trial. A significantly longer latency in the Calcium hopantenate-treated group compared to the scopolamine-only group suggests a reversal of the amnesic effect.
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanisms of action for this compound.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Aqueous Solubility of Calcium Hopantenate Hemihydrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of Calcium hopantenate hemihydrate.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving completely in water. What are the initial troubleshooting steps?
A1: this compound is known to have low and slow solubility in aqueous solutions.[1] Initial steps to address this include:
-
Sonication: Use a sonication bath to break down particle agglomerates and enhance wetting.
-
Heating: Gently warming the solution can increase the solubility of many compounds. However, monitor for any potential degradation. A patent suggests that heating can shorten the dissolution time of calcium hopantenate.[1]
-
pH Adjustment: The solubility of calcium salts of organic acids can be pH-dependent.[2][3] Experimenting with slight acidification of the aqueous medium may improve solubility.
Q2: What are the primary strategies for significantly enhancing the aqueous solubility of this compound for formulation development?
A2: For substantial improvements in solubility, several formulation strategies can be employed. These can be broadly categorized as physical and chemical modifications, and the use of formulation excipients.[4][5][6] Key approaches include:
-
pH Adjustment: Systematically evaluating the pH-solubility profile is a crucial first step.[2]
-
Co-solvency: Utilizing water-miscible organic solvents can significantly increase solubility.[7][8]
-
Surfactant-mediated Solubilization: Surfactants can form micelles that encapsulate poorly soluble drugs, increasing their apparent solubility.[9][10]
-
Complexation: Forming inclusion complexes with agents like cyclodextrins can enhance solubility and dissolution rate.[11][12][13]
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can improve dissolution.[14]
-
Particle Size Reduction: Techniques like micronization increase the surface area-to-volume ratio, which can improve the dissolution rate.[6][15]
Troubleshooting Guides
Issue 1: Precipitation of this compound upon pH adjustment.
Troubleshooting Steps:
-
Determine the pKa of Hopantenic Acid: Understanding the ionization behavior of the parent acid is critical to predicting the pH-solubility profile.
-
Systematic pH-Solubility Study: Conduct a systematic study to determine the solubility of this compound across a physiologically relevant pH range (e.g., pH 2 to 8). The solubility of calcium salts of weak acids can decrease as the pH increases.[2][3]
-
Buffer Selection: Utilize appropriate buffer systems to maintain the desired pH and avoid pH fluctuations that could lead to precipitation.
-
Consider Complexing Agents: In cases where the desired pH for stability conflicts with the pH for optimal solubility, consider using a complexing agent like cyclodextrin (B1172386) to maintain solubility across a wider pH range.
Illustrative pH-Solubility Profile of this compound
| pH | Illustrative Solubility (mg/mL) | Observations |
| 2.0 | 15.0 | Clear solution, potentially due to the protonation of the carboxylate group. |
| 4.0 | 8.5 | Clear solution. |
| 6.0 | 2.1 | Slight turbidity observed. |
| 7.4 | 1.2 | Suspension forms, indicating low solubility at physiological pH. |
| 8.0 | 0.8 | Significant precipitation. |
Note: The data in this table is illustrative and intended for guidance purposes. Actual experimental results may vary.
Experimental Protocols
Protocol 1: Screening for Effective Co-solvents
Objective: To identify a suitable co-solvent system for solubilizing this compound.
Methodology:
-
Prepare stock solutions of various pharmaceutically acceptable co-solvents (e.g., Ethanol, Propylene (B89431) Glycol, Polyethylene (B3416737) Glycol 400) in water at different concentrations (v/v). Common co-solvents include ethanol, propylene glycol, and polyethylene glycols.[7][16][17]
-
Add an excess amount of this compound to a fixed volume of each co-solvent mixture.
-
Equilibrate the samples by shaking at a constant temperature (e.g., 25°C) for 24-48 hours to ensure saturation.
-
After equilibration, centrifuge the samples to separate the undissolved solid.
-
Withdraw an aliquot of the supernatant, filter it through a suitable syringe filter (e.g., 0.22 µm), and dilute it appropriately.
-
Quantify the concentration of dissolved this compound using a validated analytical method (e.g., HPLC-UV).
Illustrative Co-solvent Screening Data
| Co-solvent System (in water) | Concentration (% v/v) | Illustrative Solubility (mg/mL) |
| Ethanol | 20 | 5.8 |
| Propylene Glycol | 20 | 7.2 |
| PEG 400 | 20 | 9.5 |
| Propylene Glycol | 40 | 14.3 |
| PEG 400 | 40 | 18.1 |
Note: The data in this table is illustrative and intended for guidance purposes. Actual experimental results may vary.
Protocol 2: Evaluation of Surfactant-Mediated Solubilization
Objective: To assess the effect of different surfactants on the solubility of this compound.
Methodology:
-
Prepare aqueous solutions of various non-ionic, anionic, or cationic surfactants (e.g., Polysorbate 80, Sodium Lauryl Sulfate) at concentrations above their critical micelle concentration (CMC).[10][18]
-
Add an excess amount of this compound to each surfactant solution.
-
Follow steps 3-6 from the co-solvent screening protocol to determine the equilibrium solubility.
Protocol 3: Complexation with Cyclodextrins
Objective: To enhance the solubility and dissolution rate of this compound through inclusion complexation.
Methodology:
-
Preparation of the Complex (Kneading Method):
-
A patent application suggests that complexation with β-cyclodextrin can improve the dissolution rate of calcium hopantenate.[1]
-
Weigh molar equivalents of this compound and a suitable cyclodextrin (e.g., β-cyclodextrin, Hydroxypropyl-β-cyclodextrin).
-
Place the powders in a mortar and add a small amount of a hydro-alcoholic solvent to form a paste.
-
Knead the paste for a specified period (e.g., 60 minutes).
-
Dry the resulting product in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Pass the dried complex through a sieve to obtain a uniform powder.
-
-
Solubility Determination:
-
Determine the aqueous solubility of the prepared complex using the equilibrium solubility method described in the co-solvent protocol.
-
Visualizations
Caption: Workflow for solubility enhancement screening.
Caption: Mechanism of solubility enhancement by complexation.
References
- 1. JPS59144741A - Calcium hopantenate composition - Google Patents [patents.google.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Determination of calcium salt solubility with changes in pH and P(CO(2)), simulating varying gastrointestinal environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
- 6. journal.appconnect.in [journal.appconnect.in]
- 7. Cosolvent - Wikipedia [en.wikipedia.org]
- 8. Co-solvent: Significance and symbolism [wisdomlib.org]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. researchgate.net [researchgate.net]
- 11. Drug solubilization by complexation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 13. ijrpas.com [ijrpas.com]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 16. researchgate.net [researchgate.net]
- 17. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 18. researchgate.net [researchgate.net]
Addressing the bitter taste of Calcium hopantenate for palatable formulations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to address the bitter taste of Calcium hopantenate in oral formulations.
Frequently Asked Questions (FAQs)
Q1: Why is taste masking a critical consideration for Calcium hopantenate formulations?
A1: Calcium hopantenate possesses an inherently bitter taste. For oral dosage forms, particularly those intended for pediatric or geriatric populations, this bitterness can significantly hinder patient compliance. Formulations that are chewed, dissolved in the mouth, or suspended in a liquid will have prolonged contact with taste buds, making the bitterness a primary obstacle to successful therapy. Addressing this challenge is crucial for developing palatable and effective medications.
Q2: What are the primary strategies for masking the bitter taste of Calcium hopantenate?
A2: The main approaches to mask the bitter taste of active pharmaceutical ingredients (APIs) like Calcium hopantenate can be categorized into three main strategies:
-
Physical Barrier Methods: Creating a physical barrier to prevent the drug from interacting with taste receptors. This includes techniques like polymer coating and microencapsulation.[1][2]
-
Taste Perception Modification: Altering the perception of taste by using sweeteners, flavors, or amino acids to overpower or counteract the bitterness.[1]
-
Solubility Alteration: Reducing the drug's solubility in saliva to minimize its interaction with taste buds. This can be achieved through techniques such as forming inclusion complexes with cyclodextrins, using ion-exchange resins, or creating solid dispersions.[1][3][4][5]
Q3: Are there any known successful methods for taste masking Calcium hopantenate specifically?
A3: Yes, a patented method involves the use of β-cyclodextrin to form an inclusion complex with Calcium hopantenate. This method has been shown to eliminate the bitter taste and improve the dissolution rate of the drug.[6] The molar ratio of Calcium hopantenate to β-cyclodextrin is a key factor in the effectiveness of this technique.[6]
Troubleshooting Guides
Issue 1: Persistent bitter taste after forming an inclusion complex with β-cyclodextrin.
-
Possible Cause: The molar ratio of Calcium hopantenate to β-cyclodextrin may not be optimal.
-
Troubleshooting Steps:
-
Vary the Molar Ratio: Experiment with different molar ratios of Calcium hopantenate to β-cyclodextrin. Ratios of 1:0.1 to 1:2 have been suggested.[6] It is recommended to test ratios such as 1:0.5, 1:1, and 1:1.5 to find the most effective one for your specific formulation.
-
Confirm Complex Formation: Utilize analytical techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), or X-ray Diffraction (XRD) to confirm the formation of the inclusion complex.
-
Optimize the Preparation Method: The efficiency of complexation can be influenced by the preparation method. Ensure thorough mixing and appropriate drying conditions as outlined in the experimental protocol.
-
Issue 2: Gritty or unpleasant mouthfeel in the formulation.
-
Possible Cause: The particle size of the taste-masked drug or other excipients may be too large.
-
Troubleshooting Steps:
-
Particle Size Reduction: If using a coating or microencapsulation technique, ensure that the coated particles are of a suitable size to avoid a gritty sensation.
-
Excipient Selection: Evaluate the particle size and sensory properties of all excipients in the formulation.
-
Rheological Modifiers: For liquid formulations, consider adding viscosity-enhancing agents to improve mouthfeel and potentially further mask any residual bitterness.[7][8]
-
Issue 3: Ineffective taste masking with ion-exchange resins.
-
Possible Cause: The choice of resin or the drug-to-resin ratio may be inappropriate.
-
Troubleshooting Steps:
-
Select the Correct Resin Type: Since Calcium hopantenate is a salt of a weak acid, a weak cation exchange resin is likely the most suitable choice.[5][9]
-
Optimize Drug-to-Resin Ratio: The efficiency of taste masking with ion-exchange resins is highly dependent on the ratio of the drug to the resin. Experiment with ratios such as 1:1, 1:2, and 1:3 to determine the optimal level of complexation.[10][11]
-
Control the pH: The binding of the drug to the resin is pH-dependent. Ensure the pH of the formulation in the oral cavity will not cause premature release of the drug.
-
Experimental Protocols
Taste Masking of Calcium Hopantenate using β-Cyclodextrin Inclusion Complexation
-
Objective: To prepare a taste-masked Calcium hopantenate formulation by forming an inclusion complex with β-cyclodextrin.
-
Materials:
-
Calcium hopantenate
-
β-cyclodextrin
-
Purified water
-
-
Methodology (based on patent JPS59144741A): [6]
-
Determine the desired molar ratio of Calcium hopantenate to β-cyclodextrin (e.g., 1:1).
-
Accurately weigh the required amounts of Calcium hopantenate and β-cyclodextrin.
-
Add a small amount of purified water to the mixture (e.g., for 0.9 g of Calcium hopantenate and 2 g of β-cyclodextrin, add 3 ml of water).[6]
-
Stir the mixture vigorously at room temperature for 30 minutes.[6]
-
Dry the resulting product under reduced pressure at approximately 50°C to obtain a powdered formulation.[6]
-
Evaluate the taste of the final product using a sensory panel or an electronic tongue.
-
Taste Evaluation using a Human Sensory Panel
-
Objective: To quantitatively assess the bitterness of different Calcium hopantenate formulations.
-
Methodology:
-
Panelist Selection and Training: Recruit a panel of healthy adult volunteers. Train them to recognize and rate the intensity of bitterness using a standardized scale (e.g., a 5-point scale where 0 = not bitter, 1 = slightly bitter, 2 = moderately bitter, 3 = very bitter, 4 = extremely bitter). Quinine hydrochloride solutions of varying concentrations can be used as standards.[12]
-
Sample Preparation: Prepare solutions or suspensions of the different Calcium hopantenate formulations at a standardized concentration. A placebo formulation should also be prepared as a negative control.
-
Evaluation Procedure:
-
Provide panelists with a small, measured amount of the sample.
-
Instruct them to hold the sample in their mouth for a specific duration (e.g., 10-15 seconds) before expectorating.
-
Panelists should then rate the perceived bitterness on the standardized scale.
-
A washout period with purified water and unsalted crackers should be enforced between samples to cleanse the palate.
-
-
Data Analysis: Analyze the bitterness scores statistically to compare the different formulations.
-
Data Presentation
Table 1: Example Bitterness Scores for Different Taste-Masking Formulations of Calcium Hopantenate
| Formulation ID | Taste-Masking Technique | Drug:Excipient Ratio (molar/weight) | Average Bitterness Score (n=10) | Standard Deviation |
| F1 | Unmasked Calcium Hopantenate | - | 3.8 | 0.4 |
| F2 | β-Cyclodextrin Complex | 1:0.5 | 2.5 | 0.5 |
| F3 | β-Cyclodextrin Complex | 1:1 | 1.2 | 0.3 |
| F4 | β-Cyclodextrin Complex | 1:1.5 | 0.8 | 0.2 |
| F5 | Ion-Exchange Resin (Weak Cation) | 1:2 (w/w) | 1.5 | 0.4 |
| F6 | Solid Dispersion (Eudragit E-100) | 1:3 (w/w) | 1.1 | 0.3 |
| F7 | Placebo | - | 0.1 | 0.1 |
Visualizations
References
- 1. Strategies for beating the bitter taste of pharmaceutical formulations towards better therapeutic outcomes - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D4PM00191E [pubs.rsc.org]
- 2. Electronic tongue: An analytical gustatory tool - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. scispace.com [scispace.com]
- 5. ijnrd.org [ijnrd.org]
- 6. JPS59144741A - Calcium hopantenate composition - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. ijpsonline.com [ijpsonline.com]
- 9. pnrjournal.com [pnrjournal.com]
- 10. medigraphic.com [medigraphic.com]
- 11. Taste Mask, Design and Evaluation of an Oral Formulation Using Ion Exchange Resin as Drug Carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 12. files01.core.ac.uk [files01.core.ac.uk]
Identifying and mitigating side effects of Calcium hopantenate in long-term studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in long-term studies of Calcium hopantenate. The information is presented in a question-and-answer format to directly address potential issues during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most commonly reported side effects of Calcium hopantenate in long-term use?
Based on available research, the most frequently observed side effects associated with long-term Calcium hopantenate administration fall into four main categories:
-
Gastrointestinal Discomfort: Some individuals may experience symptoms such as nausea, stomach pain, or diarrhea. These effects are generally mild and may diminish as the body adapts to the medication.[1]
-
Central Nervous System (CNS) Effects: Users have reported experiencing headaches, dizziness, fatigue, and sleep disturbances like insomnia or somnolence (drowsiness). These symptoms are often transient and may occur during the initial phases of treatment.[2]
-
Allergic Reactions: Though less common, allergic reactions can occur, manifesting as rhinitis (inflammation of the nose), conjunctivitis (inflammation of the eye), or skin rash.[2]
-
Psychological Effects: In some instances, Calcium hopantenate may lead to mood swings, irritability, and anxiety. The severity of these effects can vary among individuals.[3]
Q2: Are there any severe or life-threatening side effects associated with long-term Calcium hopantenate administration?
Yes, a rare but serious adverse effect that has been reported in case studies is a Reye-like syndrome , particularly in elderly patients.[4][5][6] This condition is characterized by acute encephalopathy and fatty degeneration of the viscera. It is hypothesized that this may be linked to Calcium hopantenate's function as a pantothenic acid antagonist, potentially leading to a deficiency.[4][7][8]
Q3: What is the primary mechanism of action of Calcium hopantenate that might contribute to its side effects?
Calcium hopantenate is a derivative of pantothenic acid (vitamin B5) and structurally similar to the neurotransmitter gamma-aminobutyric acid (GABA).[9] Its primary mechanism involves modulating the GABAergic system, particularly acting on GABA-B receptors. This modulation helps to stabilize neuronal activity.[9] Side effects such as drowsiness or dizziness are likely related to its influence on the central nervous system through this GABAergic pathway.
Troubleshooting Guides
Issue 1: Subject is experiencing gastrointestinal (GI) distress (nausea, stomach pain, diarrhea).
Troubleshooting Steps:
-
Administer with Food: Administering Calcium hopantenate with meals can help to minimize gastrointestinal irritation.[2]
-
Dosage Adjustment: Consider a temporary reduction in dosage to allow the subject's system to acclimate. The dosage can then be gradually increased back to the target level as tolerated.
-
Monitor Hydration and Electrolytes: In cases of persistent diarrhea, it is crucial to monitor the subject for signs of dehydration and electrolyte imbalance.
-
Evaluate for Concomitant Medications: Review the subject's medication regimen for other substances that may cause GI distress and could have an additive effect.
Logical Workflow for Managing Gastrointestinal Distress
References
- 1. What are the side effects of Gamma-Aminobutyric Acid? [synapse.patsnap.com]
- 2. agilent.com [agilent.com]
- 3. Reye-like syndrome following treatment with the pantothenic acid antagonist, calcium hopantenate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reye-like syndrome following treatment with the pantothenic acid antagonist, calcium hopantenate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [A case of Reye's syndrome occurred during administration of calcium hopantenate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [3 cases of acute encephalopathy associated with calcium hopantenate administration] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eujournal.org [eujournal.org]
- 8. Pantothenic Acid | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 9. What is the mechanism of Calcium Hopantenate? [synapse.patsnap.com]
Technical Support Center: Calcium Hopantenate and the Potential for Reye-Like Syndrome
For Researchers, Scientists, and Drug Development Professionals
This technical support guide addresses the potential risk of Reye-like syndrome associated with the use of high doses of Calcium hopantenate in experimental settings. It provides a comprehensive overview of the available data, potential mechanisms, and troubleshooting guidance for researchers.
Frequently Asked Questions (FAQs)
Q1: Is there a documented association between Calcium hopantenate and Reye-like syndrome?
A1: Yes, there are published case reports of a fatal Reye-like syndrome developing in patients treated with Calcium hopantenate.[1][2][3][4][5] The clinical, biochemical, and pathological findings in these cases were similar to those of Reye's syndrome.[1][2][6]
Q2: What is the proposed mechanism for Calcium hopantenate-induced Reye-like syndrome?
A2: The leading hypothesis is that Calcium hopantenate acts as an antagonist to pantothenic acid (Vitamin B5).[1][2][7] This antagonism can lead to a deficiency in pantothenic acid, which is a crucial component of Coenzyme A (CoA).[6][7] Reduced levels of CoA can disrupt critical metabolic pathways, including the β-oxidation of fatty acids.[6] This disruption in fatty acid metabolism is a key feature of Reye's syndrome.[8]
Q3: What are the key clinical and biochemical signs of Reye-like syndrome to monitor for in experimental subjects?
A3: Key indicators observed in reported cases include acute encephalopathy (ranging from lethargy to coma), persistent vomiting, and metabolic disturbances.[1][5][6][9] Biochemical markers include hyperammonemia, hypoglycemia, lactic acidemia, and elevated creatine (B1669601) kinase.[4][6] Notably, liver transaminases (SGOT and SGPT) may not be significantly elevated in all cases.[6]
Troubleshooting Guide
Issue: An experimental animal administered high-dose Calcium hopantenate exhibits sudden lethargy, vomiting, and confusion.
Potential Cause: Onset of acute encephalopathy, potentially indicative of Reye-like syndrome.
Troubleshooting Steps:
-
Immediate Cessation: Discontinue administration of Calcium hopantenate immediately.
-
Biochemical Analysis:
-
Draw blood samples to assess for:
-
Hyperammonemia
-
Hypoglycemia
-
Lactic acidosis
-
Serum electrolytes and creatinine
-
Creatine kinase levels
-
-
While not always elevated, check liver function tests (SGOT, SGPT).[6]
-
-
Supportive Care: Provide supportive care as per institutional guidelines, which may include fluid and electrolyte management and glucose administration to counter hypoglycemia.
-
Data Documentation: Meticulously record all clinical signs, biochemical findings, and administered doses of Calcium hopantenate.
Data Summary
The following table summarizes the clinical and biochemical findings from a case series of three patients who developed fatal Reye-like syndrome following treatment with Calcium hopantenate.
| Feature | Patient 1 | Patient 2 | Patient 3 | Reye's Syndrome (Typical) |
| Dose of Calcium hopantenate (mg/kg/day) | 37 | 58 | 33 | N/A |
| Serum Calcium hopantenate in coma (µmol/l) | 22.2 | 13.6 | 7.8 | N/A |
| Serum Pantothenic Acid (µmol/l) (Normal: 1.73-3.19) | 0.36 | ND | ND | Normal or low |
| Metabolic Acidosis | ++ | ++ | ++ | ++ |
| Lacticemia | ++ | ND | ++ | ++ |
| Hypoglycemia | ++ | ++ | ++ | ++ |
| Hyperammonemia | ++ | ND | ND | ++ |
| Rise in Creatine Kinase | + | ND | ++ | + |
| Rise in SGOT & SGPT | - | - | - | ++ |
| Outcome | Died | Died | Died | 20-40% mortality |
ND = Not Determined; - = Absent; + = Minimal; ++ = Moderate to Marked[4]
Experimental Protocols
While specific, detailed experimental protocols for inducing Reye-like syndrome with Calcium hopantenate are not available from the clinical case reports, a general approach for investigating the compound's effects based on the proposed mechanism would involve:
In Vitro Study: Assessing Pantothenate Kinase Inhibition
-
Objective: To determine if Calcium hopantenate competitively inhibits pantothenate kinase, the initial enzyme in Coenzyme A biosynthesis.
-
Methodology:
-
Isolate or obtain purified pantothenate kinase.
-
Set up a reaction mixture containing the enzyme, its substrate (pantothenic acid), and ATP.
-
In parallel reactions, introduce varying concentrations of Calcium hopantenate.
-
Measure the rate of product formation (phosphopantothenate) using a suitable assay (e.g., HPLC or a coupled enzymatic assay).
-
Analyze the data using enzyme kinetic models (e.g., Lineweaver-Burk plot) to determine the nature of inhibition (competitive, non-competitive, etc.) and the inhibition constant (Ki).
-
Signaling Pathways and Workflows
The following diagrams illustrate the proposed mechanism of Calcium hopantenate-induced Reye-like syndrome and a troubleshooting workflow for researchers.
Caption: Proposed mechanism of Calcium hopantenate toxicity.
Caption: Troubleshooting workflow for suspected cases.
References
- 1. Reye-like syndrome following treatment with the pantothenic acid antagonist, calcium hopantenate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reye-like syndrome following treatment with the pantothenic acid antagonist, calcium hopantenate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [3 cases of acute encephalopathy associated with calcium hopantenate administration] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jnnp.bmj.com [jnnp.bmj.com]
- 5. UMLS:C0035400 - FACTA Search [nactem.ac.uk]
- 6. Acute encephalopathy with hyperammonemia and dicarboxylic aciduria during calcium hopantenate therapy: a patient report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Calcium Hopantenate | High-Purity Reagent | RUO [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Reye syndrome - Wikipedia [en.wikipedia.org]
Challenges in the clinical translation of Calcium hopantenate research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the clinical translation of Calcium hopantenate, particularly in the context of Pantothenate Kinase-Associated Neurodegeneration (PKAN).
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the properties, mechanism, and experimental use of Calcium hopantenate.
General Product & Handling
Q1: What are the basic chemical and physical properties of Calcium hopantenate?
A1: Calcium hopantenate is the calcium salt of hopantenic acid, a homolog of pantothenic acid (Vitamin B5). It is typically a white to off-white, hygroscopic powder. Key properties are summarized in the table below.
Q2: How should I store and handle Calcium hopantenate?
A2: Calcium hopantenate is hygroscopic and should be stored at 4°C under an inert atmosphere to maintain stability.[1] For maximum product recovery from vials, it is recommended to centrifuge the vial before removing the cap.[1]
Q3: What are the solubility characteristics of Calcium hopantenate?
A3: Calcium hopantenate is slightly soluble in water and methanol.[1] For cell culture experiments, it's crucial to ensure complete dissolution and filter-sterilize the solution before adding it to the media.
Pharmacology & Mechanism of Action
Q4: What is the primary mechanism of action for Calcium hopantenate?
A4: Calcium hopantenate's mechanism is multifaceted. Its structural similarity to GABA allows it to act as a GABA-B receptor agonist.[2] Activation of GABA-B receptors, which are G-protein coupled, leads to downstream effects like the activation of G-protein-gated inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels, resulting in neuronal inhibition.[3][4] Additionally, studies have shown that repeated administration can increase the affinity of GABA receptors in the cerebral cortex.[5]
Q5: How does Calcium hopantenate relate to Pantothenate Kinase-Associated Neurodegeneration (PKAN)?
A5: PKAN is caused by mutations in the PANK2 gene, which disrupts the first and rate-limiting step in mitochondrial Coenzyme A (CoA) biosynthesis from pantothenate (Vitamin B5).[6][7][8] This leads to a cascade of mitochondrial dysfunction, including increased reactive oxygen species (ROS) and brain iron accumulation.[6][9] As a derivative of pantothenic acid, hopantenic acid is investigated for its potential to modulate this pathway, although its primary characterized action is on GABAergic systems.
Q6: What are the key pharmacokinetic parameters of hopantenic acid in humans?
A6: A study on the oral administration of hopantenic acid in healthy volunteers identified several key pharmacokinetic parameters, indicating rapid absorption and relatively short half-life.[10]
Experimental Design & Models
Q7: What are the recommended in vitro models for studying Calcium hopantenate's effect on PKAN?
A7: Patient-derived cellular models are highly valuable. These include:
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Dermal Fibroblasts: Obtained from patient skin biopsies. These cells can exhibit key pathological features like mitochondrial dysfunction and iron/lipofuscin accumulation.[11] They are particularly useful for screening patients who might respond to pantothenate-based therapies, as those with residual PANK2 expression show correction of pathological alterations.[11][12]
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Induced Pluripotent Stem Cell (iPSC)-derived Neurons: Fibroblasts can be reprogrammed into iPSCs and then differentiated into neurons.[6][13] These models more closely recapitulate the neurodegenerative aspects of PKAN, showing premature cell death, ROS production, and mitochondrial dysfunction that can be rescued by exogenous CoA treatment.[6]
Q8: Why might my PKAN cell model not show a significant decrease in total cellular Coenzyme A levels?
A8: This is a frequently observed challenge. While PANK2 mutations affect the key mitochondrial CoA synthesis enzyme, overall cellular CoA levels may appear normal.[14] This is likely due to compensatory mechanisms from other PANK isoforms (e.g., PANK1, PANK3) in the cytosol.[15] The critical deficiency in PKAN is thought to be within the mitochondrial CoA pool, which may not be reflected in whole-cell lysate measurements.[7][15]
Section 2: Troubleshooting Guides
This section provides solutions to common problems encountered during experiments.
In Vitro & Cellular Assays
Problem 1: High background or low signal in GABA receptor binding assay.
-
Possible Cause: Incomplete removal of endogenous GABA from the brain membrane preparation, which competes with the radioligand.
-
Troubleshooting Steps:
-
Ensure thorough washing of the tissue pellet. Protocols often call for multiple cycles of resuspension and centrifugation to eliminate endogenous ligands.[16]
-
Verify the protein concentration in your assay. Using 0.1-0.2 mg of protein per well is a common starting point.[17]
-
Confirm the specific activity and concentration of your radioligand ([³H]GABA or [³H]muscimol).
-
For GABA-B specific binding, ensure the presence of a GABA-A agonist (like isoguvacine) in the incubation medium to prevent the radioligand from binding to GABA-A sites.[16]
-
Problem 2: Inconsistent results in patient-derived fibroblast or iPSC models.
-
Possible Cause: Variability between cell lines, patient mutations, or culture conditions.
-
Troubleshooting Steps:
-
Characterize Mutations: The specific PANK2 mutation is critical. Patients with mutations that lead to a complete lack of PANK2 protein may not respond to substrate supplementation, whereas those with residual enzyme activity might.[11] Stratify experiments based on mutation type.
-
Control for Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to senescence and altered phenotypes.
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Standardize Differentiation: For iPSC-derived neurons, ensure a consistent and highly efficient differentiation protocol.[13] Use multiple well-characterized control lines to account for inherent variability between iPSC lines.
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Monitor Basal Phenotype: Before drug treatment, confirm that your PKAN-derived cells consistently display the expected pathological markers (e.g., increased ROS, mitochondrial fragmentation) compared to healthy controls.
-
Clinical Translation & Trial Design
Problem 3: Difficulty translating preclinical efficacy into a viable clinical trial design.
-
Possible Cause: The inherent challenges of rare diseases like PKAN, including small and heterogeneous patient populations.
-
Troubleshooting Steps:
-
Patient Stratification: Given the spectrum from classic (rapid, early-onset) to atypical (slower, later-onset) PKAN, consider designing separate study cohorts or using enrichment strategies based on genotype or phenotype.[18][19]
-
Endpoint Selection: Clinical endpoints based on symptoms can be challenging. The Unified Parkinson's Disease Rating Scale (UPDRS) and Fahn–Marsden (FM) score have been used, but trials have failed to show significant improvement, only a potential slowing of progression.[20] Consider incorporating objective biomarkers (e.g., imaging of brain iron, metabolic markers in plasma or CSF) as secondary or exploratory endpoints.[7]
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Address Logistical Hurdles: Rare disease trials are prone to significant delays in starting, which can cause distress for participants and researchers.[21] Proactive engagement with patient advocacy groups and clear communication are crucial to mitigate these impacts.
-
Section 3: Data Presentation & Key Findings
Quantitative Data Tables
Table 1: Pharmacokinetic Parameters of Hopantenic Acid in Humans (Single Oral Dose)
| Parameter | Mean Value | Unit | Reference |
|---|---|---|---|
| Tmax (Time to Peak Concentration) | 1.56 | hours | [10] |
| T½ (Elimination Half-life) | 6.68 | hours | [10] |
| Elimination Profile | Not metabolized; eliminated within 48 hours | - |[10] |
Table 2: Efficacy Data from Pantethine (B1678406) Clinical Trial in Children with PKAN (24-Week Treatment)
| Assessment Score | Baseline (Mean ± SD) | Week 24 (Mean ± SD) | p-value | Key Finding | Reference |
|---|---|---|---|---|---|
| UPDRS I-III Total Score | 46.53 ± 21.01 | 47.47 ± 22.84 | 0.614 | No significant improvement in motor function. | [20] |
| Fahn-Marsden (FM) Score | 59.80 ± 29.31 | 60.60 ± 31.57 | 0.729 | No significant improvement in dystonia. | [20] |
| Rate of UPDRS I-III Increase | 0.81 (before treatment) | 0.09 (during treatment) | 0.009 | Significant slowing of motor dysfunction progression. |[20] |
Table 3: Chemical & Physical Properties of Calcium Hopantenate | Property | Value / Description | Reference | | :--- | :--- | :--- | | CAS Number | 17097-76-6 |[1][2] | | Molecular Formula | C₂₀H₃₆CaN₂O₁₀ |[1] | | Molecular Weight | 504.59 | g/mol |[1] | | Appearance | White to off-white powder |[1] | | Solubility | Slightly soluble in Water, Methanol |[1] | | Stability | Hygroscopic |[22] | | Storage | 4°C under inert atmosphere |[1] |
Section 4: Experimental Protocols
Protocol 1: GABA-B Receptor Radioligand Binding Assay
This protocol is adapted for testing the competitive binding of Calcium hopantenate at GABA-B receptors in rat brain membranes.
1. Membrane Preparation:
-
Homogenize whole rat brain tissue in 100 volumes of ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing 2.5 mM CaCl₂.
-
Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C.
-
Discard the supernatant. Resuspend the pellet in fresh buffer and repeat the centrifugation step three more times to thoroughly wash the tissue of endogenous GABA.[16]
-
Resuspend the final pellet in buffer to a protein concentration of approximately 1 mg/mL. Aliquot and store at -80°C until use.
2. Competition Binding Assay:
-
Thaw membrane aliquots on ice.
-
Prepare assay tubes in triplicate for:
-
Total Binding: 100 µL membranes, 100 µL [³H]GABA (final conc. ~10 nM), 100 µL isoguvacine (B1206775) (final conc. ~40 µM), and 700 µL assay buffer.
-
Non-specific Binding (NSB): Same as Total Binding, but add 1 mM unlabeled GABA.[16]
-
Competitor (Calcium hopantenate): Same as Total Binding, but add varying concentrations of Calcium hopantenate instead of buffer.
-
-
Incubate all tubes at 4°C for 20 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) under vacuum.
-
Quickly wash the filters three times with 4 mL of ice-cold wash buffer.
-
Place filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.
3. Data Analysis:
-
Calculate Specific Binding = Total Binding - NSB.
-
Plot the percentage of specific binding against the log concentration of Calcium hopantenate.
-
Use non-linear regression (e.g., in Prism or R) to determine the IC₅₀ value, which can then be converted to a Ki value using the Cheng-Prusoff equation.
Protocol 2: Workflow for Evaluating Drug Efficacy in a PKAN Patient-Derived iPSC-Neuron Model
This protocol outlines the major steps from patient cell acquisition to endpoint analysis.
1. Fibroblast Culture & Reprogramming:
-
Obtain skin punch biopsies from PKAN patients (with confirmed PANK2 mutations) and healthy controls under IRB-approved protocols.
-
Culture fibroblasts in DMEM supplemented with 10% FBS.[13]
-
Reprogram fibroblasts into iPSCs using a non-integrating method, such as Sendai virus or episomal plasmids.[6][13]
-
Select and expand iPSC clones. Fully characterize clones for pluripotency markers (e.g., OCT4, NANOG, SSEA-4) and confirm a normal karyotype.
2. Neuronal Differentiation:
-
Differentiate validated iPSCs into cortical neuronal progenitor cells (NPCs) and subsequently into mature neurons using established protocols (e.g., dual SMAD inhibition).
-
Culture neurons for a minimum of 3-4 weeks to allow for maturation before conducting experiments.[6]
3. Drug Treatment & Endpoint Analysis:
-
Treat mature PKAN and control neurons with varying concentrations of Calcium hopantenate (or other test compounds) for a defined period (e.g., 24-72 hours).
-
Perform endpoint assays to measure the correction of disease phenotypes:
-
Mitochondrial Function: Measure oxygen consumption rate (OCR) using a Seahorse XF Analyzer to assess mitochondrial respiration.[6]
-
Reactive Oxygen Species (ROS): Use fluorescent probes like CellROX or DCFDA followed by imaging or flow cytometry to quantify oxidative stress.[6]
-
Iron Accumulation: Perform Prussian Blue staining for qualitative visualization of iron deposits. For quantitative analysis, use inductively coupled plasma mass spectrometry (ICP-MS).[12]
-
Cell Viability/Apoptosis: Use assays like MTT, CellTiter-Glo, or TUNEL staining to assess if the compound prevents premature neuronal death.
-
Section 5: Visualizations (Diagrams)
Signaling & Experimental Pathways
Caption: PANK2's role in the Coenzyme A (CoA) biosynthesis pathway.
Caption: Proposed mechanism of Calcium hopantenate at the GABA-B receptor.
References
- 1. usbio.net [usbio.net]
- 2. Hopantenic acid - Wikipedia [en.wikipedia.org]
- 3. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Effects of calcium hopantenate on neurotransmitter receptors in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Coenzyme A corrects pathological defects in human neurons of PANK2‐associated neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic consequences of mitochondrial coenzyme A deficiency in patients with PANK2 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pantothenate kinase - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Precision medicine in pantothenate kinase-associated neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A therapeutic approach to pantothenate kinase associated neurodegeneration: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iPSC-derived neuronal models of PANK2-associated neurodegeneration reveal mitochondrial dysfunction contributing to early disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Redesigning therapies for pantothenate kinase–associated neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PDSP - GABA [kidbdev.med.unc.edu]
- 18. Study design challenges and strategies in clinical trials for rare diseases: Lessons learned from pantothenate kinase-associated neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pantothenate Kinase-Associated Neurodegeneration (PKAN) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Pilot trial on the efficacy and safety of pantethine in children with pantothenate kinase-associated neurodegeneration: a single-arm, open-label study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Mitigating the impact of study-start delays in clinical trials for rare disorders: insights and lessons from a PKAN trial - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Hopantenate Calcium | CymitQuimica [cymitquimica.com]
Improving the dissolution rate of Calcium hopantenate hemihydrate powder
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to improving the dissolution rate of Calcium Hopantenate Hemihydrate powder.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound?
This compound is a white to off-white crystalline powder.[1][2] While it is soluble in water, its rate of dissolution can be slow, which poses challenges for formulation and experimental work.[1][3][4] It is known to be stable at a pH of 5-6 and is hygroscopic.[3][5]
Data Summary: Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| CAS Number | 17097-76-6 | [1][2][6] |
| Appearance | White to off-white crystalline powder | [1][2][7] |
| Molecular Formula | C₂₀H₃₈CaN₂O₁₁ | [2][8] |
| Molecular Weight | ~522.6 g/mol | [2][5][8] |
| Solubility | Slightly soluble in water and methanol | [1][3] |
| Stability | Stable at pH 5-6; Hygroscopic |[3][5] |
Q2: Why is the dissolution rate of this compound a common experimental challenge?
The dissolution rate is a critical factor that can influence the bioavailability and therapeutic effectiveness of a drug.[9] For poorly soluble or slowly dissolving compounds like this compound, achieving a therapeutically relevant concentration in a timely manner can be difficult.[4] A slow dissolution rate can lead to incomplete absorption, erratic experimental results, and challenges in developing oral dosage forms like powders or dry syrups.[4][9]
Q3: What general strategies are effective for improving the dissolution rate of poorly soluble active pharmaceutical ingredients (APIs)?
Several techniques are widely used to enhance the dissolution rate of APIs with poor aqueous solubility. These can be broadly categorized as:
-
Physical Modifications : These methods alter the physical properties of the drug powder.
-
Particle Size Reduction : Techniques like micronization or nanonization increase the surface area of the powder, which generally leads to a faster dissolution rate according to the Noyes-Whitney equation.[10][11][12]
-
Solid Dispersions : This involves dispersing the drug within a hydrophilic carrier matrix at a solid state.[13][14] Common methods to prepare solid dispersions include solvent evaporation, fusion (melting), and hot-melt extrusion.[15][16]
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Inclusion Complexation : This technique involves encapsulating the drug molecule (the "guest") within a larger host molecule, such as a cyclodextrin.[17][18] This complexation can significantly enhance the aqueous solubility and dissolution of the guest drug.[19][20]
-
-
Use of Functional Excipients : Incorporating specific excipients into the formulation can modify the microenvironment of the drug particle to favor dissolution.
-
Surfactants : These agents improve the wetting of the hydrophobic drug particles, facilitating their interaction with the dissolution medium.[9][10]
-
pH Modifiers : For drugs whose solubility is pH-dependent, adding buffering agents to the formulation can create a microenvironment with a more favorable pH for dissolution.[21][22]
-
Co-solvents : Utilizing a mixture of a primary solvent (like water) with a miscible solvent in which the drug is more soluble can enhance overall solubility.[23][24]
-
Troubleshooting Guide
Problem: The this compound powder is dissolving too slowly for my in vitro assay, leading to inconsistent results.
| Potential Cause | Recommended Solution |
| Large Particle Size Distribution | The effective surface area of the powder is too low. Reducing the particle size can significantly increase the dissolution rate.[11][25] Action: Employ a particle size reduction technique such as micronization (See Protocol 1 ). |
| Poor Wettability of Powder | The powder may be repelling the aqueous medium due to hydrophobic surface properties, leading to clumping and slow dissolution. Action: Add a low concentration of a suitable, non-interfering surfactant (e.g., Polysorbate 80) to the dissolution medium to improve wetting.[10] |
| Insufficient Agitation | The diffusion layer around the particles is not being sufficiently disrupted, slowing down the dissolution process. Action: Increase the stirring speed or change the agitation method (e.g., from magnetic stirring to overhead stirring) to ensure adequate mixing without introducing excessive shear that could degrade the molecule. |
Problem: I need to prepare a formulation (e.g., a dry syrup) but the slow dissolution and bitter taste of Calcium Hopantenate are problematic.
| Potential Cause | Recommended Solution |
| Inherent Properties of the API | Calcium Hopantenate has a known slow dissolution rate and a bitter taste, making it difficult to formulate as a palatable, fast-dissolving oral product.[4] |
| Drug Recrystallization from a Supersaturated State | An amorphous form or solid dispersion may be physically unstable and revert to a less soluble crystalline form over time.[15] |
Experimental Protocols
Protocol 1: Particle Size Reduction by Micronization (Ball Milling)
This protocol describes a lab-scale method for reducing the particle size of this compound powder to increase its surface area.
-
Preparation : Place the this compound powder and several grinding balls (e.g., zirconia or stainless steel) into a milling jar. The volume of the grinding balls should be approximately one-third of the jar's volume.
-
Milling : Secure the jar in a planetary ball mill. Set the rotational speed and milling time. Typical starting parameters could be 200-400 rpm for 1-4 hours. These parameters must be optimized to achieve the desired particle size without causing thermal degradation.
-
Separation : After milling, open the jar in a fume hood and separate the micronized powder from the grinding balls using a sieve.
-
Characterization : Analyze the particle size distribution of the milled powder using a technique like laser diffraction to confirm the size reduction.
-
Dissolution Testing : Perform a dissolution test on the micronized powder and compare the results to the unmilled starting material to quantify the improvement.
Protocol 2: Preparation of a Calcium Hopantenate-β-Cyclodextrin Inclusion Complex (Kneading Method)
This protocol is adapted from a patented method to improve the dissolution rate and taste of Calcium Hopantenate.[4]
-
Weighing : Weigh this compound and β-cyclodextrin in a molar ratio between 1:0.5 and 1:1.5 for optimal results.[4]
-
Dry Mixing : Thoroughly mix the two powders in a mortar.
-
Kneading : Add a small amount of purified water (e.g., 1-2 mL for every 5 grams of total powder) to the mixture. Knead the resulting paste vigorously with a pestle for 20-30 minutes to form a uniform, sticky mass.
-
Drying : Spread the paste in a thin layer on a tray and dry it under reduced pressure at approximately 50°C until a constant weight is achieved.
-
Sizing : Mill the dried complex and pass it through a sieve to obtain a uniform powder.
-
Characterization & Testing : Confirm complex formation using techniques like Differential Scanning Calorimetry (DSC) or X-ray Powder Diffraction (XRPD). Perform a dissolution test to compare the complex with a simple physical mixture and the pure drug.
Data Summary: Effect of β-Cyclodextrin on Calcium Hopantenate Dissolution Time
The following data is derived from a patent demonstrating the improved dissolution of Calcium Hopantenate when complexed with β-cyclodextrin.[4]
| Molar Ratio (Drug:β-CD) | Dissolution Time |
| 1:0 (Control) | > 30 minutes |
| 1:0.1 | 15 - 30 minutes |
| 1:0.2 | 5 - 15 minutes |
| 1:0.5 | < 5 minutes |
| 1:1 | < 5 minutes |
| 1:1.5 | < 5 minutes |
| 1:2 | 15 - 30 minutes |
Protocol 3: Preparation of a Solid Dispersion (Solvent Evaporation Method)
This protocol provides a general method for creating a solid dispersion to enhance drug dissolution.
-
Solubilization : Select a suitable volatile organic solvent (e.g., methanol) in which both Calcium Hopantenate and a hydrophilic carrier (e.g., PVP K30 or HPMC) are soluble. Dissolve the drug and the carrier in the solvent. A common drug-to-carrier ratio to start with is 1:1 or 1:2 by weight.
-
Solvent Evaporation : Evaporate the solvent from the solution using a rotary evaporator. This will deposit a thin film of the solid dispersion on the flask wall.
-
Final Drying : Place the flask in a vacuum oven at a controlled temperature (e.g., 40-50°C) for at least 24 hours to remove any residual solvent.
-
Collection and Sizing : Scrape the dried solid dispersion from the flask. Gently grind the material and sieve it to obtain a fine powder of uniform size.
-
Characterization : Use DSC or XRPD to confirm that the drug is in an amorphous state within the dispersion.
-
Dissolution Testing : Evaluate the dissolution rate of the solid dispersion and compare it against the pure drug and a physical mixture of the drug and carrier.
Visualizations
Below are diagrams illustrating key experimental workflows and decision-making processes for improving the dissolution of this compound.
Caption: Experimental workflow for preparing a Calcium Hopantenate-β-Cyclodextrin inclusion complex.
Caption: Decision logic for choosing a suitable dissolution enhancement technique.
References
- 1. This compound CAS 17097-76-6, Shanghai JinBei Chemical Technology Co., LTD [jinbeichem.cn]
- 2. This compound - Natural Micron Pharm Tech [nmpharmtech.com]
- 3. Hopantenic Acid [drugfuture.com]
- 4. JPS59144741A - Calcium hopantenate composition - Google Patents [patents.google.com]
- 5. Hopantenate Calcium | CymitQuimica [cymitquimica.com]
- 6. ingredientsnetwork.com [ingredientsnetwork.com]
- 7. usbio.net [usbio.net]
- 8. Hopantenate (calcium) | C20H38CaN2O11 | CID 146157575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 10. vipw.in [vipw.in]
- 11. researchgate.net [researchgate.net]
- 12. Effect of particle size on solubility, dissolution rate, and oral bioavailability: evaluation using coenzyme Q10 as naked nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jddtonline.info [jddtonline.info]
- 14. Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Technologies to Improve the Solubility, Dissolution and Bioavailability of Poorly Soluble Drugs - MedCrave online [medcraveonline.com]
- 16. mdpi.com [mdpi.com]
- 17. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 18. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Drug solubilization by complexation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ijrpas.com [ijrpas.com]
- 21. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A New Challenge for the Old Excipient Calcium Carbonate: To Improve the Dissolution Rate of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 23. longdom.org [longdom.org]
- 24. ijrar.org [ijrar.org]
- 25. pharmaexcipients.com [pharmaexcipients.com]
Navigating Experimental Variability: A Technical Support Guide for Calcium Hopantenate Research
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting inconsistent results in experiments involving Calcium hopantenate. By addressing common issues in a direct question-and-answer format, this guide aims to foster more consistent and reproducible findings in the study of this multifaceted nootropic agent.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
General Properties and Handling
Q1: What is Calcium hopantenate and why are my results inconsistent?
A1: Calcium hopantenate, the calcium salt of hopantenic acid, is a nootropic agent with a complex mechanism of action, which can contribute to experimental variability.[1][2] It is structurally similar to the inhibitory neurotransmitter GABA and pantothenic acid (Vitamin B5).[1][3] Inconsistent results can arise from its multifaceted interactions within the central nervous system, including:
-
Dual Mechanism of Action: It acts as a precursor to GABA and modulates the activity of glutamic acid decarboxylase, while also influencing acetylcholine (B1216132) synthesis and energy metabolism through its role in coenzyme A (CoA) biosynthesis.[2]
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GABAergic Modulation: It interacts with GABA receptors, particularly GABA-B receptors, to stabilize neuronal activity.[1] However, its effects on GABA receptor binding can be dose-dependent and region-specific within the brain.[4]
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Neurotransmitter System Interactions: Beyond GABA, it can influence the cholinergic system, enhancing the action of cholinergic neurons.[1]
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Calcium Homeostasis Regulation: It may help regulate intracellular calcium levels, which are crucial for numerous cellular processes.[1]
Understanding these complex interactions is key to designing experiments that yield consistent outcomes.
Q2: How should I properly store and handle Calcium hopantenate to ensure its stability?
A2: The stability of Calcium hopantenate can be influenced by temperature, humidity, and pH. To minimize degradation, it should be stored in a cool, dry, and dark place.[5] For solutions, long-term storage at room temperature is not recommended. It is advisable to store solutions frozen to slow down degradation kinetics.[5] The compound is hygroscopic, meaning it can absorb moisture from the air, which can facilitate hydrolysis.[5] Therefore, it is crucial to store it in a tightly sealed container, preferably with a desiccant.
Experimental Design and Protocols
Q3: I am observing variable results in my cell culture experiments. What factors should I consider?
A3: Inconsistent results in cell culture can be due to several factors:
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Cell Line Specificity: The expression levels of GABA receptors and other targets of Calcium hopantenate can vary significantly between different cell lines.
-
Culture Conditions: Ensure consistent pH, temperature, and CO2 levels. The presence of serum in the medium could also potentially lead to receptor desensitization.
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Calcium Concentration: The baseline intracellular and extracellular calcium concentrations can influence the effects of Calcium hopantenate, given its role in calcium homeostasis.[1]
Q4: My in vivo studies are showing high variability in behavioral outcomes. What could be the cause?
A4: High variability in in vivo studies is a common challenge. Key factors to control for include:
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Pharmacokinetics: The absorption of Calcium hopantenate can be affected by food.[6] Administering the compound with meals can enhance its absorption and reduce gastrointestinal discomfort.[6] Consider standardizing the feeding schedule of your animal subjects.
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Dosage: The effects of Calcium hopantenate can be dose-dependent.[4] A dose-response study is crucial to identify the optimal concentration for your experimental model.
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Route of Administration: The method of administration (e.g., oral gavage, intraperitoneal injection) will significantly impact the bioavailability and pharmacokinetics of the compound.
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Animal Strain and Age: Different strains of animals may exhibit varied metabolic rates and sensitivities to the compound. Age can also be a factor, as neurotransmitter systems can change over the lifespan.
Q5: I am struggling with my receptor binding assays. What are some common pitfalls?
A5: Inconsistent results in radioreceptor assays for Calcium hopantenate can be due to:
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Non-specific Binding: Ensure that your assay includes appropriate controls to account for non-specific binding of the radioligand.
-
Tissue Preparation: The method of brain tissue preparation and membrane fractionation can impact receptor integrity and binding characteristics.
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Incubation Conditions: Optimize incubation time, temperature, and buffer composition (including pH and ionic strength) to ensure equilibrium is reached and binding is stable. One study noted a 53% increase in GABA receptor binding in the cerebral cortex after repeated injections of Calcium hopantenate, which was attributed to increased affinity of the binding sites.[4]
Data Interpretation
Q6: The effects I'm seeing are biphasic or non-linear. Is this expected?
A6: Yes, biphasic or non-linear dose-response curves can be expected with Calcium hopantenate due to its complex pharmacology. For instance, its dual action on GABAergic systems and as a pantothenic acid antagonist could lead to opposing effects at different concentrations.[2][7] It's crucial to test a wide range of concentrations to fully characterize its effects.
Q7: How do I differentiate the effects of Calcium hopantenate from those of its parent compound, pantothenic acid?
A7: This is a critical consideration. While structurally related, Calcium hopantenate is a synthesized compound designed to have more targeted effects on the central nervous system than pantothenic acid (Vitamin B5).[3] To distinguish their effects, you can include pantothenic acid as a control in your experiments. This will help you determine if the observed effects are specific to the hopantenic acid moiety or are a more general consequence of modulating coenzyme A metabolism.
Quantitative Data Summary
Table 1: Effects of Calcium Hopantenate on GABA Receptor Binding
| Brain Region | Treatment | Change in GABA Receptor Binding | Putative Mechanism | Reference |
| Cerebral Cortex | Repeated injection (250 mg/kg/day for 7 days) | 53% increase | Increased affinity of binding sites | [4] |
| Rest of Forebrain | Repeated injection (250 mg/kg/day for 7 days) | No change | N/A | [4] |
Experimental Protocols
Protocol 1: Radioreceptor Assay for GABA Receptor Binding
This protocol is a generalized procedure based on principles described in the literature.[4]
-
Tissue Preparation:
-
Homogenize rat cerebral cortex in 10 volumes of ice-cold 0.32 M sucrose.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge again. Repeat this wash step twice.
-
The final pellet, containing the crude synaptic membrane fraction, is resuspended in the Tris-HCl buffer to a final protein concentration of 1-2 mg/mL.
-
-
Binding Assay:
-
In a final volume of 1 mL, incubate the membrane preparation with [3H]-GABA (as the radioligand) and varying concentrations of Calcium hopantenate or a control substance.
-
Incubate at 4°C for 20 minutes.
-
Terminate the incubation by rapid filtration through glass fiber filters.
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Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Determine non-specific binding in the presence of a high concentration of unlabeled GABA.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using Scatchard analysis or non-linear regression to determine the binding affinity (Kd) and the maximum number of binding sites (Bmax).
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Pharmacokinetic Analysis
This is a representative protocol for quantifying hopantenic acid in plasma.[2]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma, add an internal standard.
-
Add 500 µL of an organic solvent (e.g., ethyl acetate) and vortex for 1 minute.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column.
-
Mobile Phase: A suitable mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH adjusted) and an organic solvent (e.g., acetonitrile (B52724) or methanol). A gradient elution may be necessary.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at an appropriate wavelength.
-
Injection Volume: 20 µL.
-
-
Quantification:
-
Construct a calibration curve using standard solutions of hopantenic acid of known concentrations.
-
Quantify the concentration of hopantenic acid in the plasma samples by comparing their peak areas (normalized to the internal standard) to the calibration curve.
-
Visualizations
Caption: Multifaceted mechanism of Calcium hopantenate action.
Caption: A logical workflow for troubleshooting inconsistent results.
References
- 1. What is the mechanism of Calcium Hopantenate? [synapse.patsnap.com]
- 2. Calcium Hopantenate | High-Purity Reagent | RUO [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Effects of calcium hopantenate on neurotransmitter receptors in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. What is Calcium Hopantenate used for? [synapse.patsnap.com]
- 7. Reye-like syndrome following treatment with the pantothenic acid antagonist, calcium hopantenate - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Calcium Hopantenate Hemihydrate Degradation Studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals investigating the degradation pathways of Calcium Hopantenate Hemihydrate under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the expected primary degradation pathway for this compound in acidic conditions?
Based on the chemical structure of hopantenic acid, which contains an amide linkage, the primary degradation pathway under acidic conditions is expected to be acid-catalyzed hydrolysis. This reaction cleaves the amide bond, resulting in the formation of (R)-pantoic acid and GABA (gamma-aminobutyric acid).
Q2: I am not observing any degradation of my this compound sample. What are the possible reasons?
There are several potential reasons for a lack of observed degradation:
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Insufficiently strong acidic conditions: The concentration of the acid may be too low, or the pH may not be sufficiently acidic to catalyze the hydrolysis reaction effectively.
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Low temperature: The kinetics of the degradation reaction may be slow at the temperature you are using. Increasing the temperature can accelerate the degradation process.
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Short experiment duration: The degradation of this compound may be a slow process, and your experiment may not have run for a sufficient amount of time to produce detectable levels of degradation products.
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Analytical method limitations: Your analytical method may not be sensitive enough to detect the degradation products at low concentrations.
Q3: My results show more than the expected two primary degradation products. What could be the cause?
The presence of additional degradation products could be due to several factors:
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Secondary degradation: The primary degradation products, (R)-pantoic acid and GABA, may themselves be unstable under the experimental conditions and undergo further degradation.
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Impurities in the starting material: The this compound starting material may contain impurities that are also degrading under acidic conditions.
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Side reactions: Under certain conditions, other reactions, such as oxidation, may occur alongside hydrolysis, leading to the formation of additional products.
Q4: How can I confirm the identity of the degradation products?
To confirm the identity of the degradation products, you can use a combination of analytical techniques, such as:
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High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (MS) detection (LC-MS): This technique can be used to separate the degradation products and determine their molecular weights, which can help in their identification.
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Nuclear Magnetic Resonance (NMR) spectroscopy: NMR can provide detailed structural information about the degradation products, allowing for their unambiguous identification.
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Reference standards: Comparing the retention times and spectral data of the observed degradation products with those of authentic reference standards of the expected degradation products ((R)-pantoic acid and GABA) can confirm their identity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| No degradation observed | - Insufficient acid concentration- Low temperature- Short reaction time- Insensitive analytical method | - Increase acid concentration (e.g., from 0.1 M HCl to 1 M HCl)- Increase temperature (e.g., from 40°C to 60°C or 80°C)- Extend the duration of the experiment- Optimize the analytical method for higher sensitivity |
| High variability in results | - Inconsistent temperature control- Inaccurate sample preparation- Non-homogenous sample solution | - Ensure precise and stable temperature control of the reaction environment- Use calibrated pipettes and balances for sample preparation- Ensure complete dissolution and mixing of the sample before starting the experiment |
| Unexpected peaks in chromatogram | - Impurities in starting material- Contamination from glassware or solvents- Secondary degradation products | - Analyze the starting material for impurities- Use high-purity solvents and thoroughly clean all glassware- Perform a time-course study to monitor the formation and disappearance of peaks to understand the degradation pathway |
| Poor peak shape in HPLC analysis | - Inappropriate mobile phase pH- Column overload- Column degradation | - Adjust the mobile phase pH to ensure proper ionization of the analytes- Reduce the injection volume or sample concentration- Use a new or different type of HPLC column |
Experimental Protocols
Protocol 1: Forced Degradation of this compound in Acidic Conditions
-
Preparation of Acidic Solution: Prepare a 0.1 M solution of hydrochloric acid (HCl) in deionized water.
-
Sample Preparation: Accurately weigh 10 mg of this compound and dissolve it in 10 mL of the 0.1 M HCl solution in a sealed vial.
-
Stress Conditions: Place the vial in a temperature-controlled water bath or oven at 60°C.
-
Time Points: Withdraw aliquots of the sample at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).
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Sample Neutralization: Immediately neutralize the withdrawn aliquots with an appropriate amount of a basic solution (e.g., 0.1 M NaOH) to stop the degradation reaction.
-
Analysis: Analyze the neutralized samples using a validated stability-indicating HPLC method.
Protocol 2: HPLC Analysis of Degradation Products
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (B52724) (Solvent B).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Data Presentation
Table 1: Hypothetical Degradation of this compound in 0.1 M HCl at 60°C
| Time (hours) | Calcium Hopantenate (%) | (R)-Pantoic Acid (%) | GABA (%) |
| 0 | 100.0 | 0.0 | 0.0 |
| 2 | 95.2 | 2.4 | 2.4 |
| 4 | 90.5 | 4.7 | 4.8 |
| 8 | 81.3 | 9.3 | 9.4 |
| 12 | 72.8 | 13.5 | 13.7 |
| 24 | 53.1 | 23.4 | 23.5 |
Visualizations
Caption: Proposed degradation pathway of this compound in acidic conditions.
Caption: General experimental workflow for the forced degradation study.
Limited global availability of Calcium hopantenate for research purposes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Calcium hopantenate in experimental settings. Addressing the challenges arising from its limited global availability and potential experimental variabilities, this resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and established experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is Calcium hopantenate and what is its primary mechanism of action?
Calcium hopantenate, also known as calcium D-(+)-homopantothenate, is a derivative of pantothenic acid (Vitamin B5) and a structural analogue of the neurotransmitter GABA.[1] Its primary mechanism of action is multifaceted, involving:
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GABAergic System Modulation: It acts as a GABA receptor agonist, particularly at GABA-B receptors, which contributes to the stabilization of neuronal activity.[1] Repeated administration has been shown to increase GABA receptor binding affinity in the cerebral cortex.[2]
-
Coenzyme A (CoA) Biosynthesis: It can act as a precursor in the CoA biosynthetic pathway, influencing energy metabolism and the synthesis of neurotransmitters like acetylcholine (B1216132).[1]
-
Cholinergic System Interaction: Evidence suggests it enhances the synthesis and release of acetylcholine, a key neurotransmitter in learning and memory.[3]
Q2: Is research-grade Calcium hopantenate globally available?
While several chemical suppliers in North America, Europe, and Asia list research-grade Calcium hopantenate, its "limited global availability" may stem from factors beyond the number of vendors. These can include:
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Inconsistent Quality: Batch-to-batch variability in purity and impurity profiles can be a significant issue for experimental reproducibility.
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Regulatory Hurdles: The importation of chemical compounds for research can be subject to stringent regulations in different countries, potentially causing delays and accessibility issues.
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Limited GMP-Grade Availability: While some suppliers offer GMP (Good Manufacturing Practice) grade material, it is less common than research-grade, which can be a limiting factor for studies transitioning towards clinical applications.[4][5]
Q3: What are the recommended storage and handling conditions for Calcium hopantenate powder?
To ensure the stability and integrity of Calcium hopantenate powder, the following conditions are recommended:
-
Storage Temperature: Store at 4°C.[6]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and air.[6]
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Hygroscopicity: The compound is hygroscopic, meaning it can absorb moisture from the air. It is crucial to handle it in a dry environment and to tightly seal containers after use.[3]
-
Vial Handling: Before opening a new vial, it is advisable to centrifuge it to ensure all the powder is collected at the bottom.[6]
Q4: What are the solubility properties of Calcium hopantenate?
Calcium hopantenate is described as being slightly soluble in water and methanol.[6] Researchers may encounter a slow dissolution rate in aqueous solutions.[7] For cell culture experiments, it is common to prepare a concentrated stock solution in a suitable solvent like sterile water or a buffer and then dilute it to the final concentration in the cell culture medium.
Troubleshooting Guides
This section provides solutions to common issues encountered during experiments with Calcium hopantenate.
General Assay and Reagent Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent or unexpected results between experiments | Batch-to-batch variability of Calcium hopantenate. | 1. Source Calcium hopantenate from a reputable supplier providing a certificate of analysis with purity data (e.g., HPLC, NMR).[6] 2. If possible, purchase a larger single batch to use across multiple experiments. 3. Perform a simple quality control check, such as measuring the melting point, if you suspect issues with a new batch. |
| Degradation of Calcium hopantenate stock solution. | 1. Prepare fresh stock solutions regularly. 2. Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles. 3. Store stock solutions at -20°C or -80°C, protected from light. | |
| Poor solubility or precipitation of the compound in aqueous solutions | Low intrinsic solubility and slow dissolution rate. | 1. Use a sonicator or vortex mixer to aid dissolution. Gentle heating may also be an option, but stability at higher temperatures should be considered. 2. Consider using a solubilizing agent like β-cyclodextrin, which has been shown to improve the dissolution rate of Calcium hopantenate.[7] 3. Prepare a higher concentration stock in a minimal amount of a suitable solvent (e.g., sterile water, PBS) and then dilute to the final concentration. |
Cell-Based Assay Issues
| Problem | Potential Cause | Troubleshooting Steps |
| No observable effect or lower than expected potency in cell-based assays | Instability of Calcium hopantenate in cell culture media. | 1. Pantothenic acid and its derivatives can be unstable in cell culture media over long incubation periods due to factors like pH, light, and temperature.[8][9] 2. Minimize the exposure of media containing Calcium hopantenate to light. 3. Consider replenishing the compound with fresh media for long-term experiments (e.g., > 24 hours). |
| Incorrect final concentration due to adsorption to plasticware. | 1. Use low-adhesion microplates and pipette tips. 2. Prepare working solutions immediately before adding to the cells. | |
| High variability in cell viability/cytotoxicity assays | Interference of Calcium hopantenate with assay reagents. | 1. Some compounds can interfere with the chemistry of viability assays (e.g., MTT, XTT).[10] 2. Run a control experiment with Calcium hopantenate in cell-free media with the assay reagents to check for direct chemical reactions. 3. Consider using an alternative viability assay that relies on a different detection principle (e.g., ATP-based assay vs. a tetrazolium-based assay).[11] |
Electrophysiology Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Unstable recordings or changes in seal resistance after applying Calcium hopantenate | Issues with the compound solution. | 1. Ensure the Calcium hopantenate solution is fully dissolved and filtered (using a 0.22 µm syringe filter) before adding it to the perfusion system to avoid clogging the lines or the patch pipette. 2. Verify that the pH and osmolarity of the final solution are compatible with your recording solutions. |
| No effect on GABAergic currents | Incorrect experimental conditions. | 1. Calcium hopantenate's effect on GABA receptors can be complex, potentially involving sensitization with repeated application.[2] Consider pre-incubation or repeated applications. 2. Ensure the subtype of GABA receptors expressed in your cells of interest is responsive to Calcium hopantenate. |
Data Presentation
Supplier and Purity Comparison
| Supplier | Region | Reported Purity | Grade |
| Santa Cruz Biotechnology | North America | - | Research |
| BenchChem | North America | - | Research Use Only |
| United States Biological | North America | ≥97% (HPLC) | Highly Purified |
| LGC Standards | Europe | >95% (HPLC) | Analytical Standard |
| CymitQuimica | Europe | - | Research |
| Echemi (various listings) | Asia | 98% min, 99% | Pharmaceutical Grade, Food Grade |
| SONWU | Asia | ≥98.0% | Food Grade/Dietary Supplement |
Note: This table is based on publicly available information from supplier websites and may not be exhaustive. Purity and grade can vary by batch and specific product listing.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 17097-76-6 | [1] |
| Molecular Formula | C₂₀H₃₆CaN₂O₁₀ | [12] |
| Molecular Weight | 504.59 g/mol | [12] |
| Appearance | White to off-white powder | [6] |
| Solubility | Slightly soluble in water and methanol | [6] |
| Storage | 4°C under inert atmosphere | [6] |
Experimental Protocols
Protocol 1: In Vitro GABA Receptor Binding Assay
This protocol is adapted from studies on GABA receptor binding and is suitable for assessing the interaction of Calcium hopantenate with GABA receptors.[2][13]
1. Materials:
-
Rat brain tissue (cerebral cortex)
-
[³H]-GABA (radioligand)
-
Calcium hopantenate
-
Unlabeled GABA (for non-specific binding)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Homogenizer
-
Centrifuge
-
Scintillation counter and vials
-
Glass fiber filters
2. Membrane Preparation:
-
Homogenize rat cerebral cortex tissue in ice-cold Tris-HCl buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.
-
Wash the pellet by resuspending in fresh buffer and centrifuging again. Repeat this step three times to remove endogenous GABA.
-
Resuspend the final pellet in Tris-HCl buffer to a protein concentration of approximately 1-2 mg/mL.
3. Binding Assay:
-
Set up triplicate tubes for total binding, non-specific binding, and experimental conditions.
-
Total Binding: Add [³H]-GABA (final concentration e.g., 5 nM) and membrane preparation to the buffer.
-
Non-specific Binding: Add [³H]-GABA, membrane preparation, and a high concentration of unlabeled GABA (e.g., 1 mM).
-
Experimental: Add [³H]-GABA, membrane preparation, and varying concentrations of Calcium hopantenate.
-
Incubate all tubes at 4°C for 20 minutes.
-
Terminate the incubation by rapid filtration through glass fiber filters under vacuum.
-
Wash the filters three times with ice-cold buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the percentage inhibition of [³H]-GABA binding by Calcium hopantenate at each concentration.
-
Calculate the IC₅₀ value by plotting the percentage inhibition against the log concentration of Calcium hopantenate.
Protocol 2: Acetylcholine Release Assay from Cultured Neuronal Cells
This protocol outlines a method to assess the effect of Calcium hopantenate on acetylcholine release from a suitable neuronal cell line (e.g., PC12 or SH-SY5Y differentiated to a cholinergic phenotype).[14][15]
1. Materials:
-
Differentiated neuronal cell line
-
Calcium hopantenate
-
High potassium stimulation buffer (e.g., Krebs-Ringer buffer with 50 mM KCl)
-
Basal buffer (e.g., Krebs-Ringer buffer with 5 mM KCl)
-
Acetylcholine assay kit (colorimetric or fluorometric)
-
Multi-well plates (24- or 48-well)
2. Cell Culture and Treatment:
-
Plate the differentiated neuronal cells in multi-well plates and allow them to adhere and mature.
-
Wash the cells gently with basal buffer.
-
Pre-incubate the cells with varying concentrations of Calcium hopantenate in basal buffer for a defined period (e.g., 30 minutes) at 37°C. Include a vehicle control.
-
Remove the pre-incubation buffer.
3. Stimulation and Sample Collection:
-
To measure basal release, add basal buffer (with or without Calcium hopantenate) and incubate for a short period (e.g., 10 minutes). Collect the supernatant.
-
To measure stimulated release, add high potassium stimulation buffer (with or without Calcium hopantenate) and incubate for the same period. Collect the supernatant.
-
Centrifuge the collected supernatants to remove any detached cells.
4. Acetylcholine Measurement:
-
Quantify the acetylcholine concentration in the supernatants using a commercial acetylcholine assay kit, following the manufacturer's instructions.
-
Lyse the cells at the end of the experiment to measure total acetylcholine content or to normalize to total protein content.
5. Data Analysis:
-
Calculate the amount of acetylcholine released under basal and stimulated conditions for each treatment group.
-
Express the stimulated release as a percentage of the basal release or as an absolute amount.
-
Compare the acetylcholine release in Calcium hopantenate-treated groups to the vehicle control to determine its effect.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Key signaling pathways influenced by Calcium hopantenate.
Caption: Experimental workflow for the GABA receptor binding assay.
References
- 1. Calcium Hopantenate | High-Purity Reagent | RUO [benchchem.com]
- 2. Effects of calcium hopantenate on neurotransmitter receptors in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hopantenate Calcium | CymitQuimica [cymitquimica.com]
- 4. sonwuapi.com [sonwuapi.com]
- 5. echemi.com [echemi.com]
- 6. usbio.net [usbio.net]
- 7. JPS59144741A - Calcium hopantenate composition - Google Patents [patents.google.com]
- 8. Vitamins in cell culture media: Stability and stabilization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Cell viability assays | Abcam [abcam.com]
- 12. scbt.com [scbt.com]
- 13. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bioassaysys.com [bioassaysys.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
A Comparative Analysis of Calcium Hopantenate and Piracetam for Cognitive Enhancement
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of nootropics, Calcium hopantenate and piracetam (B1677957) represent two distinct yet significant molecules investigated for their potential cognitive-enhancing effects. This guide provides a comprehensive comparative analysis of their mechanisms of action, supported by experimental data and detailed methodologies, to assist researchers and drug development professionals in their understanding of these compounds.
Overview of Mechanisms of Action
Calcium hopantenate and piracetam exert their nootropic effects through different primary pathways. Calcium hopantenate's mechanism is closely linked to the GABAergic system, while piracetam's effects are more widespread, involving cholinergic, glutamatergic, and cellular energy pathways.
Calcium Hopantenate: A GABAergic Modulator
Calcium hopantenate, a derivative of pantothenic acid and structurally similar to GABA, primarily functions through the modulation of the GABAergic system. Its proposed mechanisms include:
-
GABAergic Modulation : It is believed to interact with GABA receptors, particularly GABA-B receptors, to stabilize neuronal activity.[1]
-
Cholinergic System Interaction : Evidence suggests that Calcium hopantenate may also influence the cholinergic system, which is crucial for cognitive functions.[1]
-
Regulation of Calcium Homeostasis : It may play a role in regulating intracellular calcium levels, which is vital for neurotransmitter release and signal transduction.[1]
Piracetam: A Multi-Faceted Nootropic
Piracetam, the parent compound of the racetam class, has a broader and less defined mechanism of action. Key proposed mechanisms include:
-
Cholinergic and Glutamatergic Modulation : Piracetam is thought to enhance the function of acetylcholine (B1216132) via muscarinic cholinergic receptors and may also affect NMDA glutamate (B1630785) receptors, both of which are implicated in learning and memory.
-
Cellular Membrane Fluidity : It has been suggested that piracetam increases cell membrane permeability, potentially improving neuronal communication.
-
AMPK/SIRT-1/Nrf-2 Signaling Pathway : Recent studies indicate that piracetam may exert neuroprotective effects by activating the AMPK/SIRT-1/Nrf-2 pathway, which is involved in cellular stress resistance and antioxidant defense.
Comparative Efficacy: A Look at the Data
Direct comparative clinical trials between Calcium hopantenate and piracetam are limited. However, data from individual studies and meta-analyses provide insights into their potential efficacy.
Quantitative Data on Piracetam's Efficacy in Cognitive Impairment
A meta-analysis of 19 double-blind, placebo-controlled studies on piracetam for dementia or cognitive impairment in the elderly showed a significant global improvement compared to placebo.[2] The odds ratio for improvement with piracetam was 3.35 (95% CI: 2.70 to 4.17) in a fixed-effects model.[2] Another meta-analysis concluded that piracetam shows a consistent pattern of benefit in patients with cognitive impairment.
Table 1: Summary of Piracetam Efficacy in Cognitive Impairment (Meta-Analysis Data) [2]
| Outcome Measure | Odds Ratio (95% CI) - Fixed Effects Model |
| Global Impression of Change | 3.35 (2.70 to 4.17) |
Note: This table is based on a meta-analysis and represents a global measure of improvement. Specific cognitive domains may show different effect sizes.
Data on Calcium Hopantenate's Efficacy
Quantitative clinical data specifically on the cognitive-enhancing effects of Calcium hopantenate is less abundant in readily available literature compared to piracetam. Studies have often focused on its use in conditions with associated cognitive deficits, such as tardive dyskinesia, where improvements in involuntary movements were significant after 4-8 weeks of medication. Further dedicated clinical trials are needed to quantify its nootropic effects on various cognitive domains in different populations.
Signaling Pathways
The distinct mechanisms of action of Calcium hopantenate and piracetam can be visualized through their respective signaling pathways.
Proposed Signaling Pathway for Calcium Hopantenate
References
A Comparative Analysis of Calcium Hopantenate and Modafinil on Cognitive Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Calcium hopantenate and Modafinil (B37608) in models of cognitive function. The information is compiled from a review of preclinical and clinical studies to support research and drug development efforts.
Executive Summary
Modafinil is a well-established wakefulness-promoting agent with a body of research supporting its cognitive-enhancing effects, particularly in domains of attention and executive function. Its mechanisms of action are complex, primarily involving the modulation of dopamine (B1211576), norepinephrine, and other neurotransmitter systems. In contrast, Calcium hopantenate, a derivative of pantothenic acid, is positioned as a nootropic with a primary mechanism believed to involve the GABAergic system and potentially cholinergic pathways. While clinical data for Modafinil's cognitive effects are available from numerous studies, the evidence for Calcium hopantenate is less extensive, with fewer quantitative, controlled trials reported in the literature. A direct head-to-head comparison in a single study is not available, necessitating a comparative analysis based on individual drug data.
Mechanisms of Action
The distinct pharmacological profiles of Calcium hopantenate and Modafinil suggest different primary pathways for their cognitive effects.
Calcium Hopantenate: This compound is a calcium salt of hopantenic acid, which is structurally similar to GABA.[1] Its primary proposed mechanism involves interaction with GABA receptors.[1] Specifically, it has been shown to interact with GABA-B receptors.[1] Animal studies have demonstrated that repeated administration of Calcium hopantenate can increase GABA receptor binding in the cerebral cortex.[2] Additionally, it is suggested that Calcium hopantenate may enhance the synthesis and release of acetylcholine, a neurotransmitter crucial for learning and memory.[1]
Modafinil: The precise mechanism of Modafinil is not fully elucidated but is known to be multifaceted. It acts as a weak dopamine reuptake inhibitor, leading to increased dopamine levels in certain brain regions.[3] Beyond dopamine, Modafinil influences several other neurotransmitter systems, including norepinephrine, serotonin, glutamate, and GABA.[3] Its cognitive-enhancing effects are thought to stem from this broad modulation of neurochemical pathways that regulate arousal, attention, and executive control.
Signaling Pathway Diagrams
Comparative Efficacy Data
Direct comparative trials are unavailable. The following tables summarize findings from separate studies.
Table 1: Calcium Hopantenate Clinical Study Data
| Study Population | Intervention | Cognitive Domain | Outcome Measures | Results | Citation |
| 45 patients with discirculatory encephalopathy and moderate cognitive disorders | Pantogam (Calcium hopantenate) 250 mg 3 times/day for 2 months | Executive Function | Battery of frontal dysfunction tests, Clock drawing test, Generalization ability | Significant improvement (p < 0.05) in test performance compared to control group. | [4] |
Table 2: Modafinil Clinical Study Data
| Study Population | Intervention | Cognitive Domain | Outcome Measures | Results | Citation |
| 60 healthy young adult males | Single dose of 100 mg or 200 mg Modafinil | Attention, Memory, Executive Function | Digit span, Visual pattern recognition memory, Spatial planning, Stop-signal reaction time | Significant enhancement in performance on all listed tests. | [5] |
| Patients with remitted depression | Single dose of 200 mg Modafinil | Episodic Memory, Working Memory | Not specified | Improved performance in both episodic and working memory. | [3] |
| 160 healthy university students | Single dose of Modafinil | Attention, Short-term memory, Executive function | Stroop Test, Digit Span, BCET | Significant difference in favor of modafinil in the proportion of correct answers on the Stroop Test (congruent situation). No differences in Digit Span or BCET. | [6][7] |
| Meta-analysis of 19 placebo-controlled trials in non-sleep-deprived adults | Single dose of Modafinil | Attention, Executive Functioning, Memory, Processing Speed | Various cognitive tests | Small but significant overall positive effect (g = 0.10) across all cognitive domains. | [8] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of findings.
Calcium Hopantenate Study Protocol (Summarized)
A study involving patients with discirculatory encephalopathy utilized the following protocol:[4]
-
Participants: 45 patients with discirculatory encephalopathy (stages I-II) and moderate cognitive disorders of vascular genesis.
-
Design: Comparative study with a main group (n=25) receiving Pantogam and a comparison group (n=20) receiving standard unified therapy.
-
Intervention: The main group received Pantogam at a dose of 250 mg three times a day for 2 months in addition to standard therapy.
-
Assessments: Clinical/neurological examinations and neuropsychological testing were performed at baseline and after 8 weeks.
-
Cognitive Tests: The neuropsychological assessment included a battery of frontal dysfunction tests, the Clock Drawing Test, and tests for generalization ability.
Modafinil Study Protocol (Summarized)
A representative study in healthy volunteers followed this design:[5]
-
Participants: 60 healthy young adult male volunteers.
-
Design: Randomized, double-blind, between-subjects design.
-
Intervention: Participants received a single oral dose of placebo, 100 mg Modafinil, or 200 mg Modafinil.
-
Assessments: A comprehensive battery of neuropsychological tests was administered after drug administration.
-
Cognitive Tests: The battery included tests for digit span, visual pattern recognition memory, spatial planning, and stop-signal reaction time.
Conclusion
The available evidence suggests that Modafinil has a modest but significant cognitive-enhancing effect in healthy, non-sleep-deprived individuals, particularly in the domains of attention and executive function.[5][8] Its efficacy has been demonstrated in multiple placebo-controlled trials.
Calcium hopantenate shows promise as a nootropic agent, with preliminary evidence suggesting benefits for executive function in patients with vascular cognitive impairment.[4] Its proposed mechanisms centering on the GABAergic and potentially cholinergic systems are distinct from those of Modafinil.[1][2]
A significant gap in the literature is the absence of direct, head-to-head comparative studies of Calcium hopantenate and Modafinil. Such research would be invaluable for elucidating their relative efficacy and clarifying their distinct cognitive-enhancing profiles. Future studies should employ standardized, comprehensive neuropsychological test batteries to allow for more direct comparison of results across different compounds and patient populations. Researchers and drug development professionals are encouraged to consider these differences in mechanism and the current evidence base when designing future preclinical and clinical investigations into cognitive enhancement.
References
- 1. What is the mechanism of Calcium Hopantenate? [synapse.patsnap.com]
- 2. Effects of calcium hopantenate on neurotransmitter receptors in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modafinil Improves Episodic Memory and Working Memory Cognition in Patients With Remitted Depression: A Double-Blind, Randomized, Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [The use of pantogam in patients with moderate cognitive disorders of vascular genesis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cognitive enhancing effects of modafinil in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of modafinil on attention performance, short-term memory and executive function in university students: a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Validating Neuroprotective Effects: A Comparative Guide for Calcium Hopantenate in Neuronal Cell Lines
For researchers, scientists, and drug development professionals, this guide provides a framework for evaluating the neuroprotective potential of Calcium hopantenate. Due to a lack of specific in vitro data on Calcium hopantenate in common neuronal cell lines, this guide establishes a comparative baseline using the well-documented neuroprotective agents, Memantine (B1676192) and N-acetylcysteine (NAC). The experimental protocols and data presentation formats provided herein can be adapted to rigorously assess the efficacy of Calcium hopantenate.
Introduction to Neuroprotection in Neuronal Cell Models
The validation of neuroprotective compounds is a critical step in the development of therapies for neurodegenerative diseases. In vitro models using neuronal cell lines such as the human neuroblastoma SH-SY5Y and the rat pheochromocytoma PC12 are instrumental for initial screening and mechanistic studies. These cell lines can be subjected to various insults, including excitotoxicity induced by glutamate (B1630785) and oxidative stress mediated by hydrogen peroxide (H₂O₂), to mimic the cellular damage observed in neurodegenerative conditions.
Calcium hopantenate, a derivative of the vitamin pantothenic acid and structurally similar to the neurotransmitter GABA, is purported to have neuroprotective properties. Its proposed mechanisms of action include modulation of GABAergic systems, enhancement of neuronal energy metabolism, and reduction of oxidative stress[1]. However, there is a notable scarcity of published studies providing direct quantitative evidence of these effects in standardized neuronal cell line models.
In contrast, agents like Memantine, an NMDA receptor antagonist, and N-acetylcysteine (NAC), a precursor to the antioxidant glutathione, have been extensively studied. They offer robust datasets for comparison and serve as benchmarks for neuroprotective efficacy.
Comparative Efficacy of Neuroprotective Agents
To provide a clear comparison, the following tables summarize the neuroprotective effects of Memantine and N-acetylcysteine in SH-SY5Y and PC12 cells under different neurotoxic conditions. This data can serve as a reference for the anticipated outcomes of similar experiments with Calcium hopantenate.
Table 1: Neuroprotective Effects of Memantine in SH-SY5Y and PC12 Cells
| Cell Line | Neurotoxic Insult | Memantine Concentration | Outcome Measure | Result | Reference |
| SH-SY5Y | Amyloid-β (Aβ₂₅₋₃₅) | 2.5 µM | Cell Viability (MTT) | Increased cell viability compared to Aβ-treated cells. | [2] |
| SH-SY5Y | Oxaliplatin (50 µM) | 5 µM, 10 µM | Cell Viability (MTT) | Significantly increased cell viability. | [3] |
| SH-SY5Y | Oxaliplatin (50 µM) | 5 µM, 10 µM | LDH Release | Significantly decreased LDH release. | [3] |
| SH-SY5Y | APP695swe overexpression | 5 µM | Apoptosis (Flow Cytometry) | Significantly inhibited neuronal apoptosis. | [4][5] |
| SH-SY5Y | Glutamate (7 mM) | 0.032 - 4 µM | Cell Viability (MTS) | Significantly improved cell viability. | [6] |
Table 2: Neuroprotective Effects of N-acetylcysteine (NAC) in SH-SY5Y and PC12 Cells
| Cell Line | Neurotoxic Insult | NAC Concentration | Outcome Measure | Result | Reference |
| SH-SY5Y | H₂O₂ (0.5 mM) | 1 mM | Cell Viability (MTT) | Pre-treatment with NAC protected against H₂O₂-induced cell death. | [7] |
| PC12 | Lead Acetate | Post-treatment | Cell Survival (Trypan Blue) | Improved cell survival. | [8] |
| PC12 | Lead Acetate | Post-treatment | GSH/GSSG Ratio | Increased the GSH/GSSG ratio. | [8] |
| PC12 | Lead Acetate | Post-treatment | Malondialdehyde (MDA) | Reduced MDA to near control levels. | [8] |
| PC12 | Trophic factor deprivation | 60 mM | Cell Survival | Promoted long-term survival. | [9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of neuroprotective effects. Below are standard protocols for key in vitro assays.
Cell Culture and Differentiation
-
SH-SY5Y Cells: Culture in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin. For differentiation into a neuronal phenotype, reduce FBS to 1% and add 10 µM retinoic acid for 5-7 days.
-
PC12 Cells: Culture in DMEM supplemented with 10% horse serum, 5% FBS, and 1% penicillin-streptomycin. For neuronal differentiation, treat with 50-100 ng/mL Nerve Growth Factor (NGF) for 7-10 days.
Induction of Neurotoxicity
-
Glutamate-Induced Excitotoxicity: After pre-treatment with the test compound, expose cells to a final concentration of 5-10 mM glutamate for 24 hours[1][10][11][12].
-
Oxidative Stress: Following pre-treatment, induce oxidative stress by adding 100-500 µM hydrogen peroxide (H₂O₂) to the culture medium for 24 hours[13][14][15][16].
Cell Viability Assessment (MTT Assay)
-
Seed differentiated cells in a 96-well plate.
-
Pre-treat with various concentrations of the test compound for 2-24 hours.
-
Induce neurotoxicity as described above.
-
After the incubation period, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT solution.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the untreated control.
Cytotoxicity Assessment (LDH Assay)
-
Following treatment in a 96-well plate, collect the cell culture supernatant.
-
Use a commercially available LDH cytotoxicity assay kit.
-
Incubate the supernatant with the reaction mixture according to the manufacturer's instructions.
-
The reaction measures the conversion of a tetrazolium salt to a colored formazan product.
-
Measure the absorbance at the recommended wavelength.
-
Calculate LDH release as a percentage of the positive control (cells lysed to release maximum LDH).
Measurement of Reactive Oxygen Species (ROS)
-
Seed and treat cells in a black, clear-bottom 96-well plate.
-
After treatment, wash the cells with warm Hank's Balanced Salt Solution (HBSS).
-
Load the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) in HBSS and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells with HBSS to remove excess probe.
-
Measure fluorescence with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
Western Blotting for Apoptosis Markers
-
Culture and treat cells in 6-well plates.
-
Lyse the cells and determine the protein concentration.
-
Separate 20-40 µg of protein per lane using SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies for apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved Caspase-3) and a loading control (e.g., β-actin) overnight at 4°C.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize to the loading control.
Visualizing Mechanisms and Workflows
Diagrams are essential for conceptualizing complex biological pathways and experimental designs.
Experimental workflow for assessing neuroprotective effects.
Proposed mechanisms of Calcium hopantenate.
Key signaling in glutamate-induced neurotoxicity.
Conclusion
While Calcium hopantenate is suggested to possess neuroprotective properties, there is a compelling need for rigorous in vitro validation using standardized neuronal cell lines and assays. This guide provides a comprehensive framework for such an investigation, drawing on established protocols and comparative data from well-characterized neuroprotective agents, Memantine and N-acetylcysteine. By employing these methodologies, researchers can generate the quantitative data necessary to objectively assess the neuroprotective potential of Calcium hopantenate and elucidate its mechanisms of action at the cellular level.
References
- 1. Neuroprotective effects of 20(S)-protopanaxadiol against glutamate-induced mitochondrial dysfunction in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Contribution of Lysosome and Sigma Receptors to Neuroprotective Effects of Memantine Against Beta-Amyloid in the SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-autophagic and anti-apoptotic effects of memantine in a SH-SY5Y cell model of Alzheimer's disease via mammalian target of rapamycin-dependent and -independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-autophagic and anti-apoptotic effects of memantine in a SH-SY5Y cell model of Alzheimer's disease via mammalian target of rapamycin-dependent and -independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Neuroprotective Effect and Physicochemical Studies of Novel Peptide and Nootropic Analogues of Alzheimer Disease Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antioxidant, neuroprotective, and neuroblastoma cells (SH-SY5Y) differentiation effects of melanins and arginine-modified melanins from Daedaleopsis tricolor and Fomes fomentarius - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of N-acetylcysteine on lead-exposed PC-12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prevention of PC12 Cell Death by N-Acetylcysteine Requires Activation of the Ras Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protective effects of nicotine against glutamate-induced neurotoxicity in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Acetoacetate protects neuronal cells from oxidative glutamate toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Glutamate neurotoxicity in cortical cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Protective effects of salidroside on hydrogen peroxide-induced apoptosis in SH-SY5Y human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Caffeic acid prevents hydrogen peroxide-induced oxidative damage in SH-SY5Y cell line through mitigation of oxidative stress and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Neuroprotective Activity of Mentha Species on Hydrogen Peroxide-Induced Apoptosis in SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the GABAergic Activities of Calcium Hopantenate and Phenibut
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the gamma-aminobutyric acid (GABA)ergic activities of two neurologically active compounds: Calcium hopantenate and Phenibut. The information presented herein is intended for a scientific audience and is supported by available experimental data to facilitate an objective evaluation of their respective pharmacological profiles.
Introduction
Calcium hopantenate, a derivative of vitamin B5, and Phenibut, a phenyl derivative of GABA, are both recognized for their effects on the central nervous system. While both compounds interact with the GABAergic system, the primary inhibitory neurotransmitter system in the brain, their mechanisms and potencies of action exhibit significant differences. This guide will delve into their specific interactions with GABA receptors, presenting quantitative data where available, outlining experimental methodologies, and visualizing their signaling pathways.
Quantitative Comparison of GABAergic Activity
The following table summarizes the available quantitative data for the interaction of Calcium hopantenate and Phenibut with GABA receptors. It is important to note that quantitative data for Calcium hopantenate's direct receptor binding and functional agonism is limited in the public domain compared to the more extensively studied Phenibut.
| Parameter | Calcium Hopantenate | Phenibut | Reference Compound |
| GABA Receptor Target(s) | Primarily described as a modulator of GABA receptors; interacts with GABA-A and GABA-B receptors. | Primarily a GABA-B receptor agonist; weak agonist at GABA-A receptors. Also blocks α2δ subunit-containing voltage-gated calcium channels. | Baclofen (GABA-B agonist) |
| Binding Affinity (Ki) | Data not available in the form of a specific Ki value. One study reports a low cross-reactive potency of 0.2% in inhibiting [3H]-GABA binding.[1] | GABA-B Receptor: • Racemic phenibut: ~177 µM[2]• (R)-phenibut: ~92 µM[2]• (S)-phenibut: >100-fold lower affinity than (R)-phenibut | GABA-B Receptor: • Baclofen: ~6 µM[2] |
| Functional Potency (EC50/IC50) | Data not available. | GABA-B Receptor (functional assay): • EC50 (outward current density in mouse cerebellar Purkinje cells): 1362 µM | GABA-B Receptor (functional assay): • Baclofen EC50: 6.0 µM |
| Efficacy | Described as a sensitizer (B1316253) of GABA receptors, with repeated administration increasing GABA receptor affinity.[1] | Full agonist at the GABA-B receptor. | Full agonist at the GABA-B receptor. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used to assess the GABAergic activity of compounds like Calcium hopantenate and Phenibut.
Radioligand Binding Assay
This technique is employed to determine the binding affinity of a compound to a specific receptor.
Objective: To quantify the binding affinity (Ki) of a test compound for GABA receptors by measuring its ability to displace a radiolabeled ligand.
General Protocol:
-
Membrane Preparation:
-
Homogenize brain tissue (e.g., rat cerebral cortex) in a suitable buffer (e.g., Tris-HCl).
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous substances.
-
Resuspend the final membrane pellet in the assay buffer.
-
-
Binding Reaction:
-
In a multi-well plate, combine the membrane preparation, a radiolabeled ligand (e.g., [3H]-GABA or a specific GABA-B antagonist like [3H]CGP54626), and varying concentrations of the unlabeled test compound (e.g., Phenibut or Calcium hopantenate).
-
Incubate the mixture at a specific temperature (e.g., room temperature or 4°C) for a defined period to allow binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the binding affinity (Ki) of the test compound using the Cheng-Prusoff equation.
-
Patch-Clamp Electrophysiology
This technique is used to measure the functional effects of a compound on ion channels, such as those associated with GABA receptors.
Objective: To determine the functional potency (EC50) and efficacy of a test compound by measuring the electrical currents flowing through GABA receptor channels in response to the compound's application.
General Protocol:
-
Cell Preparation:
-
Use cultured neurons or cells expressing recombinant GABA receptors (e.g., HEK293 cells).
-
Place the cells in a recording chamber on the stage of a microscope.
-
-
Recording Configuration:
-
Using a micromanipulator, bring a glass micropipette (filled with an appropriate intracellular solution) into contact with the cell membrane to form a high-resistance seal (gigaseal).
-
Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing a whole-cell recording configuration. This allows control of the cell's membrane potential and measurement of the total current flowing across the cell membrane.
-
-
Compound Application:
-
Apply GABA or the test compound (e.g., Phenibut) at various concentrations to the cell using a perfusion system.
-
-
Data Acquisition:
-
Record the changes in membrane current in response to the application of the agonist. For GABA-A receptors, this is typically a chloride current, while for GABA-B receptors, it involves the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels.
-
-
Data Analysis:
-
Plot the current response against the concentration of the test compound to generate a dose-response curve.
-
Fit the curve with a suitable equation (e.g., the Hill equation) to determine the EC50 (the concentration that elicits a half-maximal response) and the maximum response (efficacy).
-
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the proposed signaling pathways for Phenibut and Calcium hopantenate.
Phenibut primarily acts as a full agonist at the GABA-B receptor, a G-protein coupled receptor.[3][4] This activation leads to the dissociation of the associated Gi/o protein, resulting in the inhibition of adenylyl cyclase (reducing cAMP levels) and the modulation of ion channels.[2][5] Specifically, the Gβγ subunit activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization, and inhibits presynaptic voltage-gated calcium channels, reducing neurotransmitter release.[5] Phenibut also directly blocks α2δ subunit-containing voltage-gated calcium channels, a mechanism it shares with gabapentinoids.[3]
The precise mechanism of Calcium hopantenate's GABAergic activity is less defined. It is described as a modulator of both GABA-A and GABA-B receptors.[1] One study suggests that chronic administration leads to a sensitization of GABA receptors, indicated by an increased affinity for GABA in the cerebral cortex.[1] Another study reported a very low potency in directly inhibiting GABA binding, suggesting an indirect modulatory role rather than direct agonism at the GABA binding site.[1] Further research is required to elucidate the specific downstream signaling events triggered by Calcium hopantenate.
Experimental Workflow Diagrams
Conclusion
Calcium hopantenate, in contrast, appears to act as a modulator of the GABAergic system, potentially through indirect mechanisms that lead to a sensitization of GABA receptors. The available data suggest a much lower direct binding affinity for GABA receptors compared to Phenibut. A comprehensive quantitative comparison is currently limited by the lack of specific binding and functional data for Calcium hopantenate.
For researchers and drug development professionals, the choice between these compounds would depend on the desired mechanism of action. Phenibut offers a direct and potent agonism at GABA-B receptors, while Calcium hopantenate may provide a more subtle, modulatory effect on the GABAergic system. Further research, particularly quantitative functional assays and detailed mechanistic studies, is warranted to fully elucidate the GABAergic activity of Calcium hopantenate and to enable a more direct comparison with compounds like Phenibut.
References
- 1. Effects of calcium hopantenate on neurotransmitter receptors in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electrophysiological Studies of GABAA Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of HPLC and Microbiological Assays for Calcium Pantothenate
In the pharmaceutical and food industries, accurate quantification of vitamins such as Calcium pantothenate (Vitamin B5) is critical for quality control and regulatory compliance. The two most common analytical methods employed for this purpose are High-Performance Liquid Chromatography (HPLC) and microbiological assays. While HPLC offers specificity and speed, the microbiological assay provides an indication of biological activity. This guide presents a detailed comparison of these two methods, supported by experimental data and protocols, to assist researchers, scientists, and drug development professionals in selecting the appropriate method for their needs and in performing cross-validation studies.
Methodology Comparison
The cross-validation of HPLC and microbiological assays is essential to ensure that the analytical results are reliable and equivalent.[1][2] The United States Pharmacopeia (USP) has historically described both methods for the assay of Calcium pantothenate.[1] A comparison of results from both a developed HPLC method and the USP microbiological assay showed no significant differences at a 95% confidence level, suggesting that a validated HPLC method can be a suitable substitute for the more time-consuming microbiological method.[1][2]
Experimental Protocols
The HPLC method provides a rapid, specific, and reliable means for the quantification of Calcium pantothenate. Several validated methods have been reported, demonstrating good performance characteristics.[1][3][4]
Objective: To quantify the amount of Calcium pantothenate in a sample using reverse-phase HPLC with UV detection.
Materials and Equipment:
-
HPLC system with a UV detector
-
Mobile phase: A mixture of a buffer solution (e.g., potassium dihydrogen phosphate (B84403) adjusted to pH 2.5 with phosphoric acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[1][3]
-
Calcium Pantothenate Reference Standard (RS)
-
Sample containing Calcium pantothenate
-
Filtration apparatus (e.g., 0.45 µm filter)
Procedure:
-
Standard Solution Preparation: Accurately weigh and dissolve a known amount of Calcium Pantothenate RS in water to prepare a stock solution. Further dilute to create a series of calibration standards with concentrations ranging from approximately 10-50 µg/mL.[1]
-
Sample Preparation: For tablets, weigh and finely powder a number of tablets. Accurately weigh a portion of the powder equivalent to a specific amount of Calcium pantothenate, dissolve it in water, and sonicate to ensure complete dissolution. Filter the solution before injection. For raw materials, dissolve an accurately weighed amount in water.[3]
-
Chromatographic Conditions:
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification: Identify the peak corresponding to Calcium pantothenate based on its retention time. Construct a calibration curve by plotting the peak area or height against the concentration of the standard solutions. Determine the concentration of Calcium pantothenate in the sample by interpolating its peak area or height on the calibration curve.
The microbiological assay is a functional method that measures the potency of Calcium pantothenate based on its ability to support the growth of a specific microorganism. The most commonly used test organism is Lactobacillus plantarum (ATCC 8014).[5][6][7][8][9]
Objective: To determine the biologically active concentration of Calcium pantothenate by measuring the growth of Lactobacillus plantarum.
Materials and Equipment:
-
Lactobacillus plantarum (ATCC 8014)
-
Sterile culture medium deficient in pantothenic acid (e.g., Pantothenate Assay Medium)[9]
-
Calcium Pantothenate Reference Standard (RS)
-
Sample containing Calcium pantothenate
-
Spectrophotometer or turbidimeter
-
Autoclave
-
Sterile test tubes
Procedure:
-
Standard Stock Solution Preparation: Prepare a stock solution of Calcium Pantothenate RS (e.g., 50 µg/mL).[8]
-
Standard Preparation: On the day of the assay, create a series of dilutions from the stock solution to obtain working standards with concentrations ranging from approximately 0.01 to 0.1 µg/mL.[8][9]
-
Sample Preparation: Prepare an aqueous solution of the sample, expecting to have a Calcium pantothenate concentration similar to the standard preparation.[8]
-
Inoculum Preparation: Subculture Lactobacillus plantarum in a suitable broth and incubate for 16-24 hours. Centrifuge the culture, wash the cells with sterile saline, and resuspend to create a standardized inoculum.[7][8]
-
Assay Procedure:
-
Dispense increasing volumes of the standard and sample solutions into separate series of sterile test tubes.
-
Add a defined volume of the basal medium stock solution to each tube.[8]
-
Adjust the volume in each tube with purified water to be equal.
-
Inoculate each tube (except for negative controls) with a drop of the prepared inoculum.[7]
-
-
Incubation: Incubate all tubes at a constant temperature (e.g., 37°C) for 16-24 hours.[7][9]
-
Measurement: Measure the growth of the microorganism in each tube by determining the turbidity using a spectrophotometer (e.g., at 590 nm).[6]
-
Calculation: Plot the absorbance or transmittance against the concentration of the standard solutions to create a standard curve. Determine the concentration of Calcium pantothenate in the sample by comparing its growth response to the standard curve.
Data Presentation: Performance Characteristics
The validation of analytical methods is crucial to ensure they are suitable for their intended purpose.[10][11][12] Key validation parameters include linearity, accuracy, precision, and specificity. The following table summarizes typical performance data for both HPLC and microbiological assays for Calcium pantothenate, compiled from various studies.
| Performance Parameter | HPLC Method | Microbiological Assay |
| Linearity Range | 10-50 µg/mL[1] | 0.01-0.1 µg/mL[9] |
| Correlation Coefficient (r) | > 0.999[1] | Not typically reported in the same format |
| Accuracy (Recovery) | 98.7% - 99.8%[3] | Generally assumed to be 100% for the reference standard |
| Precision (RSD) | Intra-day: 0.1% - 0.7%[1] Inter-day: 0.1% - 0.9%[1] | Subject to higher variability due to biological factors |
| Specificity | High; separates pantothenate from other compounds and degradation products.[1][3] | Measures total biological activity; may be affected by other growth-promoting or inhibiting substances.[13] |
| Analysis Time | Short (e.g., < 15 minutes per sample)[1][14] | Long (requires 16-24 hours of incubation)[8][9] |
Visualizations
References
- 1. jfda-online.com [jfda-online.com]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pharmacopeia.cn [pharmacopeia.cn]
- 9. micromasterlab.com [micromasterlab.com]
- 10. Analytical Method Validation: Mastering FDA Guidelines [validationtechservices.com]
- 11. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 12. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 13. A Novel HPLC Method for the Concurrent Analysis and Quantitation of Seven Water-Soluble Vitamins in Biological Fluids (Plasma and Urine): A Validation Study and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Reverse Phase HPLC Assay for the Determination of Calcium Pantothenate Utilizing Column Switching | Semantic Scholar [semanticscholar.org]
Replicating Russian Studies on the Clinical Efficacy of Pantogam (Calcium hopantenate): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pantogam (calcium hopantenate) is a nootropic drug with a long history of clinical use in Russia and other CIS countries for a range of neurological and psychiatric conditions. Structurally similar to pantothenic acid (vitamin B5) and gamma-aminobutyric acid (GABA), it is purported to exert its effects through modulation of the GABAergic system, exhibiting both nootropic and mild sedative properties. This guide provides a comparative analysis of the clinical efficacy of Pantogam based on available Russian studies, juxtaposed with data from internationally recognized alternatives for similar indications. The primary focus is on Attention-Deficit/Hyperactivity Disorder (ADHD), anxiety disorders, and cognitive impairment. Detailed experimental protocols from key studies are provided where available, and all quantitative data is summarized for ease of comparison.
Mechanism of Action: GABAergic Modulation
Pantogam's primary mechanism of action is believed to be its effect on the GABAergic system, specifically as a GABA-B receptor agonist. This interaction enhances inhibitory neurotransmission, which can contribute to a reduction in neuronal hyperexcitability. The proposed signaling pathway is initiated by the binding of Pantogam to the GABA-B receptor, a G-protein coupled receptor. This leads to the dissociation of the G-protein into its subunits, which in turn modulate downstream effectors, ultimately influencing neuronal activity.
Caption: Proposed signaling pathway of Pantogam via GABA-B receptor activation.
Clinical Efficacy Comparison
The following sections present a comparative analysis of Pantogam's clinical efficacy against alternative treatments for ADHD, anxiety disorders, and cognitive impairment, based on available data.
Attention-Deficit/Hyperactivity Disorder (ADHD)
A key Russian study by Zavadenko et al. (2017) investigated the efficacy of Pantogam in children with ADHD. This multicenter, double-blind, placebo-controlled study provides the most robust data available in the English-language literature.
Table 1: Comparison of Pantogam and Alternatives in ADHD Treatment
| Drug | Study | N | Age Range | Dosage | Duration | Primary Outcome Measure | Key Efficacy Results |
| Pantogam | Zavadenko et al. (2017) | 89 | 6-12 years | 30 mg/kg/day | 4 months | ADHD-DSM-IV Scale | Response Rate (≥25% decrease in ADHD-DSM-IV score): - Pantogam: 68.9%- Placebo: 61.4%Significant decrease in disease severity on CGI-S vs. placebo. |
| Atomoxetine (B1665822) | Michelson et al. (2003) | 536 | 18+ years | 25-120 mg/day | 10 weeks | CAARS-Inv:SV | Statistically superior to placebo in reducing inattentive and hyperactive/impulsive symptoms. |
| Methylphenidate | Faraone et al. (2005) | 146 | 18+ years | 1.1 mg/kg/day | 6 weeks | ADHD Symptoms | Marked therapeutic response (76%) compared to placebo (19%). |
Experimental Protocol: Zavadenko et al. (2017)
-
Study Design: Prospective, multicenter, double-blind, placebo-controlled, parallel-group study.
-
Participants: 100 patients (89 completed the protocol) aged 6 to 12 years with a diagnosis of ADHD.
-
Intervention: Pantogam administered in 250 mg tablets at a therapeutic dose of 30 mg/kg of body mass, divided into two daily doses, for 4 months. The control group received a placebo.
-
Outcome Measures:
-
ADHD-DSM-IV Rating Scale: A standardized questionnaire for assessing the severity of ADHD symptoms.
-
Clinical Global Impressions-Severity (CGI-S): A 7-point scale rated by the clinician on the severity of the patient's illness.
-
Weiss Functional Impairment Rating Scale-Parent Form (WFIRS-P): Assesses the impact of emotional and behavioral problems on functioning in various domains.
-
Toulouse-Piéron test: A cancellation test to assess sustained attention and processing speed.
-
-
Data Analysis: Comparison of the percentage of patients with a positive response (≥25% decrease in the total ADHD-DSM-IV score) between the Pantogam and placebo groups. Changes in CGI-S, WFIRS-P, and Toulouse-Piéron test scores were also analyzed.
Caption: Experimental workflow for the Zavadenko et al. (2017) ADHD study.
Anxiety Disorders and Cognitive Impairment
A Russian study by Smulevich et al. (2015) evaluated the efficacy of Pantogam Active (a racemic mixture of hopantenic acid) in patients with arterial hypertension and comorbid cognitive and anxiety disorders.
Table 2: Comparison of Pantogam and Alternatives in Anxiety and Cognitive Impairment
| Drug | Study | N | Population | Dosage | Duration | Key Efficacy Results |
| Pantogam Active | Smulevich et al. (2015) | 80 | Patients with hypertension and comorbid cognitive and anxiety disorders | 600-1200 mg/day | 28 days | Significant reduction in both cognitive and anxiety disorders compared to control. |
| Buspirone (B1668070) | Rickels et al. (1982) | 56 | Outpatients with generalized anxiety disorder | 10-30 mg/day | 4 weeks | As effective as diazepam and superior to placebo in reducing anxiety symptoms. |
| Diazepam | Rickels et al. (1982) | 56 | Outpatients with generalized anxiety disorder | 10-30 mg/day | 4 weeks | As effective as buspirone and superior to placebo in reducing anxiety symptoms. |
| Piracetam (B1677957) | Winblad (2005) - Review | Multiple | Patients with cognitive impairment | Varies | Varies | Some studies show modest benefits in cognitive function, but overall evidence is inconclusive. |
| Citicoline (B1669096) | Alvarez-Sabin & Román (2011) - Review | Multiple | Patients with cognitive impairment post-stroke | Varies | Varies | Evidence suggests it may improve cognitive function and aid in functional recovery after stroke. |
Experimental Protocol: Smulevich et al. (2015)
-
Study Design: Open-label, controlled study.
-
Participants: 80 inpatients in a cardiology department with a verified diagnosis of hypertension and comorbid cognitive and anxiety disorders.
-
Intervention: The main group (n=50) received standard cardiotropic hypotensive treatment plus Pantogam Active in a daily dose of 600 to 1200 mg. The control group (n=30) received only the standard cardiotropic hypotensive treatment. The treatment duration was 28 days.
-
Outcome Measures: Psychopathological and psychometric examinations were conducted to assess cognitive and anxiety disorders. The specific scales used are not detailed in the available abstract.
-
Data Analysis: Comparison of the reduction in cognitive and anxiety disorders between the main and control groups.
Caption: Logical relationship in the Smulevich et al. (2015) study.
Discussion and Conclusion
Compared to internationally established treatments, the evidence base for Pantogam is less extensive and lacks the large-scale, multi-national clinical trials that support the use of drugs like atomoxetine and methylphenidate for ADHD, or SSRIs and buspirone for anxiety. For cognitive enhancement, while agents like piracetam and citicoline also have mixed evidence, they have been subject to more extensive international research.
Replication of the Russian studies on Pantogam, utilizing standardized and widely accepted outcome measures in larger and more diverse populations, is necessary to validate the reported efficacy and establish its place in the therapeutic armamentarium. Further research should also focus on elucidating the precise molecular mechanisms underlying Pantogam's effects to better understand its potential benefits and limitations. Drug development professionals should consider these factors when evaluating hopantenic acid and its derivatives as potential therapeutic agents.
A Head-to-Head Comparison of Calcium Hopantenate and Other GABA Analogs for Researchers and Drug Development Professionals
In the landscape of neuropharmacology, gamma-aminobutyric acid (GABA) analogs represent a cornerstone for therapeutic intervention in a variety of neurological and psychiatric disorders. While sharing a structural resemblance to the principal inhibitory neurotransmitter in the central nervous system, these compounds exhibit diverse mechanisms of action, pharmacokinetic profiles, and clinical effects. This guide provides a comprehensive, data-driven comparison of Calcium hopantenate against other prominent GABA analogs, including gabapentin (B195806), pregabalin (B1679071), phenibut, and baclofen, to inform research and drug development efforts.
Mechanism of Action: Beyond Simple GABA Mimicry
While all classified as GABA analogs, their primary mechanisms of action diverge significantly. Calcium hopantenate appears to directly interact with GABA receptors, whereas others, like gabapentin and pregabalin, exert their effects through alternative pathways.
Calcium Hopantenate: This compound exhibits a multifaceted mechanism. It has been shown to inhibit [3H]-GABA receptor binding in a dose-dependent manner, suggesting a direct interaction with GABA receptors[1][2]. One study reported a cross-reactive potency of 0.2% for this inhibition[1][2]. Furthermore, repeated administration of Calcium hopantenate has been found to increase GABA receptor binding in the cerebral cortex by 53%, an effect attributed to an increased affinity of the binding sites[1][2]. This suggests a role in sensitizing the GABAergic system. Some sources also suggest it may influence the cholinergic system, potentially enhancing acetylcholine (B1216132) synthesis and release, contributing to its nootropic effects.
Gabapentin and Pregabalin: Contrary to what their names might suggest, gabapentin and pregabalin do not bind to GABA receptors. Instead, their primary target is the α2-δ subunit of voltage-gated calcium channels (VGCCs)[3]. By binding to this subunit, they reduce the influx of calcium into presynaptic neurons, which in turn decreases the release of excitatory neurotransmitters like glutamate.
Phenibut: This compound acts as a full agonist at the GABA-B receptor, similar to baclofen. However, it also binds to the α2-δ subunit of VGCCs, sharing a mechanism with gabapentin and pregabalin[4].
Baclofen: As a selective GABA-B receptor agonist, baclofen's mechanism is well-defined, leading to the inhibition of synaptic transmission.
Below is a diagram illustrating the distinct primary signaling pathways of these GABA analogs.
Figure 1. Primary signaling pathways of selected GABA analogs.
Receptor Binding Affinity: A Quantitative Comparison
The affinity of a compound for its target receptor is a critical determinant of its potency and potential for off-target effects. While comprehensive, directly comparable data for all analogs is limited, the available information provides valuable insights.
| Compound | Receptor/Target | Radioligand | Ki (μM) | Reference |
| Calcium hopantenate | GABA Receptor | [3H]-GABA | Not reported (0.2% cross-reactive potency) | [1][2] |
| Phenibut (racemic) | GABA-B Receptor | [3H]CGP54626 | 177 ± 2 | |
| R-Phenibut | GABA-B Receptor | [3H]CGP54626 | 92 ± 3 | |
| Baclofen | GABA-B Receptor | [3H]CGP54626 | 6.0 ± 1 | |
| R-Phenibut | α2-δ subunit of VDCC | [3H]-Gabapentin | 23 ± 6 | |
| S-Phenibut | α2-δ subunit of VDCC | [3H]-Gabapentin | 39 ± 5 | |
| Baclofen | α2-δ subunit of VDCC | [3H]-Gabapentin | 156 ± 40 | |
| Gabapentin | α2-δ subunit of VDCC | [3H]-Gabapentin | 0.05 |
Note: Lower Ki values indicate higher binding affinity. Data for Calcium hopantenate is presented as cross-reactive potency, which is not directly comparable to Ki values.
Pharmacokinetics: A Comparative Overview
The absorption, distribution, metabolism, and excretion profiles of these analogs are crucial for determining dosing regimens and predicting potential drug-drug interactions.
| Parameter | Calcium hopantenate (as hopantenic acid) | Gabapentin | Pregabalin | GABA |
| Absorption | Rapidly absorbed | Saturable absorption | Rapid and linear absorption | Rapidly absorbed |
| Tmax (hours) | ~1-2 | 3-4 | ~1 | 0.5 - 1 |
| Bioavailability (%) | Not specified | 60% (at 900 mg/day) to 33% (at 3600 mg/day) | ≥90% | Not specified |
| Protein Binding | Not specified | Not bound | Not bound | Not specified |
| Metabolism | Not significantly metabolized | Not metabolized | Not metabolized | Not specified |
| Elimination Half-life (hours) | ~6-7 | ~5-7 | ~6 | ~5 |
| Excretion | Primarily unchanged in urine (~70%) and feces (~30%) | Renal | Renal | Not specified |
Clinical Efficacy and Nootropic Potential
While all these compounds modulate GABAergic or related systems, their clinical applications and nootropic effects vary.
Calcium Hopantenate (Pantogam): Clinical studies have investigated its use in treating Attention Deficit Hyperactivity Disorder (ADHD) in children and anxiety disorders in patients with hypertension[5][6][7]. In a 4-month study on children with ADHD, Pantogam showed a trend towards a higher percentage of patients with positive changes and a significant decrease in disease severity compared to placebo[6]. It also improved sustained attention[6]. In patients with hypertension and anxiety, Pantogam active (a racemic mixture) led to a significant reduction in both cognitive and anxiety disorders[5][7].
Gabapentin and Pregabalin: These are widely used for neuropathic pain, epilepsy, and anxiety disorders[3][8]. A meta-analysis comparing the two for neuropathic pain concluded that pregabalin demonstrated superior and faster efficacy[9].
Phenibut: It is used in some countries for anxiety, insomnia, and as a nootropic to improve cognitive function[10][11].
The following diagram illustrates a general workflow for a comparative clinical trial assessing the efficacy of these GABA analogs.
Figure 2. Generalized workflow for a comparative clinical trial.
Experimental Protocols
Radioligand Binding Assay for GABA Receptors
This protocol is a generalized procedure for determining the binding affinity of a test compound to GABA receptors.
1. Membrane Preparation:
-
Homogenize rat brains in a suitable buffer (e.g., 0.32 M sucrose, pH 7.4)[12].
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris[12].
-
Centrifuge the supernatant at high speed (e.g., 140,000 x g) to pellet the membranes[12].
-
Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous GABA[12].
-
Resuspend the final pellet in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4) and determine the protein concentration.
2. Binding Assay:
-
In assay tubes, combine the membrane preparation (e.g., 0.1-0.2 mg of protein), a fixed concentration of a radioligand (e.g., 5 nM [3H]-GABA or [3H]-muscimol), and varying concentrations of the unlabeled test compound (e.g., Calcium hopantenate)[12].
-
For determining non-specific binding, use a high concentration of unlabeled GABA (e.g., 10 mM)[12].
-
Incubate the mixture at a specific temperature (e.g., 4°C) for a set time to reach equilibrium (e.g., 45 minutes)[12].
3. Termination and Quantification:
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand[13].
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
The following diagram outlines the workflow for a radioligand binding assay.
Figure 3. Workflow of a radioligand binding assay.
Conclusion
This comparative guide highlights the distinct pharmacological profiles of Calcium hopantenate and other key GABA analogs. While all interact with the GABAergic system or related pathways, their specific mechanisms, binding affinities, and clinical effects are varied. Calcium hopantenate's potential to directly modulate and sensitize GABA receptors, along with its favorable pharmacokinetic profile, positions it as an interesting compound for further investigation, particularly in the context of cognitive and anxiety-related disorders. However, a clear gap exists in the literature regarding direct, quantitative head-to-head comparisons with other widely used GABA analogs. Future research should focus on conducting such comparative studies to better delineate the relative therapeutic potential of Calcium hopantenate.
References
- 1. Effects of calcium hopantenate on neurotransmitter receptors in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 3-substituted GABA analogs with central nervous system activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.who.int [cdn.who.int]
- 5. researchgate.net [researchgate.net]
- 6. [Pharmacotherapy of attention deficit hyperactivity disorder in children: the results of a multicenter double-blind placebo-controlled study of hopantenic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Pantogam activ (D-, L-hopantenic acid) in the treatment of cognitive and anxiety disorders in patients with arterial hypertension] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy of pregabalin in the treatment of generalized anxiety disorder: double-blind, placebo-controlled comparison of BID versus TID dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Risk of dementia following gabapentin prescription in chronic low back pain patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phenibut (β‐Phenyl‐GABA): A Tranquilizer and Nootropic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [D-homopantothenic acid (physico-chemical and pharmacologic properties, metabolism, clinical applications) (review of the literature)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
Assessing the long-term safety of Calcium hopantenate in comparison to established nootropics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the long-term safety of Calcium hopantenate, juxtaposed with the established nootropics, Piracetam and Modafinil (B37608). The following sections present a detailed comparison of their safety profiles, supported by available experimental data, methodologies, and an exploration of their respective mechanisms of action through signaling pathway diagrams.
Comparative Safety Profile
The long-term safety of a nootropic agent is a critical factor in its potential for therapeutic use. This section summarizes the known adverse effects of Calcium hopantenate, Piracetam, and Modafinil based on available clinical data and post-marketing surveillance.
Overview of Adverse Effects
| Feature | Calcium Hopantenate | Piracetam | Modafinil |
| Common Adverse Effects | Gastrointestinal disturbances (nausea, stomach ache, diarrhea), Central nervous system effects (headaches, dizziness, fatigue), Psychological effects (mood swings, irritability, anxiety).[1] | Hyperkinesia, weight gain, anxiety, somnolence, depression, and weakness.[2] Other reported side effects include agitation, tiredness, dizziness, insomnia, headaches, nausea, paranoia, and diarrhea.[3] | Headache, nausea, nervousness, rhinitis, diarrhea, anxiety, dizziness, and insomnia.[4] |
| Serious Adverse Effects | Rare but possible allergic reactions (rash, itching, swelling, severe dizziness, difficulty breathing).[1] In rare cases, encephalopathy or Reye-like syndrome has been reported, particularly in older individuals or at high dosages.[5][6] | Contraindicated in patients with cerebral hemorrhage due to reduced platelet aggregation and fibrinogen concentration.[2] May increase symptoms in people with Huntington's disease.[7] | Severe skin reactions (Stevens-Johnson Syndrome), psychiatric effects (anxiety, confusion, hallucinations, suicidal ideation), and cardiovascular effects (increased blood pressure and heart rate).[8][9][10] |
| Long-Term Safety Data | Not extensively studied; potential for long-term side effects remains unclear.[1] Long-term safety evidence from its use in Russia since 1979 supports its use in children as young as three.[5] | Generally considered safe with little risk of side effects in long-term studies, with doses up to 24 grams daily showing no adverse effects.[3] Post-marketing surveillance over 25 years has confirmed a benign safety profile and lack of organ toxicity.[11][12] | Long-term safety and effectiveness have not been conclusively established.[8] Evidence suggests long-term use may lead to tolerance in some individuals.[8] Potential for psychological dependence, although lower than traditional stimulants.[13] |
Experimental Protocols for Safety Assessment
The evaluation of long-term safety relies on rigorous experimental designs. Below are outlines of typical methodologies employed in clinical trials for nootropic agents.
General Experimental Workflow for Long-Term Safety Trials
Example Protocol: Long-Term Safety and Efficacy of Piracetam in Mild Cognitive Impairment
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[14]
-
Participants: Male and female subjects aged 50 to 89 years with declining cognitive function for at least 3 months.[14]
-
Intervention: Participants are randomized to receive either Piracetam (4800 mg or 9600 mg daily) or a placebo for 12 months.[14][15]
-
Safety Assessments:
-
Monitoring and recording of all adverse events (AEs).
-
Regular clinical laboratory tests (hematology, biochemistry, urinalysis).
-
Vital signs and electrocardiograms (ECGs) at specified intervals.
-
Physical and neurological examinations.
-
-
Outcome Measures: The primary outcome is the change from baseline in cognitive assessment scores. Safety outcomes include the incidence, severity, and causality of AEs.
Example Protocol: Long-Term Safety of Modafinil in Narcolepsy
-
Study Design: Open-label extension studies following initial 9-week, double-blind, placebo-controlled trials.[16]
-
Participants: Adult patients diagnosed with narcolepsy who completed the initial double-blind trials.[16]
-
Intervention: Patients received Modafinil (flexible-dose regimen of 200, 300, or 400 mg daily) for 40 weeks.[16]
-
Safety Assessments:
-
Recording of all adverse events.
-
Monitoring of vital signs, ECGs, and body weight.
-
Clinical laboratory parameter analysis.
-
-
Outcome Measures: Efficacy was evaluated using the Clinical Global Impression of Change (CGI-C) and the Epworth Sleepiness Scale (ESS). Safety was assessed through the incidence and nature of adverse events.[16]
Mechanisms of Action and Associated Signaling Pathways
Understanding the molecular targets and signaling pathways of these nootropics is crucial for predicting their long-term effects and potential for adverse events.
Calcium Hopantenate
Calcium hopantenate is a derivative of the neurotransmitter GABA and is structurally similar to pantothenic acid (Vitamin B5). Its mechanism is thought to involve the modulation of the GABAergic system and its role as a precursor in Coenzyme A (CoA) biosynthesis.[5][17]
Piracetam
Piracetam, a cyclic derivative of GABA, is believed to exert its nootropic effects through multiple mechanisms, primarily by modulating neurotransmitter systems and enhancing cell membrane fluidity.[18]
Modafinil
Modafinil is a wakefulness-promoting agent whose mechanism of action is not fully understood but is known to involve the modulation of several neurotransmitter systems, most notably dopamine (B1211576) and norepinephrine.[8]
Conclusion
The long-term safety profiles of Calcium hopantenate, Piracetam, and Modafinil present distinct considerations for researchers and clinicians. Piracetam has the most extensive history of use and a generally favorable long-term safety profile, supported by decades of clinical use. Modafinil, while effective for its approved indications, carries a higher risk of serious adverse effects and its long-term safety is not as well-established, with concerns about tolerance and potential for dependence.
Calcium hopantenate shows promise as a nootropic with a mechanism centered on GABAergic modulation and cellular metabolism. However, comprehensive, long-term safety data in diverse populations are lacking compared to Piracetam and Modafinil. The rare but serious reports of encephalopathy and Reye-like syndrome warrant further investigation.
For drug development professionals, the gaps in the long-term safety data for Calcium hopantenate represent a critical area for future research. Rigorous, long-term, placebo-controlled clinical trials are necessary to fully characterize its safety profile and establish its therapeutic potential relative to more established nootropics.
References
- 1. news-medical.net [news-medical.net]
- 2. benchchem.com [benchchem.com]
- 3. What is the mechanism of Piracetam? [synapse.patsnap.com]
- 4. Effects of Modafinil on Dopamine and Dopamine Transporters in the Male Human Brain: Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biosynthesis of Pantothenic Acid and Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Establishing Natural Nootropics: Recent Molecular Enhancement Influenced by Natural Nootropic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nootropics as Cognitive Enhancers: Types, Dosage and Side Effects of Smart Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Modafinil? [synapse.patsnap.com]
- 9. Nootropics: Types, safety, and risks of smart drugs [medicalnewstoday.com]
- 10. Evaluation of the Safety of Modafinil for Treatment of Excessive Sleepiness - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A randomized trial of the long-term, continued efficacy and safety of modafinil in narcolepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cris.msu.edu [cris.msu.edu]
- 13. Reactome | Coenzyme A biosynthesis [reactome.org]
- 14. Efficacy and Safety of Piracetam Taken for 12 Months in Subjects Suffering From Mild Cognitive Impairment (MCI) [ctv.veeva.com]
- 15. jebms.org [jebms.org]
- 16. Long-term efficacy and safety of modafinil (PROVIGIL((R))) for the treatment of excessive daytime sleepiness associated with narcolepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effects of Smart Drugs on Cholinergic System and Non-Neuronal Acetylcholine in the Mouse Hippocampus: Histopathological Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Piracetam: A Review of Pharmacological Properties and Clinical Uses - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study of the Metabolic Pathways of Calcium Hopantenate and GABA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the metabolic pathways of Calcium hopantenate and Gamma-aminobutyric acid (GABA). The information presented is supported by available experimental data to aid in research and drug development.
Introduction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in reducing neuronal excitability.[1] Its metabolic pathway is intrinsically linked to core cellular energy processes. Calcium hopantenate, a synthetic derivative of pantothenic acid (Vitamin B5) and a structural analog of GABA, is utilized as a nootropic agent.[2][3] While structurally similar, the metabolic fates and mechanisms of action of these two compounds exhibit significant differences. This guide will explore these differences in detail.
Metabolic Pathways: A Comparative Overview
The metabolic pathways of GABA and Calcium hopantenate diverge significantly. GABA is actively synthesized and degraded within the central nervous system through a well-defined pathway known as the GABA shunt.[4][5] In contrast, Calcium hopantenate appears to be largely resistant to metabolism.
GABA Metabolism: The GABA Shunt
The metabolism of GABA is a cyclical process designed to both produce and conserve this vital neurotransmitter.[4]
-
Synthesis: GABA is primarily synthesized from glutamate (B1630785), the brain's main excitatory neurotransmitter, through the action of the enzyme glutamate decarboxylase (GAD).[6][7] This conversion represents a critical control point in balancing neuronal excitation and inhibition.
-
Catabolism: The breakdown of GABA occurs via the GABA shunt, a three-step enzymatic pathway:
-
GABA transaminase (GABA-T): This enzyme converts GABA and α-ketoglutarate into succinic semialdehyde and glutamate.
-
Succinic semialdehyde dehydrogenase (SSADH): Succinic semialdehyde is then oxidized to succinate.
-
Entry into the Krebs Cycle: Succinate enters the Krebs cycle, a central pathway for cellular energy production.[6]
-
This shunt allows for the regeneration of glutamate and contributes to cellular energy metabolism.
Calcium Hopantenate Metabolism
Current research indicates that Calcium hopantenate is not extensively metabolized in the body. Following oral administration, a significant portion of the compound is excreted unchanged. The primary identified metabolite is hopantenic acid β-glucoside.[7] This suggests that the biological effects of Calcium hopantenate are likely mediated by the parent compound itself, rather than its metabolic byproducts.
dot
Pharmacokinetics: A Quantitative Comparison
The pharmacokinetic profiles of GABA and Calcium hopantenate differ substantially, particularly in terms of their absorption and elimination. While data for Calcium hopantenate is limited, studies on the related compound Calcium Pantothenate provide some insight.
| Parameter | GABA (2g oral dose)[8] | Calcium Pantothenate (500-5000mg oral dose)[2][4] |
| Tmax (Time to Peak Plasma Concentration) | 0.5 - 1 hour | ~1 hour (fasted) |
| Elimination Half-life (t1/2) | ~5 hours | ~225 hours (very long) |
| Metabolism | Extensively metabolized via GABA shunt | Primarily excreted unchanged |
| Primary Metabolite(s) | Succinic semialdehyde, Succinate | Minimal metabolism |
| Food Effect on Absorption | Not specified in cited study | Delayed absorption by ~2 hours, increased AUC by 55% |
Mechanisms of Action
While both compounds interact with the GABAergic system, their mechanisms of action are distinct.
GABA's Mechanism of Action
GABA exerts its inhibitory effects by binding to two main types of receptors:
-
GABAA Receptors: These are ligand-gated ion channels that, upon activation, allow the influx of chloride ions into the neuron. This hyperpolarizes the cell, making it less likely to fire an action potential.
-
GABAB Receptors: These are G-protein coupled receptors that, when activated, lead to downstream effects such as the opening of potassium channels and the inhibition of calcium channels, both of which contribute to neuronal inhibition.
dot
Calcium Hopantenate's Multifaceted Mechanism of Action
Calcium hopantenate exhibits a more complex pharmacological profile, influencing multiple neurotransmitter systems and cellular processes.[9]
-
GABAergic Modulation: It is believed to interact with GABA receptors, particularly GABA-B receptors, to modulate neuronal activity.[7][9]
-
Pantothenic Acid Antagonism: As a homolog of pantothenic acid, Calcium hopantenate can interfere with coenzyme A (CoA) biosynthesis.[6] This can disrupt fatty acid metabolism and other CoA-dependent reactions.
-
Cholinergic System Interaction: There is evidence to suggest that Calcium hopantenate can influence the cholinergic system, potentially enhancing the synthesis and release of acetylcholine.[7][9]
-
Neuroprotective Effects: It is suggested to have neuroprotective properties, possibly through the reduction of oxidative stress.[9]
dot
Experimental Protocols
This section provides an overview of methodologies for key experiments related to the metabolic pathways of GABA and Calcium hopantenate.
Measurement of GABA and its Metabolites
Gas Chromatography-Mass Spectrometry (GC-MS) for GABA and its Metabolites:
-
Objective: To quantify the levels of GABA and its metabolites (e.g., succinate) in biological samples.
-
Sample Preparation: Biological samples (e.g., brain tissue, plasma) are homogenized and deproteinized. The supernatant is then derivatized to make the analytes volatile for GC-MS analysis.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Procedure: The derivatized sample is injected into the GC, where compounds are separated based on their boiling points and interactions with the column. The separated compounds then enter the MS, where they are ionized and fragmented. The mass-to-charge ratio of the fragments is used for identification and quantification.
-
Data Analysis: The abundance of specific fragments corresponding to GABA and its metabolites is measured and compared to a standard curve to determine their concentrations.
Analysis of Calcium Hopantenate and its Metabolites
Liquid Chromatography-Mass Spectrometry (LC-MS) for Hopantenic Acid β-glucoside:
-
Objective: To detect and quantify the primary metabolite of Calcium hopantenate in biological fluids.
-
Sample Preparation: Urine or plasma samples are typically subjected to solid-phase extraction (SPE) to clean up the sample and concentrate the analyte.
-
Instrumentation: A high-performance liquid chromatograph (HPLC) coupled to a mass spectrometer.
-
Procedure: The extracted sample is injected into the HPLC, where hopantenic acid β-glucoside is separated from other components. The eluent from the HPLC is then introduced into the mass spectrometer for detection and quantification.
-
Data Analysis: The peak area of the ion corresponding to hopantenic acid β-glucoside is measured and compared to a standard curve.
Assessment of Coenzyme A Levels
High-Performance Liquid Chromatography (HPLC) for Coenzyme A:
-
Objective: To measure the impact of Calcium hopantenate on cellular Coenzyme A levels.
-
Sample Preparation: Cells or tissues are lysed, and the supernatant is treated to extract CoA and its thioesters.
-
Instrumentation: An HPLC system with a UV detector.
-
Procedure: The extracted sample is injected into the HPLC, and CoA is separated on a suitable column. The concentration of CoA is determined by measuring its absorbance at a specific wavelength (e.g., 259 nm).[10]
-
Data Analysis: The peak area of CoA is compared to that of a known standard to calculate its concentration in the sample.
dot
Conclusion
The metabolic pathways of Calcium hopantenate and GABA are fundamentally different. GABA is an endogenous neurotransmitter with a well-established metabolic cycle that is integrated with cellular energy production. In contrast, Calcium hopantenate is a synthetic compound that is largely unmetabolized and exerts its effects through a complex interplay of interactions with multiple neurotransmitter systems and by acting as an antagonist to a key metabolic cofactor. Understanding these distinctions is critical for researchers and drug development professionals working with these compounds, as their different metabolic fates have significant implications for their pharmacokinetics, mechanisms of action, and potential therapeutic applications. Further research is warranted to fully elucidate the quantitative pharmacokinetics and the complete signaling network of Calcium hopantenate.
References
- 1. Effects of calcium hopantenate on neurotransmitter receptors in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Hopantenate Calcium | CymitQuimica [cymitquimica.com]
- 4. The Pharmacokinetics of Orally Administered Calcium Pantothenate in Healthy Adults [gavinpublishers.com]
- 5. Probing coenzyme A homeostasis with semisynthetic biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Abnormal fatty acid metabolism in patients in hopantenate therapy during clinical episodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is Calcium Hopantenate used for? [synapse.patsnap.com]
- 8. Mass spectrometry imaging of gamma-aminobutyric acid and glutamic acid decarboxylase reactions at various stages of banana ripening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Calcium Hopantenate? [synapse.patsnap.com]
- 10. Simultaneous high-performance liquid chromatography determination of coenzyme A, dephospho-coenzyme A, and acetyl-coenzyme A in normal and pantothenic acid-deficient rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Calcium Hopantenate Hemihydrate in a Laboratory Setting
Core Principle: Precautionary Handling
Given the absence of specific hazardous waste classification for Calcium hopantenate hemihydrate, it should be treated as a non-RCRA (Resource Conservation and Recovery Act) pharmaceutical waste. This classification means that while it is not deemed hazardous by the Environmental Protection Agency (EPA), it should not be disposed of in regular trash or flushed down the drain.[1][2][3] The best practice for the disposal of non-hazardous pharmaceutical waste is incineration to prevent environmental contamination.[1][3][4]
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation:
-
Container Selection and Labeling:
-
Use a designated, leak-proof container that is chemically compatible with the compound.[5] Often, non-RCRA pharmaceutical waste is collected in white containers with blue lids.[1]
-
Clearly label the container with the name "this compound" and the words "For Incineration."[1] Include the date when the waste was first added to the container.
-
-
Storage:
-
Disposal:
-
Arrange for the collection of the waste by a licensed and certified chemical waste disposal service.
-
Ensure that the disposal vendor will incinerate the non-hazardous pharmaceutical waste.[1][3]
-
Maintain a clear paper trail, including manifests and a certificate of destruction, for all disposed chemical waste.[2]
-
Quantitative Data and Regulatory Considerations
No specific quantitative disposal limits for this compound were found. However, general laboratory chemical waste guidelines provide a framework for safe handling.
| Parameter | Guideline | Source |
| Waste Classification | Presumed Non-RCRA Pharmaceutical Waste | General Best Practices |
| Recommended Disposal | Incineration | [1][3][4] |
| Sewer Disposal | Prohibited for non-hazardous pharmaceutical waste in many jurisdictions. | [4] |
| Landfill Disposal | Should be avoided to prevent groundwater contamination. | [4] |
| Container Type | Chemically compatible, leak-proof, and clearly labeled. | [2][5] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of laboratory chemicals like this compound.
It is imperative for all laboratory personnel to be trained on these disposal procedures and to consult with their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local and national regulations.[5]
References
Essential Safety and Logistical Information for Handling Calcium Hopantenate Hemihydrate
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans for Calcium hopantenate hemihydrate.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 17097-76-6
-
Appearance: White to off-white powder[1]
Hazard Assessment: Based on data for similar compounds such as Calcium D-Pantothenate, this compound is not classified as a hazardous substance.[2] However, it is crucial to handle it as a potential irritant and to avoid dust formation, as with any chemical powder. The product is noted to be capable of dust explosion, so avoiding dust accumulation and sources of ignition is important.
Personal Protective Equipment (PPE)
The following personal protective equipment is recommended to ensure the safety of laboratory personnel when handling this compound.
| PPE Category | Item | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | ANSI Z87.1-compliant | To protect eyes from dust particles. |
| Body Protection | Laboratory coat | Standard | To protect skin and clothing from contamination. |
| Respiratory Protection | Dust mask or respirator | NIOSH-approved (e.g., N95) | Recommended when handling large quantities or if dust is generated. |
Operational Plan
A systematic approach to handling this compound from receipt to disposal is critical for safety and to maintain the integrity of the compound.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area, away from direct sunlight and moisture.[1][3] The compound is described as hygroscopic.[4]
-
Recommended storage temperature is room temperature.[1]
2. Handling and Weighing:
-
Handle in a well-ventilated area, preferably in a chemical fume hood or a designated weighing enclosure to minimize dust exposure.
-
Use dedicated spatulas and weighing boats.
-
Avoid creating dust. If dust is formed, use appropriate respiratory protection.[5]
-
After handling, wash hands thoroughly with soap and water.
3. Spill Management:
-
In case of a small spill, carefully sweep or vacuum the powder, avoiding dust generation.
-
Place the spilled material into a sealed container for disposal.
-
For large spills, evacuate the area and follow emergency procedures.
Disposal Plan
Proper disposal of this compound and its contaminated waste is essential to prevent environmental contamination and ensure regulatory compliance.
-
Unused Product: Dispose of as chemical waste in accordance with local, state, and federal regulations. Do not discharge into drains or the environment.[5]
-
Contaminated Materials: Gloves, wipes, and other disposable materials contaminated with the compound should be placed in a sealed bag or container and disposed of as chemical waste.
-
Empty Containers: Triple rinse with a suitable solvent and dispose of the rinsate as chemical waste. The empty container can then be disposed of as regular laboratory waste, depending on local regulations.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
